Lead perchlorate
Description
Properties
IUPAC Name |
lead(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Pb/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYUVEPYBYHIFZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2O8Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890712 | |
| Record name | Perchloric acid, lead(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead perchlorate appears as a white crystalline solid. A dangerous fire risk when in contact with reducing materials. Very toxic by ingestion. Used to make paints and in electric storage batteries., White solid; [CAMEO] | |
| Record name | LEAD PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Lead(II) perchlorate | |
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CAS No. |
13637-76-8 | |
| Record name | LEAD PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Perchloric acid, lead(2+) salt (2:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637768 | |
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| Record name | Perchloric acid, lead(2+) salt (2:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, lead(2+) salt (2:1) | |
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| Record name | Lead diperchlorate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Lead(II) Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for lead(II) perchlorate (B79767), a compound of interest in various research and development applications. The following sections detail the experimental protocols for the most common synthetic routes, present quantitative data for comparison, and illustrate the logical workflows of these processes.
Core Synthesis Methodologies
Lead(II) perchlorate, in its hydrated form (typically as the trihydrate, Pb(ClO₄)₂·3H₂O), is most commonly synthesized through the reaction of a lead(II) salt with perchloric acid. The choice of the lead salt—oxide, carbonate, or nitrate (B79036)—can influence the reaction conditions and the purity of the final product.
Synthesis from Lead(II) Oxide
This method involves the direct neutralization of lead(II) oxide with perchloric acid. The reaction proceeds as follows:
PbO + 2HClO₄ → Pb(ClO₄)₂ + H₂O
A detailed experimental protocol for this synthesis is outlined in the seminal work by Willard and Kassner (1930). To a carefully measured quantity of perchloric acid, an excess of lead(II) oxide is gradually added with constant stirring. The mixture is then gently heated to facilitate the reaction and ensure the complete neutralization of the acid. The excess, unreacted lead(II) oxide is subsequently removed by filtration. The resulting clear filtrate is then concentrated by evaporation until crystallization of lead(II) perchlorate trihydrate begins. The crystals are collected, washed with a small amount of cold distilled water, and then dried.
Synthesis from Lead(II) Carbonate
Similar to the oxide method, this synthesis route involves the reaction of lead(II) carbonate with perchloric acid, which produces lead(II) perchlorate, water, and carbon dioxide gas.[1]
PbCO₃ + 2HClO₄ → Pb(ClO₄)₂ + H₂O + CO₂
Following the procedure described by Willard and Kassner (1930), a stoichiometric amount of lead(II) carbonate is slowly added in small portions to a solution of perchloric acid to control the effervescence of carbon dioxide. The reaction mixture is stirred continuously until the addition is complete and the cessation of gas evolution is observed. The solution is then filtered to remove any unreacted starting material or impurities. The clear filtrate is concentrated through gentle heating to induce crystallization. The resulting crystals of lead(II) perchlorate trihydrate are isolated by filtration, washed sparingly with cold water, and dried.
Synthesis from Lead(II) Nitrate
This method utilizes the reaction between lead(II) nitrate and perchloric acid.[1]
Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃
As detailed by Willard and Kassner (1930), a concentrated solution of lead(II) nitrate is treated with a stoichiometric amount of perchloric acid. The reaction mixture is then carefully heated to evaporate the nitric acid formed as a byproduct, along with some of the water. This evaporation step is critical and must be performed with caution. The solution is concentrated until the point of crystallization. Upon cooling, crystals of lead(II) perchlorate trihydrate are formed, which are then separated from the mother liquor by filtration, washed, and dried.
Dehydration to Anhydrous Lead(II) Perchlorate
The anhydrous form of lead(II) perchlorate can be prepared from the trihydrate.
The lead(II) perchlorate trihydrate is heated to 120 °C in a vacuum over a strong desiccant such as phosphorus pentoxide.[1] This process must be conducted with extreme care due to the potential for decomposition and explosion of perchlorate salts at elevated temperatures.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the synthesis and properties of lead(II) perchlorate.
| Property | Value | Notes |
| Molar Mass (Anhydrous) | 406.10 g/mol | |
| Molar Mass (Trihydrate) | 460.15 g/mol | |
| Melting Point (Trihydrate) | 83 °C | [1] |
| Decomposition Temperature (Anhydrous) | 250 °C | Decomposes into lead(II) chloride and lead oxides.[1] |
| Solubility in Water (25 °C) | 256.2 g/100 mL | [1] |
| Purity (Commercial) | ≥97% (ACS grade) |
Note: Specific yield data for each synthesis method is not consistently reported in the reviewed literature and can vary significantly based on experimental conditions.
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.
Caption: Synthesis of Lead(II) Perchlorate from Lead(II) Oxide.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Lead Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of lead perchlorate (B79767), Pb(ClO₄)₂, a compound of significant interest in various research and development applications. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical framework for understanding its characteristics.
Physical Properties
Lead perchlorate is a white, crystalline solid that is highly hygroscopic.[1] It exists in both anhydrous and hydrated forms, with the trihydrate being a common variant.[1][2] The physical properties of both the anhydrous and trihydrate forms are summarized in Table 1.
| Property | Anhydrous this compound | This compound Trihydrate |
| Molecular Formula | Pb(ClO₄)₂ | Pb(ClO₄)₂·3H₂O |
| Molar Mass | 406.10 g/mol [1][3][4] | 460.15 g/mol [2] |
| Appearance | White solid[1] | White, deliquescent crystalline solid[2][5] |
| Density | 2.6 g/cm³[1][6][7] | 2.80 g/cm³[2] |
| Melting Point | Decomposes at 250 °C[1] | 88 °C[2][8] |
| Boiling Point | Decomposes[1] | Not applicable |
| Solubility in Water | 256.2 g/100 mL at 25 °C[1] | Very soluble[2] |
| Solubility in other solvents | Soluble in ethanol[9][10] | |
| Vapor Pressure | 0.36 Torr[1] |
Chemical Properties
This compound is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with reducing agents or combustible materials.[4][5] Its chemical properties and safety considerations are detailed in Table 2.
| Property | Description |
| Stability | The anhydrous salt decomposes at 250 °C into lead(II) chloride and a mixture of lead oxides.[1] The trihydrate melts at 83 °C.[1] The monohydrate undergoes hydrolysis at 103 °C.[1] |
| Reactivity | Reacts violently with reducing agents, active metals, cyanides, esters, and thiocyanates.[4][5] A solution of anhydrous this compound in methanol (B129727) is explosive.[1][5] |
| Hazards | Strong oxidizer, toxic, and an environmental hazard.[1][4] It is harmful if swallowed or inhaled and can cause severe skin and eye burns.[4][5] Chronic exposure can lead to lead poisoning.[11] |
| pH | A 5% aqueous solution of the trihydrate has a pH of 3-5.[2] |
Experimental Protocols
Synthesis of this compound Trihydrate
This protocol is adapted from the historical method of its preparation.[1]
Materials:
-
Lead(II) oxide (PbO), Lead(II) carbonate (PbCO₃), or Lead(II) nitrate (B79036) (Pb(NO₃)₂)
-
Perchloric acid (HClO₄)
-
Distilled water
-
Heating mantle and magnetic stirrer
-
Beakers and evaporating dish
-
Desiccator with phosphorus pentoxide (P₄O₁₀)
Procedure:
-
In a well-ventilated fume hood, carefully add lead(II) oxide, carbonate, or nitrate to a solution of perchloric acid with constant stirring. Use a stoichiometric amount of the lead compound to the acid.
-
Reaction (using lead nitrate): Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃[1]
-
-
Gently heat the solution to approximately 125 °C to drive off the nitric acid (if lead nitrate was used) and excess water.
-
Transfer the concentrated solution to an evaporating dish and heat under a stream of moist air at 160 °C to remove any remaining excess perchloric acid.
-
To obtain the anhydrous salt, the trihydrate can be heated to 120 °C under vacuum in the presence of a strong desiccant like phosphorus pentoxide.[1]
Safety Precautions:
-
Always handle perchloric acid and this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Perchlorate salts are potentially explosive; handle with extreme caution and avoid contact with organic materials, metals, and other reducing agents.
Determination of Density (Gas Pycnometry)
Due to the hygroscopic nature of this compound, gas pycnometry is a suitable method for determining its skeletal density.
Materials:
-
Gas pycnometer
-
Helium gas (high purity)
-
Analytical balance
-
Spatula
-
Sample cell
Procedure:
-
Calibrate the gas pycnometer according to the manufacturer's instructions.
-
Accurately weigh a clean, dry sample cell.
-
Carefully add a known mass of the this compound sample to the sample cell. Due to its hygroscopic nature, this step should be performed in a controlled, low-humidity environment (e.g., a glove box).
-
Record the mass of the sample.
-
Place the sample cell in the pycnometer.
-
Follow the instrument's standard operating procedure to purge the sample chamber with helium and perform the volume measurement.
-
The instrument will calculate the volume of the sample based on the pressure changes.
-
Calculate the density using the formula: Density = Mass / Volume.
Determination of Aqueous Solubility (Flask Method)
Given the high solubility of this compound, the flask method is appropriate.
Materials:
-
This compound
-
Distilled water
-
Conical flasks with stoppers
-
Constant temperature water bath or incubator
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters)
-
Analytical method for lead or perchlorate determination (e.g., ICP-MS or ion chromatography)
Procedure:
-
Add an excess amount of this compound to a conical flask containing a known volume of distilled water.
-
Stopper the flask and place it in a constant temperature bath set to 25 °C.
-
Stir the solution vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After stirring, allow the solution to stand undisturbed in the constant temperature bath for several hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant liquid using a syringe and immediately filter it to remove any suspended solid particles.
-
Accurately dilute the filtered saturated solution to a concentration suitable for the chosen analytical method.
-
Determine the concentration of lead or perchlorate in the diluted solution using a calibrated analytical instrument.
-
Calculate the original concentration in the saturated solution to determine the solubility in g/100 mL.
Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)
TGA can be used to study the decomposition of this compound.
Materials:
-
Thermogravimetric analyzer (TGA)
-
This compound sample
-
TGA sample pans (e.g., alumina)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Calibrate the TGA for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate.
-
Program the TGA to heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 300 °C).
-
Record the mass loss of the sample as a function of temperature.
-
The resulting TGA curve will show the temperatures at which decomposition events occur and the corresponding mass losses.
Logical Relationships of Properties
The following diagram illustrates the interconnectedness of the synthesis, properties, and hazards of this compound.
References
- 1. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]
- 2. US2853362A - Process of producing perchlorates from chlorates - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tech-publish.com [tech-publish.com]
- 5. scribd.com [scribd.com]
- 6. store.astm.org [store.astm.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
Solubility of Lead(II) Perchlorate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lead(II) perchlorate (B79767) in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes known qualitative and quantitative solubility, presents comparative data for other perchlorate salts to illustrate general trends, and offers detailed experimental protocols for determining solubility. A critical overview of the associated hazards is also provided.
Executive Summary
Lead(II) perchlorate, a hygroscopic white solid, is known for its significant solubility in water and various organic solvents.[1][2] While its solubility in alcohols has been qualitatively noted, specific quantitative data across a broad range of organic solvents is scarce in the literature.[1] The most notable quantitative figure identifies the solubility of lead(II) perchlorate trihydrate in acetone (B3395972) as exceptionally high. A significant safety concern is the explosive nature of anhydrous lead(II) perchlorate in methanol, necessitating extreme caution.[3][4][5][6] This guide collates the available data and provides methodologies for researchers to determine solubility in their specific systems.
Safety Precautions
Lead(II) perchlorate is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with reducing agents or organic materials.[3][4]
Critical Safety Warning: A solution of anhydrous lead(II) perchlorate in methanol has been reported to be explosive, particularly when disturbed.[3][4][5][6] Extreme caution, the use of appropriate personal protective equipment (PPE), and working in a controlled environment such as a fume hood are mandatory when handling this combination. Perchlorate salts, in general, are potentially explosive and should be handled with care in minimal quantities.[7]
Solubility Data
The available solubility data for lead(II) perchlorate in organic solvents is limited. The following tables summarize the known quantitative and qualitative information.
Quantitative Solubility of Lead(II) Perchlorate
Only one specific quantitative data point for the trihydrate form in acetone was found in the surveyed literature.
| Compound | Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |
| Lead(II) Perchlorate Trihydrate | Acetone | Not Specified | 440 |
Note: The original source for the acetone solubility data is not provided in the search results, so this value should be used with caution and ideally verified experimentally.
Qualitative Solubility of Lead(II) Perchlorate
Several sources describe lead(II) perchlorate as being soluble in alcohols without providing specific quantitative data.
| Solvent | Solubility |
| Ethanol | Soluble[1] |
| Alcohol (General) | Soluble |
Comparative Solubility of Other Metal Perchlorates
To provide context and illustrate general trends for perchlorate salts, the following table presents solubility data for selected alkali metal perchlorates at 25 °C. A general trend observed for perchlorates is that their solubility in alcohols tends to decrease as the molecular weight of the alcohol increases.
| Salt | Solvent | Solubility (g / 100 g of solvent) |
| NaClO₄ | Methanol | 51.36 |
| Ethanol | 14.71 | |
| Propanol | 4.888 | |
| Acetone | 51.745 | |
| KClO₄ | Methanol | 0.105 |
| Ethanol | 0.012 | |
| Propanol | 0.010 | |
| Acetone | 0.155 | |
| NH₄ClO₄ | Methanol | 6.862 |
| Ethanol | 1.907 | |
| Propanol | 0.387 | |
| Acetone | 2.260 |
This data is provided for comparative purposes and does not represent the solubility of lead(II) perchlorate.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for lead(II) perchlorate in a specific organic solvent, the following gravimetric method is recommended. This protocol is designed to be robust, especially for hygroscopic salts like lead(II) perchlorate.
Materials and Equipment
-
Anhydrous lead(II) perchlorate
-
High-purity anhydrous organic solvent of interest
-
Temperature-controlled shaker or magnetic stirrer with a hot plate
-
Inert atmosphere glovebox or Schlenk line (highly recommended due to the hygroscopic nature of lead perchlorate)
-
Analytical balance
-
Centrifuge
-
Syringe filters (PTFE or other solvent-compatible material, 0.2 µm pore size)
-
Glass vials with airtight seals
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
In a sealed glass vial under an inert atmosphere, add an excess amount of anhydrous lead(II) perchlorate to a known volume or mass of the anhydrous organic solvent. The presence of excess solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or on a stirrer with controlled temperature.
-
Agitate the mixture for an extended period (24-72 hours is recommended) to ensure equilibrium is reached. For highly soluble salts that form viscous solutions, longer equilibration times may be necessary.
-
-
Sample Extraction:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the clear supernatant liquid using a pre-weighed, airtight syringe fitted with a syringe filter. This step should be performed while maintaining the solution at the equilibrium temperature to prevent precipitation.
-
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed, dry vial.
-
Record the total mass of the vial and the solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature sufficient to remove the solvent without decomposing the salt.
-
Once the solvent is fully evaporated, re-weigh the vial containing the dry lead(II) perchlorate residue.
-
-
Calculation:
-
Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dry salt)
-
Mass of dissolved salt = (Mass of vial + dry salt) - (Mass of vial)
-
Solubility = (Mass of dissolved salt / Mass of the solvent) * 100
-
Visualization of Factors Influencing Solubility
The solubility of an ionic compound like lead(II) perchlorate in an organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and their interactions. The following diagram illustrates these relationships.
Caption: Factors influencing solubility of ionic compounds.
References
- 1. 13637-76-8 CAS MSDS (LEAD(II) PERCHLORATE SOLUTION) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]
- 3. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. LEAD(II) PERCHLORATE SOLUTION | 13637-76-8 [chemicalbook.com]
- 6. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Interaction of Lead(II) Perchlorate with N′‑Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrous Lead Perchlorate: A Technical Overview
Anhydrous lead perchlorate (B79767), with the chemical formula Pb(ClO4)2, is a significant inorganic compound known for its strong oxidizing properties.[1][2] This white, crystalline solid is highly hygroscopic and very soluble in water.[3] Its utility spans various fields, from chemical synthesis to materials science, but its hazardous nature demands careful handling and a thorough understanding of its properties.[1][4][5] This document provides a detailed examination of the molecular weight, physicochemical properties, preparation, and safety considerations of anhydrous lead perchlorate, tailored for researchers and drug development professionals.
Physicochemical and Structural Data
The fundamental properties of anhydrous this compound are summarized below. This data is crucial for its application in quantitative chemical analysis and synthesis.
| Property | Value |
| Molecular Formula | Pb(ClO4)2[3][6] |
| Molecular Weight | 406.10 g/mol [3][6][7] |
| Appearance | White crystalline solid[3][4][5] |
| Density | 2.6 g/cm³[3][7] |
| Decomposition Point | 250 °C (482 °F; 523 K)[3] |
| Solubility in Water | 256.2 g/100 ml (at 25 °C)[3] |
| CAS Number | 13637-76-8[3][6] |
Experimental Protocols
Preparation of Anhydrous Lead(II) Perchlorate
The synthesis of anhydrous lead(II) perchlorate is typically achieved through the dehydration of its hydrated form, most commonly the trihydrate.[3][8] The protocol involves careful heating under controlled conditions to prevent decomposition.
Materials:
-
Lead(II) perchlorate trihydrate (Pb(ClO4)2·3H2O)
-
Phosphorus pentoxide (P4O10)
-
Drying apparatus (e.g., vacuum desiccator or drying oven)
-
Heating source with precise temperature control
Methodology:
-
The synthesis originates from the reaction of lead(II) oxide, lead(II) carbonate, or lead(II) nitrate (B79036) with perchloric acid to produce this compound trihydrate.[3]
-
To remove any excess perchloric acid from the hydrated salt solution, it is first heated to 125 °C.[3]
-
The solution is then further heated under moist air at 160 °C.[3]
-
The resulting lead(II) perchlorate trihydrate is then carefully heated to 120 °C under water-free conditions, typically over a strong desiccant like phosphorus pentoxide, to yield the anhydrous salt, Pb(ClO4)2.[3][8]
Caption: Experimental workflow for the synthesis of anhydrous this compound.
Applications and Reactivity
Anhydrous this compound serves as a powerful oxidizing agent and finds use in specific applications:
-
Chemical Synthesis: It is employed as a reactant or precursor for the preparation of various lead-based compounds and coordination polymers.[1][6]
-
Explosives and Propellants: Its strong oxidizing nature makes it a component in some explosive and pyrotechnic formulations, where it can enhance combustion.[1]
-
Proton Decay Detection: Due to its high nucleon density, this compound has been considered a viable detector for research into hypothetical proton decay.[3]
The compound is highly reactive. It is a strong oxidizing agent that can react violently and potentially explosively with reducing agents, active metals, cyanides, esters, and thiocyanates.[2][4][5] A solution of anhydrous this compound in methanol (B129727) is known to be explosive.[2][3][5]
Safety and Hazard Profile
The handling of anhydrous this compound requires strict safety protocols due to its significant hazards. It is classified as a strong oxidizer, toxic, and an environmental hazard.[3]
-
Fire and Explosion Risk: As a strong oxidizing agent, it can accelerate the burning of combustible materials and poses a severe fire and explosion risk, especially when in contact with reducing substances.[2][4][5] Prolonged exposure to heat may result in an explosion.[2][4]
-
Toxicity: The compound is toxic by ingestion and inhalation.[2][4][5] Contact may cause severe burns to the skin and eyes.[2][4][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]
- 4. LEAD(II) PERCHLORATE SOLUTION | 13637-76-8 [chemicalbook.com]
- 5. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 高氯酸铅(II) 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. wikiwand.com [wikiwand.com]
An In-depth Technical Guide to the Stability and Decomposition of Lead Perchlorate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of lead perchlorate (B79767) hydrate (B1144303), a compound of significant interest in various research and development sectors. This document collates available data on its thermal behavior, decomposition products, and associated hazards, offering detailed insights for safe handling and application.
Chemical and Physical Properties
Lead perchlorate hydrate, with the general formula Pb(ClO₄)₂·xH₂O, is a white crystalline solid. The most common form is the trihydrate, Pb(ClO₄)₂·3H₂O. It is highly soluble in water and is a powerful oxidizing agent.[1][2] Due to its hazardous nature, a thorough understanding of its properties is crucial for laboratory and industrial applications.
| Property | Value | Reference |
| Molecular Formula | Pb(ClO₄)₂·3H₂O | [3] |
| Molar Mass | 460.15 g/mol (trihydrate) | [4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 83 °C (trihydrate) | [6] |
| Decomposition Temperature (anhydrous) | 250 °C | [6] |
| Density | 2.6 g/cm³ | [7] |
| Solubility | Highly soluble in water | [2] |
Stability and Hazardous Reactions
This compound hydrate is a hygroscopic substance and a strong oxidizer.[8][9] Its stability is influenced by several factors, including temperature, moisture, and the presence of other chemical agents.
Conditions to Avoid:
-
Excess Heat: Elevated temperatures can lead to accelerated decomposition and potentially explosive reactions.[8][10]
-
Combustible Materials: As a strong oxidizer, it can cause fire or explosion upon contact with combustible materials like wood, paper, and organic compounds.[5][8]
-
Moisture: The compound is hygroscopic and its interaction with water can influence its stability.[8] The monohydrate form undergoes hydrolysis at 103 °C.[6]
Incompatible Materials:
-
Strong Reducing Agents: Violent reactions can occur with strong reducing agents.[8]
-
Finely Powdered Metals: Mixtures with finely powdered metals can be hazardous.[8]
-
Organic Solvents: A solution of anhydrous this compound in methanol (B129727) is reported to be explosive.[6]
Thermal Decomposition
The thermal decomposition of this compound hydrate occurs in stages, involving dehydration followed by the decomposition of the anhydrous salt.
Decomposition Pathway
The decomposition process can be summarized as follows:
-
Dehydration: Upon heating, the hydrated forms of this compound lose water molecules. The trihydrate can be converted to the anhydrous salt by heating to 120 °C under anhydrous conditions.[6]
-
Decomposition of Anhydrous Salt: The anhydrous lead(II) perchlorate decomposes at approximately 250 °C.[6]
Decomposition Products
The primary hazardous decomposition products upon heating are:
Experimental Analysis of Thermal Decomposition
The thermal stability and decomposition kinetics of metal perchlorates are typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound hydrate is scarce in the reviewed literature, the following protocols are based on established methods for similar energetic materials.
Experimental Protocols
4.1.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss of the sample as a function of temperature, identifying dehydration and decomposition stages.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound hydrate is placed in an inert crucible (e.g., alumina).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
The mass of the sample is recorded continuously as the temperature increases.
-
The analysis is typically run from ambient temperature to a temperature above the final decomposition point (e.g., 600 °C).
-
4.1.2 Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Expected Results and Interpretation
Based on the properties of this compound hydrate and data from similar metal perchlorates, the following can be anticipated from TGA and DSC analyses:
-
TGA Curve: A multi-step mass loss would be observed. The initial step(s) at lower temperatures would correspond to the loss of water of hydration. A subsequent, more significant mass loss at higher temperatures would indicate the decomposition of the anhydrous salt.
-
DSC Curve: An endothermic peak corresponding to the melting of the trihydrate would be expected around 83 °C.[6] Additional endothermic peaks may be observed corresponding to the dehydration process. A sharp, large exothermic peak would be expected at the decomposition temperature of the anhydrous salt (~250 °C), indicating a highly energetic event.[6]
Safety and Handling
Given the hazardous nature of this compound hydrate, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, particularly combustible materials and reducing agents.[5] Keep containers tightly closed.
-
Handling: Avoid creating dust. Do not handle until all safety precautions have been read and understood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. Journal of Thermal Analysis and Calorimetry - Wikipedia [en.wikipedia.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation of transition metals in lead-based MOF pores to facilitate efficient thermal decomposition of ammonium perchlorate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lead Perchlorate: History, Discovery, and Core Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lead perchlorate (B79767), Pb(ClO₄)₂, is a powerful oxidizing agent and a versatile reagent in chemical synthesis. This guide provides a comprehensive overview of its history, from its initial synthesis to its modern applications. It details the compound's key physical and chemical properties, presents established experimental protocols for its preparation, and visualizes the synthetic pathway. This document serves as a technical resource for professionals in research and development who require a thorough understanding of this significant inorganic compound.
Introduction
Lead perchlorate is a white, crystalline solid that is highly soluble in water.[1][2] It is recognized for its strong oxidizing properties, which make it valuable in various chemical applications, although this reactivity also necessitates careful handling.[3] This guide explores the historical context of its discovery, its detailed chemical and physical characteristics, and practical methodologies for its synthesis.
History and Discovery
The journey of understanding this compound begins in the early 19th century with the pioneering work on perchloric acid and its salts.
Early Synthesis by Serullas (1831): The first documented preparation of this compound is attributed to the French chemist Georges-Simon Serullas in 1831.[4] He synthesized the compound by reacting lead oxide with perchloric acid.[4] His work was published in the "Annales de Chimie et de Physique," a prominent scientific journal of the time.[5][6][7]
Willard and Kassner's Definitive Study (1930): While Serullas was the first to synthesize this compound, a more comprehensive and definitive study of its preparation and properties was conducted by H. H. Willard and J. L. Kassner in 1930. Their paper, published in the Journal of the American Chemical Society, detailed improved methods for the preparation of both anhydrous and hydrated forms of this compound and provided a thorough characterization of the compound. This work is widely cited and considered a cornerstone in the scientific literature on this compound.
Physicochemical Properties
The utility of this compound in various applications stems from its distinct physical and chemical properties. The following tables summarize key quantitative data for both the anhydrous and trihydrate forms of the compound.
Physical Properties
| Property | Value | Conditions |
| Molecular Formula | Pb(ClO₄)₂ | |
| Molar Mass | 406.10 g/mol | |
| Appearance | White crystalline solid | |
| Density | 2.6 g/cm³ | |
| Melting Point | 250 °C (decomposes) | |
| Solubility in Water | 256.2 g/100 mL | 25 °C |
Table 1: Physical Properties of Anhydrous Lead(II) Perchlorate.[2]
| Property | Value | Conditions |
| Molecular Formula | Pb(ClO₄)₂·3H₂O | |
| Molar Mass | 460.15 g/mol | |
| Appearance | White, deliquescent crystals | |
| Density | 2.80 g/cm³ | |
| Melting Point | 88 °C | |
| pH | 3.0-5.0 | 5% aqueous solution at 25 °C |
Table 2: Physical Properties of Lead(II) Perchlorate Trihydrate.[3][8]
Chemical Properties
This compound is a strong oxidizing agent and can react violently with reducing materials.[3] It is very soluble in water and also soluble in ethanol.[9] The anhydrous form is particularly reactive and a solution in methyl alcohol has been reported to be explosive.[2]
Decomposition: Upon heating to 250 °C, anhydrous this compound decomposes into lead(II) chloride and a mixture of lead oxides.[2]
Hydration: this compound readily forms hydrates, with the trihydrate being the most common. The trihydrate can be dehydrated to the anhydrous form by heating under specific conditions.[2]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound, based on established literature.
Preparation of Lead(II) Perchlorate Trihydrate
This protocol is adapted from the methods described by Willard and Kassner.
Materials:
-
Lead(II) oxide (PbO), Lead Carbonate (PbCO₃), or Lead Nitrate (B79036) (Pb(NO₃)₂)
-
Perchloric acid (HClO₄), 70%
-
Distilled water
Procedure:
-
In a fume hood, carefully add a stoichiometric amount of lead(II) oxide, lead carbonate, or lead nitrate to a beaker containing perchloric acid. The reaction is exothermic and should be performed with caution.
-
Reaction with Lead Nitrate: Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃[2]
-
-
Stir the mixture gently until the lead salt is completely dissolved.
-
Heat the resulting solution to 125 °C to drive off excess nitric acid (if lead nitrate was used) and concentrate the solution.
-
To remove the final traces of excess perchloric acid, continue heating the solution under a stream of moist air at 160 °C. This process converts any remaining free acid to the dihydrate, which is less volatile.
-
Allow the solution to cool slowly. This compound trihydrate will crystallize out of the solution.
-
Collect the crystals by filtration and wash them with a small amount of cold distilled water.
-
Dry the crystals in a desiccator over a suitable drying agent.
Preparation of Anhydrous Lead(II) Perchlorate
Materials:
-
Lead(II) perchlorate trihydrate (Pb(ClO₄)₂·3H₂O)
-
Phosphorus pentoxide (P₄O₁₀)
Procedure:
-
Place the this compound trihydrate in a drying apparatus.
-
Heat the trihydrate to 120 °C under water-free conditions, in the presence of a strong desiccant such as phosphorus pentoxide. This will remove the water of hydration.
-
Continue heating until a constant weight is achieved, indicating that all water has been removed.
-
Handle the resulting anhydrous this compound in a dry atmosphere as it is extremely hygroscopic.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the general experimental workflow for the synthesis of this compound trihydrate.
References
- 1. Interaction of Lead(II) Perchlorate with N′‑Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]
- 3. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Full text of "Pwechlorates Their Properties, Manufacture And Uses" [archive.org]
- 5. Annales de chimie et de physique — Wikipédia [fr.wikipedia.org]
- 6. Annales de chimie et de physique - Google Buku [books.google.co.id]
- 7. Annales de Chimie et de Physique archives [onlinebooks.library.upenn.edu]
- 8. lead(II) perchlorate trihydrate | Cl2H6O11Pb | CID 25021834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. LEAD(II) PERCHLORATE SOLUTION | 13637-76-8 [chemicalbook.com]
Theoretical Calculations on the Structure of Lead(II) Perchlorate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches to understanding the structure of lead(II) perchlorate (B79767). Given the environmental and health significance of lead compounds, a detailed structural understanding at the atomic level is crucial for predicting its behavior and interactions in various systems. This document outlines the theoretical basis for its structure, proposes a robust computational methodology for its in-silico investigation, and presents known experimental data for comparison.
Theoretical Background: The Stereochemically Active Lone Pair and Coordination Geometries
The coordination chemistry of lead(II) is largely dictated by the presence of a stereochemically active 6s² lone pair of electrons. This lone pair can influence the arrangement of ligands around the central lead atom, leading to two primary coordination geometries:
-
Holodirected: In this arrangement, the ligands are symmetrically distributed around the lead(II) ion, and the lone pair is not stereochemically expressed, residing in a spherical s-orbital. This typically occurs with more ionic bonding and in higher coordination numbers.
-
Hemidirected: Here, the lone pair occupies a position in the coordination sphere, effectively pushing the ligands to one side. This results in a distorted, asymmetric geometry with a noticeable gap in the coordination sphere. This is more common with more covalent bonding and lower coordination numbers.[1][2]
For lead(II) perchlorate, the interaction with the weakly coordinating perchlorate anions and any present solvent molecules (like water) will determine which of these geometries is favored. Experimental data on hydrated solid lead(II) perchlorate suggests a hemidirected structure.[1]
Proposed Computational Methodology
To theoretically determine the structure of lead(II) perchlorate, Density Functional Theory (DFT) is the method of choice, offering a good balance between accuracy and computational cost.[3][4][5] A typical computational workflow for such an investigation is outlined below.
Caption: A typical workflow for the DFT-based theoretical calculation of the lead(II) perchlorate structure.
Experimental Protocols:
-
Computational Details:
-
Software: A quantum chemistry package such as Gaussian, ORCA, or VASP.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional like B3LYP is a common starting point, as it often provides reliable geometries for main group elements.[6]
-
Basis Set: For lead, a basis set that includes effective core potentials (ECPs) to account for relativistic effects is crucial, such as def2-SVP. For lighter atoms like chlorine and oxygen, a Pople-style basis set (e.g., 6-31G(d)) or a consistent Karlsruhe basis set (e.g., def2-SVP) would be appropriate.[6]
-
Solvation Model: If studying the structure in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included.[6]
-
Calculation Steps:
-
Geometry Optimization: The initial structure is allowed to relax to its lowest energy conformation.
-
Frequency Analysis: This is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Population Analysis: Natural Bond Orbital (NBO) or Electron Localization Function (ELF) analyses can be used to investigate the nature of the Pb-O bonding and the localization of the 6s² lone pair.[2]
-
-
-
Experimental Validation (Cited Methods):
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the solid-state structure of crystalline compounds. The process involves growing a single crystal of the material, exposing it to an X-ray beam, and analyzing the diffraction pattern to determine the arrangement of atoms.[7]
-
Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS): These techniques are used to probe the local coordination environment of an atom in both solid and solution phases. They provide information on bond distances and coordination numbers.[1]
-
Structural Data and Coordination Environment
The diagram below illustrates the proposed hemidirected coordination environment of a hydrated lead(II) ion, which is influenced by the stereochemically active lone pair.
Caption: A diagram representing the hemidirected coordination of a hydrated lead(II) ion, showing the influence of the lone pair.
Quantitative Data Summary
The following table summarizes experimental data for Pb-O bond distances in various hydrated and solvated lead(II) compounds, which can serve as a benchmark for theoretical calculations.
| Compound/System | Method | Coordination Geometry | Mean Pb-O Bond Distance (Å) | Citation |
| Hydrated Pb(II) ion in aqueous solution | EXAFS | Hemidirected | 2.54(1) | [1] |
| Hydrated Pb(II) ion in aqueous solution | LAXS | Hemidirected | 2.54(1) | [1] |
| Solid Pb(II) perchlorate hydrate | X-ray | Hemidirected | (not specified) | [1] |
| Pb(II) in N,N-dimethylacetamide (dma) | X-ray | Holodirected (Octahedral) | 2.50 - 2.52 | [1] |
| Pb(II) in N,N-dimethylformamide (dmf) | LAXS | Hemidirected | 2.55(1) | [1] |
Conclusion
Theoretical calculations, particularly DFT, are powerful tools for elucidating the structure of lead(II) perchlorate. The key to an accurate model lies in accounting for the stereochemically active 6s² lone pair, which likely induces a hemidirected coordination geometry, as supported by experimental data on related hydrated species. The proposed computational workflow provides a robust framework for researchers to investigate this system in detail. The structural parameters obtained from such calculations can then be compared against the experimental data presented here to validate the theoretical model. This foundational knowledge is essential for professionals in materials science and drug development who need to understand and predict the interactions of lead compounds at a molecular level.
References
- 1. Coordination chemistry study of hydrated and solvated lead(II) ions in solution and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Predicted Crystal Structures, Analysis, Impact Sensitivities and Morphology of Solid High-Energy Complexes: Alkaline-Earth Carbohydrazide Perchlorates - Central European Journal of Energetic Materials - Tom Vol. 12, no. 2 (2015) - BazTech - Yadda [yadda.icm.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
Spectroscopic Characterization of Lead Perchlorate: An In-depth Technical Guide
Introduction to the Vibrational Spectroscopy of Lead Perchlorate (B79767)
Lead perchlorate, with the chemical formula Pb(ClO₄)₂, is an inorganic salt that, in its hydrated form, exists as a white crystalline solid.[1][2] The vibrational spectra of this compound are dominated by the internal modes of the perchlorate anion (ClO₄⁻). The perchlorate ion possesses a tetrahedral (T_d) symmetry, which governs the activity of its vibrational modes in IR and Raman spectroscopy.[3] However, interactions with the lead cation (Pb²⁺) and water molecules in the crystal lattice can lead to a lowering of this symmetry, resulting in the appearance of otherwise forbidden bands and the splitting of degenerate modes.[3]
Infrared (IR) and Raman Spectral Data
The vibrational modes of the perchlorate anion are well-characterized and serve as the basis for interpreting the IR and Raman spectra of this compound. The fundamental vibrational modes for a tetrahedral ion like ClO₄⁻ are:
-
ν₁ (A₁): Symmetric stretch
-
ν₂ (E): Symmetric bend
-
ν₃ (F₂): Asymmetric stretch
-
ν₄ (F₂): Asymmetric bend
Under ideal T_d symmetry, the ν₁ and ν₂ modes are only Raman active, while the ν₃ and ν₄ modes are both IR and Raman active.[3] However, in solid-state this compound, crystal field effects and potential coordination to the lead cation can alter these selection rules.
Tabulated Spectral Data
The following table summarizes the available IR and Raman spectral data for lead(II) perchlorate trihydrate.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
| Perchlorate (ClO₄⁻) Modes | |||
| ν₁ | ~936 (often weak or absent)[4] | ~930 - 940 | Symmetric Stretch |
| ν₂ | Not typically observed | ~461[4] | Symmetric Bend |
| ν₃ | ~1080 - 1140 (very strong, broad)[3][4] | ~1100 | Asymmetric Stretch |
| ν₄ | ~620 - 630 (strong)[3][4] | ~625 | Asymmetric Bend |
| Water (H₂O) Modes (for hydrates) | |||
| O-H Stretch | ~3200 - 3600[4] | Not typically reported | Stretching |
| H-O-H Bend | ~1600 - 1640[5][6] | Not typically reported | Bending |
Note: The exact peak positions can vary depending on the degree of hydration and the specific crystalline form.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A thorough search of the scientific literature reveals a lack of published NMR data specifically for this compound (i.e., ²⁰⁷Pb or ¹⁷O NMR of the salt itself). While some studies report ¹H NMR of organic ligands in the presence of lead(II) perchlorate, these do not provide direct spectral information about the lead cation or the perchlorate anion.[7][8]
The primary reasons for the scarcity of this compound NMR data include:
-
²⁰⁷Pb NMR: While ²⁰⁷Pb is a spin-1/2 nucleus and thus suitable for NMR, it has a wide chemical shift range and can exhibit large chemical shift anisotropy, leading to very broad signals in the solid state. Solution-state NMR is complicated by the ionic nature of the salt.
-
¹⁷O NMR: The low natural abundance and quadrupolar nature of ¹⁷O make it a challenging nucleus to study, especially for a symmetric anion like perchlorate where the electric field gradient is low.
Given these challenges, IR and Raman spectroscopy remain the primary methods for the routine characterization of this compound.
Experimental Protocols
The following sections detail the common experimental methodologies for obtaining IR and Raman spectra of inorganic salts like this compound.
Infrared (IR) Spectroscopy
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.[5]
Protocol: KBr Pellet Method
-
Sample Preparation: Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be collected and subtracted from the sample spectrum.
Another technique is the mull method, where the sample is ground with a mulling agent like Nujol (mineral oil) or Fluorolube to form a paste that is then pressed between two IR-transmitting plates (e.g., NaCl).[6] For lead(II) perchlorate trihydrate, one specific method involves using a perfluorinated hydrocarbon mull for the 4000-1350 cm⁻¹ range and a mineral oil mull for the 1350-450 cm⁻¹ range.[9]
Raman Spectroscopy
FT-Raman spectroscopy is a suitable technique for analyzing this compound.
Protocol: FT-Raman Spectroscopy
-
Sample Preparation: Place a small amount of the crystalline this compound sample into a sample holder, such as a glass vial or a capillary tube.[10]
-
Instrumentation: Use a Raman spectrometer equipped with a near-infrared laser (e.g., 785 nm or 1064 nm) to minimize fluorescence.[10]
-
Spectral Acquisition: Focus the laser on the sample and collect the scattered radiation. The use of techniques like Orbital-Raster-Scan (ORS) can help to avoid sample degradation from the laser.[10]
-
Data Collection: Acquire the spectrum over a suitable range, typically covering the vibrational modes of the perchlorate ion.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the spectroscopic analysis of this compound.
References
- 1. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 592. The infrared spectra of some transition-metal perchlorates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lead(II) perchlorate trihydrate | Cl2H6O11Pb | CID 25021834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]
An In-depth Technical Guide to the Thermochemical Properties of Lead Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead(II) perchlorate (B79767), with the chemical formula Pb(ClO₄)₂, is a powerful oxidizing agent of significant interest in various fields of chemical research and development. A thorough understanding of its thermochemical properties, including its enthalpy of formation, entropy, and heat capacity, is critical for its safe handling, process optimization, and for predicting its behavior in chemical reactions. This technical guide provides a comprehensive overview of the known thermochemical data for lead perchlorate, detailed experimental protocols for its determination, and theoretical approaches for its estimation.
Physicochemical Properties of this compound
This compound is a white, crystalline solid that is highly soluble in water. It can exist in anhydrous form or as a hydrate. The trihydrate, Pb(ClO₄)₂·3H₂O, is a common form. The anhydrous salt decomposes at approximately 250 °C. As a strong oxidizing agent, it can react violently with reducing agents, and its solutions in organic solvents may be explosive.
Thermochemical Data
Table 1: Molar Mass and Density of this compound
| Property | Value |
| Molar Mass (anhydrous) | 406.10 g/mol |
| Molar Mass (trihydrate) | 460.15 g/mol |
| Density (anhydrous) | Data not available |
Table 2: Standard Molar Enthalpy of Formation (ΔHf°)
| Substance | State | ΔHf° (kJ/mol) at 298.15 K |
| Pb(ClO₄)₂ | solid | Data not available |
Table 3: Standard Molar Entropy (S°)
| Substance | State | S° (J/mol·K) at 298.15 K |
| Pb(ClO₄)₂ | solid | Data not available |
Table 4: Molar Heat Capacity (Cp)
| Substance | State | Cp (J/mol·K) at 298.15 K |
| Pb(ClO₄)₂ | solid | Data not available |
Experimental Determination of Thermochemical Properties
The following section details the experimental protocols for determining the key thermochemical properties of this compound.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are powerful thermal analysis techniques to study the thermal stability, decomposition, and heat capacity of this compound.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of finely ground this compound is placed in an inert sample pan (e.g., aluminum or platinum).
-
Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent unwanted reactions with air.
-
Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the expected decomposition of the material (e.g., from room temperature to 400 °C).
-
Data Analysis:
-
TGA Curve: The TGA curve plots the mass of the sample as a function of temperature. Mass loss steps indicate decomposition or dehydration.
-
DSC Curve: The DSC curve plots the heat flow to or from the sample as a function of temperature. Endothermic peaks can indicate melting or phase transitions, while exothermic peaks signify decomposition.
-
Heat Capacity (Cp): The heat capacity can be determined from the DSC data by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.
-
Theoretical Estimation of Thermochemical Properties
In the absence of experimental data, theoretical methods can provide valuable estimates of thermochemical properties.
Born-Haber Cycle for Enthalpy of Formation
The Born-Haber cycle is a theoretical cycle of reactions that can be used to calculate the lattice energy of an ionic compound. If the lattice energy can be estimated, the standard enthalpy of formation can be determined.
Logical Workflow for Born-Haber Cycle Calculation
Kapustinskii Equation for Lattice Energy
The Kapustinskii equation provides a method to estimate the lattice energy of an ionic compound without knowledge of its crystal structure.
Equation:
U = (k * ν * |z⁺| * |z⁻|) / (r⁺ + r⁻) * (1 - (d / (r⁺ + r⁻)))
Where:
-
U = Lattice energy
-
k = Kapustinskii's constant
-
ν = Number of ions in the empirical formula
-
z⁺ and z⁻ = Charges of the cation and anion
-
r⁺ and r⁻ = Radii of the cation and anion
-
d = A constant related to the compressibility of the ions
By using the ionic radii for Pb²⁺ and ClO₄⁻, the lattice energy can be estimated and subsequently used in the Born-Haber cycle.
Safety Considerations
This compound is a toxic and powerful oxidizing agent. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Due to its explosive potential, especially when in contact with organic materials or reducing agents, only small quantities should be handled, and appropriate safety shields should be in place during any heating or combustion experiments.
Conclusion
While specific, experimentally verified thermochemical data for this compound are scarce in the public domain, this guide provides a comprehensive framework for its determination and estimation. The detailed experimental protocols for DSC/TGA and bomb calorimetry, along with the theoretical approaches of the Born-Haber cycle and Kapustinskii equation, offer researchers the necessary tools to obtain these critical parameters. A thorough understanding of the thermochemical properties of this compound is paramount for its safe and effective use in research and development.
Methodological & Application
The Limited Role of Lead Perchlorate as a Lewis Acid Catalyst in Organic Synthesis: A Review and General Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lead(II) perchlorate (B79767), Pb(ClO₄)₂, is a strong oxidizing agent and a potential Lewis acid. However, a comprehensive review of the scientific literature reveals its limited application as a Lewis acid catalyst in mainstream organic synthesis. This is likely due to its high toxicity, explosive nature when in contact with organic materials, and its potent oxidizing properties which can lead to undesirable side reactions and degradation of organic substrates. While other metal perchlorates, such as those of lithium, magnesium, and zinc, are widely employed as effective Lewis acid catalysts, the use of lead perchlorate in this capacity is not well-documented. This document provides an overview of Lewis acid catalysis by metal perchlorates, discusses the probable reasons for the limited use of this compound, and presents generalized protocols for common Lewis acid-catalyzed reactions. These protocols are intended to serve as a foundational guide and would require significant optimization and safety considerations if this compound were to be hypothetically employed.
Introduction to Lewis Acid Catalysis by Metal Perchlorates
Lewis acids are electron-pair acceptors and play a crucial role in accelerating a wide range of organic reactions.[1] Metal perchlorates (M(ClO₄)ₓ) can function as effective Lewis acid catalysts. The catalytic activity stems from the metal cation, which can coordinate to Lewis basic sites in organic substrates, such as the oxygen or nitrogen atoms of carbonyls, ethers, and imines. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. The perchlorate anion is a weakly coordinating anion, which allows the metal center to remain highly Lewis acidic and available for catalysis.[2]
Common reactions catalyzed by metal perchlorate Lewis acids include:
-
Aldol (B89426) Reactions: Catalyzing the addition of an enolate to a carbonyl compound.
-
Michael Additions: Promoting the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Diels-Alder Reactions: Accelerating the cycloaddition of a diene and a dienophile.[3]
-
Ring-Opening Reactions: Facilitating the opening of epoxides and other strained rings.
The general mechanism involves the activation of a substrate by the metal cation, as depicted in the workflow below.
Caption: Generalized workflow for Lewis acid catalysis.
The Paucity of Lead(II) Perchlorate in Lewis Acid Catalysis
Despite the theoretical potential of the Pb²⁺ ion to act as a Lewis acid, its application in catalysis is scarce. The primary reasons for this are:
-
High Toxicity: Lead and its compounds are well-known neurotoxins and environmental pollutants. The use of lead-based reagents is generally avoided in modern synthetic chemistry, especially in drug development, due to safety and environmental concerns.[4]
-
Strong Oxidizing Agent: this compound is a powerful oxidizing agent.[5] This property can lead to the decomposition of organic substrates and reagents, resulting in low yields and complex reaction mixtures.
-
Explosive Hazard: Perchlorate salts, particularly when combined with organic compounds, can be explosive.[4][5] Anhydrous this compound dissolved in methanol (B129727) has been reported to be explosive upon disturbance.[5] This poses a significant safety risk in a laboratory setting.
Generalized Experimental Protocols
The following protocols are generalized for Lewis acid-catalyzed reactions and are based on procedures reported for other metal perchlorates. Extreme caution is advised, and these protocols are not directly tested for lead(II) perchlorate. Any attempt to use lead(II) perchlorate as a catalyst would require a thorough risk assessment and specialized handling procedures.
General Protocol for a Catalytic Aldol Reaction
This protocol describes a general procedure for the aldol reaction between a ketone and an aldehyde.
| Parameter | Value/Condition |
| Reactants | Ketone (e.g., acetone), Aldehyde (e.g., benzaldehyde) |
| Catalyst | Metal Perchlorate (e.g., LiClO₄, Mg(ClO₄)₂) |
| Catalyst Loading | 5-20 mol% |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), or solvent-free |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-24 hours |
| Work-up | Quenching with saturated aq. NH₄Cl, extraction, drying, and purification |
Experimental Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the chosen solvent (5 mL), add the metal perchlorate catalyst (0.05-0.20 mmol).
-
Add the ketone (2.0-5.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Workflow for a generic aldol reaction.
General Protocol for a Catalytic Michael Addition
This protocol outlines a general procedure for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Parameter | Value/Condition |
| Reactants | Michael Acceptor (e.g., chalcone), Michael Donor (e.g., malononitrile) |
| Catalyst | Metal Perchlorate (e.g., Mg(ClO₄)₂) |
| Catalyst Loading | 10-30 mol% |
| Solvent | Ethanol, Acetonitrile, or solvent-free |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 1-12 hours |
| Work-up | Dilution with water, filtration or extraction, and purification |
Experimental Procedure:
-
In a round-bottom flask, combine the Michael acceptor (1.0 mmol), the Michael donor (1.2 mmol), and the metal perchlorate catalyst (0.1-0.3 mmol).
-
Add the solvent (5-10 mL) if the reaction is not performed neat.
-
Stir the mixture at the desired temperature.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
If a solid precipitates, filter, wash with water, and dry. Otherwise, extract the product with an appropriate organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Conclusion
While metal perchlorates can be effective Lewis acid catalysts, the use of lead(II) perchlorate in this context is largely undocumented in the scientific literature. Its high toxicity, strong oxidizing nature, and potential explosive hazards make it an unattractive choice for catalysis in organic synthesis, particularly in the context of drug development. Researchers seeking Lewis acid catalysis are advised to consider safer and more established alternatives such as the perchlorates of lithium, magnesium, zinc, or other transition metals. The generalized protocols provided herein serve as a template for these more common catalysts and highlight the experimental design for such reactions. Any consideration of using lead(II) perchlorate would necessitate a departure from standard laboratory practices and an implementation of stringent safety protocols.
References
Application Notes and Protocols for Lead(II) Perchlorate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lead(II) perchlorate (B79767), Pb(ClO₄)₂, is a powerful Lewis acid catalyst that has shown significant utility in a variety of organic synthesis reactions. Its strong electron-accepting nature allows it to activate a wide range of substrates, facilitating bond formation and promoting complex molecular constructions under mild conditions. These application notes provide an overview of the use of lead(II) perchlorate in several key organic transformations, complete with detailed experimental protocols and comparative data to guide researchers in its effective application.
Caution: Lead compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. Perchlorate salts can be explosive, especially in the presence of organic materials, and should be handled with care, avoiding heat and shock.
Three-Component Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite (B83602). Lead(II) perchlorate is an effective catalyst for this transformation, offering high yields and short reaction times under solvent-free conditions.
Application Note:
Lead(II) perchlorate's strong Lewis acidity effectively activates the carbonyl group of the aldehyde or ketone, facilitating the formation of the key imine intermediate. The catalyst then promotes the nucleophilic addition of the dialkyl phosphite to the imine, yielding the α-aminophosphonate. This method is notable for its efficiency and broad substrate scope, accommodating a variety of aromatic and aliphatic aldehydes and amines. The solvent-free conditions make it an environmentally benign and cost-effective protocol. While direct catalytic data for lead(II) perchlorate in this specific reaction is not abundant in the cited literature, the high efficiency of magnesium perchlorate strongly suggests that lead(II) perchlorate would be a highly effective catalyst due to its comparable or even stronger Lewis acidity.
Comparative Data:
The following table summarizes the performance of various Lewis acid catalysts in the Kabachnik-Fields reaction, providing a benchmark for the expected efficacy of lead(II) perchlorate.
| Catalyst | Aldehyde | Amine | Phosphite | Time | Yield (%) |
| Mg(ClO₄)₂ | Benzaldehyde | Aniline | Diethyl phosphite | 5 min | 94 |
| Mg(ClO₄)₂ | 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | 5 min | 95 |
| Mg(ClO₄)₂ | 4-Nitrobenzaldehyde | Aniline | Diethyl phosphite | 10 min | 96 |
| Mg(ClO₄)₂ | Cyclohexanecarboxaldehyde | Aniline | Diethyl phosphite | 15 min | 90 |
| InCl₃ | Benzaldehyde | Aniline | Diethyl phosphite | 1.5 h | 92 |
| Bi(OTf)₃ | Benzaldehyde | Aniline | Diethyl phosphite | 4 h | 90 |
Data for Mg(ClO₄)₂ adapted from a study by Bhagat and Chakraborti, which highlights the exceptional efficiency of perchlorate-based Lewis acids in this reaction.[1][2]
Experimental Protocol: General Procedure for the Synthesis of α-Aminophosphonates
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Lead(II) perchlorate (Pb(ClO₄)₂) (5-10 mol%)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the aldehyde or ketone (1.0 mmol), amine (1.0 mmol), dialkyl phosphite (1.0 mmol), and lead(II) perchlorate (0.05-0.10 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete within 5-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford the pure α-aminophosphonate.
Synthesis of 1,5-Benzodiazepines
The synthesis of 1,5-benzodiazepines is a fundamentally important transformation in medicinal chemistry. These compounds are typically synthesized through the condensation of o-phenylenediamines with ketones, a reaction often catalyzed by Lewis acids.
Application Note:
Lead(II) perchlorate is a promising catalyst for the synthesis of 1,5-benzodiazepines. The Lewis acidic lead center activates the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the o-phenylenediamine (B120857). Subsequent intramolecular cyclization and dehydration lead to the formation of the diazepine (B8756704) ring. The use of a catalytic amount of lead(II) perchlorate can be expected to provide high yields of the desired products under mild reaction conditions. The use of ferric perchlorate in this reaction with excellent yields suggests that other metal perchlorates, including lead(II) perchlorate, are likely to be highly effective.
Comparative Data for 1,5-Benzodiazepine Synthesis:
| Catalyst | Ketone | o-Phenylenediamine | Time | Yield (%) |
| Fe(ClO₄)₃ | Acetone | o-Phenylenediamine | 15 min | 95 |
| CeCl₃·7H₂O | Acetone | o-Phenylenediamine | 45 min | 92 |
| InBr₃ | Acetone | o-Phenylenediamine | 2 h | 88 |
| Sc(OTf)₃ | Acetone | o-Phenylenediamine | 3 h | 90 |
This table illustrates the effectiveness of various Lewis acids, with ferric perchlorate showing excellent results, indicating the high potential of lead(II) perchlorate.
Proposed Experimental Protocol:
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Ketone (2.2 mmol)
-
Lead(II) perchlorate (Pb(ClO₄)₂) (5 mol%)
-
Methanol (B129727) or Acetonitrile (B52724) (solvent)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in methanol or acetonitrile (10 mL), add the ketone (2.2 mmol) and lead(II) perchlorate (0.05 mmol).
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Hantzsch Synthesis of Polyhydroquinolines
The Hantzsch reaction is a multi-component reaction used to synthesize dihydropyridines and their derivatives, such as polyhydroquinolines. This reaction typically involves the condensation of an aldehyde, a β-ketoester, an active methylene (B1212753) compound, and a nitrogen source, often catalyzed by a Lewis acid.
Application Note:
Lead(II) perchlorate can be anticipated to be an effective catalyst for the Hantzsch synthesis of polyhydroquinolines. The Lewis acid activates the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation. It can also promote the subsequent Michael addition and cyclization steps, leading to the formation of the polyhydroquinoline ring system in high yields. The use of a catalytic amount of lead(II) perchlorate could offer a mild and efficient alternative to traditional Brønsted acid catalysts.
Comparative Data for Hantzsch Polyhydroquinoline Synthesis:
| Catalyst | Aldehyde | Time | Yield (%) |
| I₂ | Benzaldehyde | 3 h | 92 |
| TMSCl | Benzaldehyde | 5 h | 88 |
| Yb(OTf)₃ | Benzaldehyde | 4 h | 95 |
| L-proline | Benzaldehyde | 6 h | 85 |
This table shows the performance of various catalysts, indicating that strong Lewis acids like Yb(OTf)₃ are highly effective.
Proposed Experimental Protocol:
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ethyl acetoacetate (B1235776) (1.0 mmol)
-
Ammonium (B1175870) acetate (1.2 mmol)
-
Lead(II) perchlorate (Pb(ClO₄)₂) (10 mol%)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), ammonium acetate (1.2 mmol), and lead(II) perchlorate (0.10 mmol) in ethanol (15 mL).
-
Reflux the reaction mixture, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain pure polyhydroquinoline.
Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes are an important class of compounds with diverse biological activities. They are typically synthesized by the reaction of indoles with aldehydes or ketones, a reaction that is often catalyzed by Lewis or Brønsted acids.
Application Note:
Lead(II) perchlorate is expected to be a highly efficient catalyst for the synthesis of bis(indolyl)methanes. The Lewis acid activates the carbonyl compound, facilitating the initial electrophilic attack by indole (B1671886). A second nucleophilic attack by another indole molecule, followed by dehydration, yields the bis(indolyl)methane. The reaction is expected to proceed rapidly under mild conditions with a catalytic amount of lead(II) perchlorate.
Comparative Data for Bis(indolyl)methane Synthesis:
| Catalyst | Aldehyde | Time | Yield (%) |
| LiClO₄ | Benzaldehyde | 30 min | 95 |
| I₂ | Benzaldehyde | 15 min | 98 |
| InCl₃ | Benzaldehyde | 10 min | 96 |
| FeCl₃ | Benzaldehyde | 5 min | 94 |
The high efficiency of lithium perchlorate and other Lewis acids in this reaction strongly supports the potential of lead(II) perchlorate as a catalyst.[1]
Proposed Experimental Protocol:
Materials:
-
Indole (2.0 mmol)
-
Aldehyde or Ketone (1.0 mmol)
-
Lead(II) perchlorate (Pb(ClO₄)₂) (5 mol%)
-
Acetonitrile
Procedure:
-
To a solution of indole (2.0 mmol) and the aldehyde or ketone (1.0 mmol) in acetonitrile (10 mL), add lead(II) perchlorate (0.05 mmol).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the pure bis(indolyl)methane.
Visualizations
Caption: General experimental workflow for organic synthesis reactions catalyzed by lead(II) perchlorate.
Caption: Signaling pathway illustrating the activation of a carbonyl compound by lead(II) perchlorate.
References
- 1. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate [organic-chemistry.org]
Preparation of Lead Perchlorate Solutions for Electrochemical Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for the preparation of lead(II) perchlorate (B79767) (Pb(ClO₄)₂) solutions for use as electrolytes in various electrochemical applications, such as electrodeposition, battery research, and fundamental electrochemical studies. Due to the hazardous nature of both lead and perchlorate compounds, strict adherence to safety protocols is mandatory.
Introduction
Lead perchlorate solutions are utilized in electrochemical studies due to the high solubility of the salt and the non-coordinating nature of the perchlorate anion, which minimizes interference with electrode reactions.[1] These solutions can serve as electrolytes for the electroplating of lead and its alloys or as a source of lead ions in fundamental electrochemical research. The preparation of these solutions requires careful handling of corrosive and toxic materials.
Safety Precautions
Extreme caution must be exercised when handling lead(II) perchlorate and its precursor, perchloric acid.
-
Toxicity: Lead compounds are highly toxic and can cause severe health issues upon ingestion, inhalation, or skin contact.[2] They are also suspected carcinogens and may damage fertility or the unborn child.
-
Oxidizing Agent: this compound is a strong oxidizing agent and can cause or intensify fire, especially when in contact with combustible materials.[3]
-
Explosion Hazard: Perchloric acid is a powerful oxidizer and can be explosive, especially when heated or in contact with organic materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. All handling of solid this compound and concentrated perchloric acid should be performed in a certified chemical fume hood.
-
Waste Disposal: All lead-containing waste is considered hazardous and must be disposed of according to institutional and local regulations.[4][5] Never pour lead solutions down the drain.[6]
Quantitative Data
The following table summarizes key quantitative data for lead(II) perchlorate.
| Property | Value | Reference |
| Molar Mass (anhydrous) | 406.10 g/mol | [7] |
| Molar Mass (trihydrate) | 460.15 g/mol | |
| Appearance | White crystalline solid | [7] |
| Density (anhydrous) | 2.6 g/cm³ | [7] |
| Solubility in Water (25°C) | 256.2 g/100 mL | [7] |
| pH of 5% solution | 3.0 - 5.0 | [8] |
Experimental Protocols
Two common methods for the preparation of this compound solutions are from lead(II) oxide or lead(II) carbonate.
Protocol 1: Preparation from Lead(II) Oxide
This protocol describes the reaction of lead(II) oxide (PbO) with perchloric acid (HClO₄) to form lead(II) perchlorate.
Materials and Equipment:
-
Lead(II) oxide (PbO), high purity
-
Perchloric acid (HClO₄), 70% (analytical grade)
-
Deionized water
-
Glass beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Volumetric flask
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Calculate Reagents: Determine the required mass of PbO and volume of HClO₄ based on the desired final concentration and volume of the this compound solution. It is advisable to use a slight excess of PbO to ensure all the perchloric acid reacts.
-
Dissolve Lead Oxide: In a chemical fume hood, slowly add the calculated amount of perchloric acid to a beaker containing a slurry of lead(II) oxide in deionized water while stirring continuously. The reaction is exothermic, so add the acid dropwise to control the temperature. Reaction: PbO + 2HClO₄ → Pb(ClO₄)₂ + H₂O
-
Ensure Complete Reaction: Continue stirring the solution for 1-2 hours. Gently heat the solution (e.g., to 40-50°C) to facilitate the dissolution of the lead oxide.
-
Adjust pH: After the reaction appears complete, allow the solution to cool to room temperature. Check the pH of the solution. If the solution is too acidic (pH < 3), it indicates an excess of perchloric acid. In this case, add small portions of PbO until the pH is in the desired range (typically 3-5 for electrochemical applications).
-
Filter the Solution: Filter the solution to remove any unreacted lead oxide and other solid impurities.
-
Final Dilution: Transfer the clear filtrate to a volumetric flask and dilute with deionized water to the final desired volume.
-
Storage: Store the prepared this compound solution in a well-sealed, properly labeled glass bottle away from organic materials and direct sunlight.
Protocol 2: Preparation from Lead(II) Carbonate
This protocol outlines the synthesis of lead(II) perchlorate from lead(II) carbonate (PbCO₃) and perchloric acid. This method has the advantage of producing a gaseous byproduct (CO₂) that is easily removed.
Materials and Equipment:
-
Lead(II) carbonate (PbCO₃), high purity
-
Perchloric acid (HClO₄), 70% (analytical grade)
-
Deionized water
-
Glass beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Volumetric flask
-
Filtration apparatus
Procedure:
-
Calculate Reagents: Determine the required mass of PbCO₃ and volume of HClO₄ for the desired final solution. A slight excess of PbCO₃ is recommended.
-
React Lead Carbonate: In a chemical fume hood, slowly and carefully add the perchloric acid to a beaker containing a slurry of lead(II) carbonate in deionized water. The reaction will produce carbon dioxide gas, causing effervescence. Add the acid slowly to control the foaming. Reaction: PbCO₃ + 2HClO₄ → Pb(ClO₄)₂ + H₂O + CO₂
-
Complete the Reaction: Continue stirring until the effervescence ceases, indicating the completion of the reaction. Gentle heating can be applied to ensure all the lead carbonate has reacted.
-
Adjust pH: After cooling, check and adjust the pH of the solution as described in Protocol 1, by adding small amounts of PbCO₃ if necessary.
-
Filter and Dilute: Filter the solution to remove any unreacted starting material and transfer the filtrate to a volumetric flask. Dilute to the final volume with deionized water.
-
Storage: Store the solution in a clearly labeled, sealed glass container.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the preparation of a this compound solution.
Caption: Preparation workflow for this compound solution.
Standardization of the Solution (Optional)
For applications requiring a precise concentration of lead ions, the prepared solution can be standardized using techniques such as:
-
Gravimetric analysis: Precipitation of lead as lead sulfate (B86663) (PbSO₄) or lead chromate (B82759) (PbCrO₄).
-
Titration: Complexometric titration with a standard solution of ethylenediaminetetraacetic acid (EDTA).
-
Instrumental methods: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for accurate determination of the lead concentration.
Waste Disposal
All waste generated during the preparation and use of this compound solutions, including filter paper, gloves, and excess solution, must be collected and disposed of as hazardous waste.[4][5] Consult your institution's environmental health and safety (EHS) office for specific procedures. A common laboratory practice is to precipitate the lead as an insoluble salt, such as lead(II) sulfate, by adding a stoichiometric amount of sulfuric acid or a soluble sulfate salt. The resulting solid can then be collected by filtration and disposed of as solid hazardous waste. The remaining aqueous solution should also be treated as hazardous waste.
References
- 1. Perchlorate - Wikipedia [en.wikipedia.org]
- 2. LEAD(II) PERCHLORATE HYDRATE [myskinrecipes.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. zotapro.com [zotapro.com]
- 7. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]
- 8. labproinc.com [labproinc.com]
Application Notes and Protocols: Lead(II) Perchlorate in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of lead(II) perchlorate (B79767) in coordination chemistry. It covers the synthesis of luminescent coordination polymers and discrete macrocyclic complexes, as well as its application in Lewis acid catalysis. Safety precautions for handling lead(II) perchlorate are also detailed.
Introduction to Lead(II) Perchlorate in Coordination Chemistry
Lead(II) perchlorate, Pb(ClO₄)₂, is a versatile precursor in coordination chemistry. The Pb(II) cation is of interest due to its flexible coordination sphere, which can be influenced by the stereochemically active 6s² lone pair, leading to hemidirected or holodirected geometries.[1][2] The perchlorate anion is generally a weakly coordinating ligand, often serving as a counter-ion in resulting complexes.[3] However, it can also participate in weaker interactions, such as tetrel bonding, influencing the supramolecular architecture.[2]
Lead(II) perchlorate is a white crystalline solid that is highly soluble in water.[4] It is a strong oxidizing agent and poses a significant fire and explosion risk when in contact with reducing materials.[1] It is also highly toxic upon ingestion.[1]
Application: Synthesis of Luminescent Coordination Polymers
Lead(II) coordination polymers have gained attention for their potential applications in luminescent materials.[5] The emission properties of these materials are often linked to ligand-to-metal charge transfer (LMCT) and can be tuned by the choice of organic ligands.[6]
Experimental Protocol: Synthesis of a Yellow-Green Emitting Coordination Polymer
This protocol describes the synthesis of a one-dimensional coordination polymer, {--INVALID-LINK--₂}n·nH₂O, which exhibits yellow-green luminescence.[2][7]
Materials:
-
Lead(II) perchlorate trihydrate (Pb(ClO₄)₂·3H₂O)
-
Potassium cyanide (KCN)
-
N′-isonicotinoylpicolinohydrazonamide (HL)
-
Methanol (B129727) (MeOH)
-
Deionized water
Procedure:
-
Prepare an aqueous solution (2 mL) of Pb(ClO₄)₂·3H₂O (38.2 mg, 0.083 mmol) and KCN (11.1 mg, 0.17 mmol).
-
Prepare a methanolic solution (30 mL) of HL (20.0 mg, 0.083 mmol).
-
Combine the aqueous and methanolic solutions.
-
Stir the reaction mixture for 30 minutes at ambient temperature.
-
Allow the resulting solution to stand undisturbed for slow evaporation.
-
Yellow, needle-like crystals of the coordination polymer will form over several days.[2]
-
The crystals can be collected by filtration.
Characterization:
-
FTIR (cm⁻¹): A broad absorption in the 3000–3200 cm⁻¹ range (aromatic C–H stretching and acetate (B1210297) species), bands at 3340–3400, 3450–3520, and 3615–3640 cm⁻¹ (NH₂ vibrations and H₂O species), and an intense broad band at ~1075–1080 cm⁻¹ (perchlorate).[8]
-
Luminescence: The complex is emissive in methanol, with CIE-1931 chromaticity coordinates of (0.406, 0.492), corresponding to the yellow-green region of the visible spectrum.[2][7]
Application: Synthesis of Discrete Macrocyclic Complexes
Lead(II) perchlorate can be used as a template to synthesize macrocyclic complexes. The size and coordination preference of the Pb(II) ion can direct the condensation of organic precursors to form complex macrocyclic structures.
Experimental Protocol: Template Synthesis of a [2+2] Tetraimine Macrocycle
This protocol outlines the synthesis of a mononuclear lead(II) complex of a 34-membered tetraimine macrocycle.
Materials:
-
Lead(II) perchlorate
-
α,α′-bis(2-aminophenoxy)-m-xylene
-
Pyridine-2,6-dicarbaldehyde
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
Procedure:
-
The synthesis involves the Schiff-base condensation of α,α′-bis(2-aminophenoxy)-m-xylene and pyridine-2,6-dicarbaldehyde in the presence of lead(II) perchlorate.
-
While the specific reaction conditions are proprietary to the cited research, a general approach involves refluxing the reactants in a suitable solvent mixture, such as methanol and acetonitrile.[9]
-
The lead(II) ion acts as a template, organizing the reactants to facilitate the [2+2] cyclocondensation.[9]
-
Upon cooling, the macrocyclic complex crystallizes from the solution. The crystal structure of a similar complex, [PbL(ClO₄)₂]·4MeCN, has been determined.[9]
Application: Lewis Acid Catalysis
Metal perchlorates, including those of lead(II), can function as Lewis acid catalysts in organic synthesis.[10] The Lewis acidic metal center can activate substrates, such as epoxides, towards nucleophilic attack.[11] While specific protocols for lead(II) perchlorate are not abundant in the literature, the following protocol for other metal perchlorates serves as a representative example of this application.
General Protocol: Metal Perchlorate Catalyzed Synthesis of β-Amino Alcohols
This protocol describes the ring-opening of epoxides with amines catalyzed by a metal perchlorate, a reaction for which zinc(II) perchlorate and lithium perchlorate have been shown to be effective.[3]
Materials:
-
Epoxide (e.g., styrene (B11656) oxide, cyclohexene (B86901) oxide)
-
Amine (e.g., aniline)
-
Metal perchlorate hydrate (B1144303) (e.g., Zn(ClO₄)₂·6H₂O or LiClO₄) (5 mol%)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a round-bottom flask, mix the epoxide (1 mmol), amine (1 mmol), and the metal perchlorate catalyst (5 mol%).
-
Stir the mixture at room temperature under solvent-free conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Quantitative Data
The following tables summarize key quantitative data for representative lead(II) perchlorate coordination complexes.
Table 1: Crystallographic Data for Selected Lead(II) Perchlorate Complexes
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| {--INVALID-LINK--₂}n·nH₂O | Triclinic | P-1 | 14.123(3) | 16.034(3) | 16.541(3) | 64.90(3) | 87.81(3) | 79.52(3) | [2] |
| --INVALID-LINK-- (where L is a macrocyclic ligand) | Monoclinic | P2₁/n | 13.065(3) | 18.001(4) | 14.992(3) | 90 | 98.43(3) | 90 | [1] |
Table 2: Selected Bond Lengths (Å) for {--INVALID-LINK--₂}n·nH₂O [2][12]
| Bond | Length (Å) |
| Pb–N(2-pyridyl) | 2.60–2.62 |
| Pb–N(imine) | 2.37–2.40 |
| Pb–O(carbonyl) | 2.35–2.38 |
| Pb1–O(water) | ~2.48 |
| Pb3–O(acetate) | ~2.38, ~2.82 |
| Pb1···O(perchlorate) | ~2.93, ~3.19, ~3.33, ~3.93 |
Table 3: Spectroscopic and Luminescence Data
| Complex | Key FTIR Peaks (cm⁻¹) | Emission λ (nm) | CIE (x, y) Coordinates | Ref. |
| {--INVALID-LINK--₂}n·nH₂O | ~1075-1080 (ClO₄⁻), 3000-3640 (C-H, N-H, O-H) | - | (0.406, 0.492) | [2][7][8] |
| --INVALID-LINK--·H₂O | ~1075-1080 (ClO₄⁻), 3340-3640 (N-H, O-H) | - | (0.420, 0.498) | [2][7] |
Visualizations
Safety and Handling
Caution! Perchlorate salts are potentially explosive and must be handled with extreme care.[2] Lead compounds are highly toxic.
-
Hazard Identification: Lead(II) perchlorate is a strong oxidizing agent, toxic, and an environmental hazard.[1] It can cause fires or explosions when in contact with combustible materials.[5] A solution of anhydrous lead(II) perchlorate in methanol is explosive.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling lead(II) perchlorate and its compounds. All work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Do not heat lead(II) perchlorate with organic or reducing agents. Use non-sparking tools.
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents.
-
Disposal: Dispose of all waste containing lead and perchlorate as hazardous waste according to institutional and local regulations.
By following these guidelines and protocols, researchers can safely and effectively utilize lead(II) perchlorate in the synthesis and study of novel coordination compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. STRUCTURE AND LUMINESCENT PROPERTIES OF COORDINATION POLYMERS CONTAINING LEAD(II) AND THIOPHENE LIGANDS | Sciact - научная деятельность [sinorg.niic.nsc.ru]
- 9. Item - Template synthesis of helicates of a [2 + 2] tetraimine macrocycle: crystal structure of the lead(II) perchlorate complex - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 10. Magnesium Perchlorate as Efficient Lewis Acid: A Simple and Convenient Route to 1,4-Dihydropyridines [organic-chemistry.org]
- 11. Perchlorate - Wikipedia [en.wikipedia.org]
- 12. Interaction of Lead(II) Perchlorate with N′‑Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PMC [pmc.ncbi.nlm.nih.gov]
protocol for using lead perchlorate in specific named reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following information is intended for use by qualified professionals in a laboratory setting. Lead(II) perchlorate (B79767) is a highly toxic and dangerously reactive substance. A thorough understanding of its properties and adherence to strict safety protocols are essential before handling. This document is a guide and does not replace a comprehensive, site-specific risk assessment.
Introduction
Lead(II) perchlorate, with the chemical formula Pb(ClO₄)₂, is a powerful oxidizing agent that exists as a white, crystalline solid.[1] It is highly soluble in water and is typically available as a trihydrate (Pb(ClO₄)₂·3H₂O).[2] Due to its strong oxidizing nature and the toxicity of lead, its applications in organic synthesis are limited and require specialized handling. The perchlorate anion (ClO₄⁻) itself is a weak coordinating anion, which can be advantageous in certain catalytic applications where a non-interfering counter-ion is desired.[3] However, the primary documented use of lead(II) perchlorate in recent chemical literature is as a precursor in the synthesis of lead-containing coordination polymers.[4][5][6][7]
While other metal perchlorates, such as lithium and magnesium perchlorate, have been reported as Lewis acid catalysts in various organic reactions, specific protocols for the use of lead(II) perchlorate in named reactions like Aldol, Michael, or cycloaddition reactions are not well-documented in publicly available scientific literature. The extreme hazards associated with lead(II) perchlorate likely contribute to its limited use in routine organic synthesis.
This document provides a comprehensive safety protocol for handling lead(II) perchlorate and a detailed application note on its use in the synthesis of coordination polymers.
Safety and Handling Protocols
Lead(II) perchlorate presents multiple significant hazards, including being a strong oxidizer, acutely toxic, a suspected carcinogen, and a reproductive toxin.[2][8][9] Strict adherence to safety protocols is mandatory.
Hazard Summary
A summary of the key hazards associated with lead(II) perchlorate is presented in the table below.
| Hazard Type | Description | Citations |
| Oxidizer | May intensify fire; oxidizer. Contact with combustible, organic, or other readily oxidizable materials may cause fire or explosion. | [1][2][9] |
| Toxicity | Harmful if swallowed or inhaled. May cause damage to organs through prolonged or repeated exposure. Lead is a cumulative poison affecting the central nervous system, kidneys, and blood. | [2][8][10] |
| Carcinogenicity | May cause cancer. Classified as a suspected human carcinogen. | [2][10] |
| Reproductive Hazard | May damage fertility or the unborn child. | [8][9] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [2][11] |
Personal Protective Equipment (PPE)
A diagram illustrating the required PPE for handling lead(II) perchlorate is provided below.
Handling and Storage
-
Handling:
-
Always handle lead(II) perchlorate within a certified chemical fume hood to avoid inhalation of dust.[2]
-
Use non-sparking tools and avoid friction or impact.
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Do not allow contact with combustible materials, reducing agents, or finely powdered metals.[2]
-
Wash hands thoroughly after handling.[9]
-
A solution of anhydrous lead(II) perchlorate in methanol (B129727) is explosive and must be avoided.[1]
-
-
Storage:
Spill and Emergency Procedures
| Procedure | Action | Citations |
| Spill | Evacuate the area. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Carefully collect the material into a designated hazardous waste container. Do not use combustible materials like paper towels for cleanup. | [2][10] |
| Fire | In case of fire, use a water spray. Do not use dry chemical or foam extinguishers. If a fire involves lead(II) perchlorate, it will likely intensify due to its oxidizing properties. Evacuate the area and call emergency services. | [2] |
| First Aid | Inhalation: Move the person to fresh air. Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention for all routes of exposure. | [9][11] |
Disposal
Dispose of lead(II) perchlorate and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of it in drains or with regular trash.
Application in the Synthesis of Coordination Polymers
Lead(II) perchlorate serves as a source of lead(II) ions for the synthesis of coordination polymers. The flexible coordination sphere of the Pb(II) cation allows for the formation of diverse and complex structures.[4]
General Workflow for Coordination Polymer Synthesis
The following diagram illustrates a typical workflow for the synthesis of a lead-based coordination polymer using lead(II) perchlorate.
Example Protocol: Synthesis of a 1D Lead(II) Coordination Polymer
This protocol is based on the synthesis of a coordination polymer reported by Mitu et al.[4][5]
Materials:
-
Lead(II) perchlorate trihydrate (Pb(ClO₄)₂·3H₂O)
-
N'-isonicotinoylpicolinohydrazonamide (HL)
-
Potassium cyanide (KCN) - EXTREMELY TOXIC, handle with extreme caution
-
Methanol
-
Water
Equipment:
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Solution A: In a small beaker, dissolve a specific molar equivalent of lead(II) perchlorate trihydrate and potassium cyanide in water.
-
Solution B: In a separate beaker, dissolve one molar equivalent of N'-isonicotinoylpicolinohydrazonamide (HL) in methanol.
-
Reaction: Slowly add Solution A to Solution B with constant stirring.
-
Crystallization: Allow the resulting mixture to stand at room temperature. Yellow, needle-like crystals of the coordination polymer are expected to form over a period of hours to days.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Air-dry the crystals.
Characterization:
The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, along with spectroscopic methods such as FT-IR and NMR to confirm the coordination of the ligand to the lead center.
Lead(II) Perchlorate in Named Organic Reactions
As previously stated, a comprehensive search of the chemical literature did not yield specific, detailed protocols for the use of lead(II) perchlorate as a catalyst in named organic reactions such as the Aldol, Michael, or cycloaddition reactions.
Metal perchlorates, in general, can act as Lewis acids in organic synthesis. The metal cation can coordinate to a carbonyl oxygen, for example, thereby activating the carbonyl group towards nucleophilic attack. The perchlorate anion is a poor nucleophile and is generally non-coordinating, which is a desirable property for a counter-ion in catalysis.
However, the high toxicity and strong oxidizing nature of lead(II) perchlorate make it a less desirable choice for a Lewis acid catalyst compared to other metal perchlorates like those of lithium, magnesium, zinc, or scandium. The risk of unwanted oxidation side reactions and the difficulty in removing the toxic lead from the final product are significant drawbacks.
Researchers interested in Lewis acid catalysis for named reactions are advised to consult the extensive literature on other, safer, and more efficient metal perchlorate catalysts.
Summary of Quantitative Data
| Property | Value | Citations |
| Chemical Formula | Pb(ClO₄)₂ | [1] |
| Molar Mass | 406.10 g/mol (anhydrous) | [1] |
| Appearance | White crystalline solid | [1] |
| Density | 2.6 g/cm³ | |
| OSHA PEL (as Pb) | 0.05 mg/m³ | [1] |
| NIOSH REL (as Pb) | 0.05 mg/m³ | [1] |
References
- 1. Lead perchlorate | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Perchlorate - Wikipedia [en.wikipedia.org]
- 4. Interaction of Lead(II) Perchlorate with N′‑Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lead(II) perchlorate hydrate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Lead-Based Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lead chalcogenide (PbS, PbSe, PbTe) nanoparticles are semiconductor materials that have garnered significant interest due to their unique optical and electronic properties, which are tunable by size. These properties make them promising candidates for applications in photovoltaics, infrared detectors, and bio-imaging. The synthesis of these nanoparticles is typically achieved through colloidal methods, where the choice of the lead precursor is a critical factor in determining the final properties of the nanocrystals. While various lead salts such as acetate, chloride, and oleate (B1233923) are commonly used, lead perchlorate (B79767) has also been demonstrated as an effective precursor for the synthesis of lead sulfide (B99878) (PbS) nanoparticles.[1]
This document provides detailed protocols for the synthesis of lead-based nanoparticles, with a specific focus on the use of lead perchlorate for PbS nanoparticle synthesis. It also includes comparative data and general workflows applicable to other lead precursors and chalcogenides.
Data Presentation: Synthesis Parameters for Lead Chalcogenide Nanoparticles
The following tables summarize quantitative data from various synthesis protocols for lead sulfide (PbS), lead selenide (B1212193) (PbSe), and lead telluride (PbTe) nanoparticles, highlighting the different precursors and reaction conditions employed.
Table 1: Synthesis Parameters for Lead Sulfide (PbS) Nanoparticles
| Lead Precursor | Sulfur Source | Surfactant/Solvent | Temperature (°C) | Time | Resulting NP Size/Morphology | Reference |
| This compound Trihydrate | Potassium Ethyl Xanthogenate | Deionized Water | Room Temp. | Not Specified | Truncated nano-cubes | [1] |
| This compound Trihydrate | Thiourea (B124793) | Polyvinylpyrrolidone (PVP) / Deionized Water | 100 | 10 min | ~30 nm nano-cubes | [1] |
| Lead Acetate | Thiourea | Ethylene Glycol | Room Temp. (Sonication) | 1-5 h | Spherical, size increases with time | [2] |
| Lead Acetate | Thiourea | Ethanol, Water, EG, PEG | Boiling Point (Sonication) | 30 min | Spherical or rectangular | [3] |
| Lead Chloride | Thiourea | Aloe Vera Extract | 300 - 360 | Not Specified | Cubic phase, size-dependent on temp. | [4] |
| Lead Oxide | Bis(trimethylsilyl) sulfide | Octadecene / Oleic Acid | 100 | 60 min | ~100 nm spherical | [5] |
Table 2: Synthesis Parameters for Lead Selenide (PbSe) Nanoparticles
| Lead Precursor | Selenium Source | Surfactant/Solvent | Temperature (°C) | Method | Resulting NP Size/Morphology | Reference |
| Lead Acetate | Sodium Selenosulfate | Aqueous Solution | Not Specified | Pulse Sonoelectrochemical | ~12 nm spherical | [6] |
| Lead Oleate | Trioctylphosphine Selenide (TOPSe) | 1-Octadecene (ODE) | 100 (degas), 130-190 (growth) | Hot Injection | 7.1 - 20 nm cubes | [7] |
| Lead Acetate | Sodium Selenite | Sodium Dodecyl Sulfate (SDS) / Water | 200 | Hydrothermal | 48.3 nm cubes | [8] |
| Lead Nitrate | Selenium Dioxide (SeO2) | Phosphate Buffer Saline (PBS) | Not Specified | Biosynthesis (Fungus) | Not Specified | [9] |
Table 3: Synthesis Parameters for Lead Telluride (PbTe) Nanoparticles
| Lead Precursor | Tellurium Source | Surfactant/Solvent | Temperature (°C) | Method | Resulting NP Size/Morphology | Reference |
| Lead Oleate | Trioctylphosphine-Te | Oleic Acid / Diphenyl Ether | 140 - 200 | High-Temp Solution Phase | Size-dependent on temp. | [10] |
| Not Specified | Not Specified | Water/Glycerol | 140 | Solvothermal/Hydrothermal | Uniform shapes | [11] |
Experimental Protocols
Protocol 1: Direct Synthesis of PVP-Coated PbS Nano-cubes using this compound
This protocol is adapted from a direct aqueous synthesis method.[1]
Materials:
-
This compound trihydrate (Pb(ClO₄)₂·3H₂O)
-
Thiourea (CH₄N₂S)
-
Polyvinylpyrrolidone (PVP)
-
Deionized Water (DIW)
-
Nitrogen gas (N₂)
-
Three-necked flask, condenser, magnetic stirrer, heating mantle, syringe.
Procedure:
-
Precursor Solution A (Lead): In a 50 mL three-necked flask, dissolve 50 mg of the lead precursor (in this case, a pre-synthesized Pb₄O₃Cl₂∙H₂O was used, but this compound can be substituted) in 15 mL of DIW.
-
Surfactant Addition: Separately, dissolve 800 mg of PVP completely in 6 mL of DIW. Add this PVP solution to the flask containing the lead precursor.
-
Heating and Inerting: Set up the flask with a condenser and begin constant stirring. Purge the system with N₂ gas to create an inert atmosphere. Heat the solution to 100 °C.
-
Precursor Solution B (Sulfur): While the lead solution is heating, dissolve 47.7 mg of thiourea in 5 mL of DIW.
-
Injection and Reaction: Once the lead/PVP solution has stabilized at 100 °C for 10 minutes, swiftly inject the thiourea solution into the flask.
-
Nanoparticle Formation: The reaction proceeds, leading to the formation of a dark colloidal suspension, indicating the creation of PbS nanoparticles.
-
Purification: After the reaction is complete, the nanoparticles need to be purified. This is typically done by precipitation using a non-solvent (like acetone (B3395972) or ethanol) followed by centrifugation. The supernatant is discarded, and the nanoparticle pellet is redispersed in a suitable solvent like toluene.[5] This process is repeated multiple times to remove unreacted precursors and excess surfactant.
Protocol 2: General Characterization of Synthesized Nanoparticles
After synthesis and purification, it is crucial to characterize the nanoparticles to determine their properties.[12][13]
-
X-Ray Diffraction (XRD): Use XRD to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[4][6] The Debye-Scherrer formula can be used for a preliminary estimation of size.[6]
-
Transmission Electron Microscopy (TEM): TEM is used to directly visualize the nanoparticles, providing information on their size, shape, and size distribution.[2][6] High-resolution TEM (HRTEM) can be used to observe the crystal lattice fringes.
-
Scanning Electron Microscopy (SEM): SEM provides information on the surface morphology and can be used to observe the overall shape and aggregation of the nanoparticle powders.[4]
-
UV-Vis Spectroscopy: This technique is used to determine the optical properties of the nanoparticles, specifically their absorption spectrum. The bandgap energy can be estimated from the absorption edge, often revealing quantum confinement effects (a blue shift in the absorption peak compared to the bulk material).[3][4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of the capping agent (e.g., PVP) on the surface of the nanoparticles by identifying its characteristic vibrational bands.[1]
Mandatory Visualizations
Diagram 1: General Workflow for Nanoparticle Synthesis and Characterization
This diagram illustrates the typical bottom-up synthesis approach for colloidal nanoparticles.[14]
Caption: General workflow for nanoparticle synthesis.
Diagram 2: Protocol Flow for PbS Nanocrystal Synthesis using this compound
This diagram details the specific steps outlined in Protocol 1.
Caption: Protocol flow for PbS synthesis.
References
- 1. Water-Soluble Lead Sulfide Nanoparticles: Direct Synthesis and Ligand Exchange Routes [mdpi.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 7. Colloidal Synthesis of Bulk-Bandgap Lead Selenide Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Biosynthesis and characterization of lead selenide semiconductor nanoparticles (PbSe NPs) and its antioxidant and photocatalytic activity - Arabian Journal of Chemistry [arabjchem.org]
- 10. Surfactant-Assisted Synthesis of Lead Telluride Nanoparticles: Shape, Size, and Assembly [repository.utm.md]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
Application Notes and Protocols: Employing Lead Perchlorate in Materials Science Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lead perchlorate (B79767), Pb(ClO₄)₂, is a highly water-soluble, strong oxidizing agent that serves as a versatile precursor and component in various materials science applications. Its utility stems from its ability to provide a readily available source of lead(II) ions in solution and its role in influencing the morphology and properties of synthesized materials. This document provides detailed application notes and protocols for the use of lead perchlorate in the synthesis of perovskite solar cells, coordination polymers, and lead-based nanomaterials.
Extreme Caution is Advised: this compound is highly toxic and a powerful oxidizer. It poses a significant fire and explosion risk when in contact with reducing agents or organic materials. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete safety information before handling.
Preparation of this compound Solutions
Accurate preparation of this compound solutions is critical for reproducible experimental results. The following protocol outlines the preparation of a stock solution.
Experimental Protocol: Preparation of 0.1 M this compound Stock Solution
-
Materials:
-
Lead(II) perchlorate trihydrate (Pb(ClO₄)₂·3H₂O)
-
Deionized (DI) water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing paper and spatula
-
-
Procedure: a. Calculate the required mass of lead(II) perchlorate trihydrate. For a 100 mL 0.1 M solution, the calculation is as follows:
- Molar mass of Pb(ClO₄)₂·3H₂O = 460.14 g/mol
- Mass = 0.1 mol/L * 0.1 L * 460.14 g/mol = 4.6014 g b. Weigh out approximately 4.60 g of lead(II) perchlorate trihydrate onto weighing paper. c. Transfer the solid to the 100 mL volumetric flask. d. Add approximately 70 mL of DI water to the flask. e. Place a stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved. f. Once dissolved, remove the stir bar and carefully add DI water to the calibration mark of the volumetric flask. g. Cap the flask and invert it several times to ensure a homogeneous solution.
Data Presentation: Molarity and Corresponding Mass of this compound Trihydrate
| Molarity (M) | Volume (mL) | Mass of Pb(ClO₄)₂·3H₂O (g) |
| 0.01 | 100 | 0.460 |
| 0.05 | 100 | 2.301 |
| 0.1 | 100 | 4.601 |
| 0.5 | 100 | 23.007 |
| 1.0 | 100 | 46.014 |
Application in Perovskite Solar Cell Fabrication
This compound can be used as a lead source in the synthesis of lead-halide perovskite materials, which are the active layer in highly efficient perovskite solar cells. The choice of lead precursor can influence the crystallography and morphology of the perovskite film, thereby affecting the solar cell's performance.
Experimental Protocol: Two-Step Deposition of a Perovskite Film
This protocol is adapted from general procedures for perovskite solar cell fabrication and illustrates where a this compound solution could be integrated.
-
Substrate Preparation: a. Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in a detergent solution, DI water, acetone, and isopropanol (B130326) for 15 minutes each. b. The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 15 minutes to remove organic residues.
-
Deposition of Electron Transport Layer (ETL): a. A compact layer of TiO₂ is deposited on the FTO substrate, for example, by spin-coating a titanium isopropoxide solution followed by annealing.
-
Perovskite Layer Formation (Two-Step Method): a. Step 1: this compound Deposition i. Prepare a solution of this compound in a suitable solvent (e.g., dimethylformamide - DMF). The concentration will be a key variable to optimize. ii. Spin-coat the this compound solution onto the ETL-coated substrate. A typical spin-coating program is 1000 rpm for 10 seconds followed by 3000 rpm for 28 seconds. iii. During the last 13 seconds of the high-speed spin, dispense an anti-solvent (e.g., toluene) to induce crystallization. iv. Anneal the substrate on a hotplate at a temperature typically between 70°C and 150°C. b. Step 2: Conversion to Perovskite i. Prepare a solution of a methylammonium (B1206745) halide (e.g., methylammonium iodide - MAI) in a solvent like isopropanol. ii. Spin-coat the MAI solution onto the this compound-coated substrate. iii. Anneal the film at a temperature between 100°C and 150°C to facilitate the reaction and formation of the perovskite crystal structure.
-
Deposition of Hole Transport Layer (HTL) and Metal Contact: a. Spin-coat a solution of a hole-transporting material (e.g., Spiro-OMeTAD) onto the perovskite layer. b. Finally, deposit a metal contact (e.g., gold or silver) by thermal evaporation.
Data Presentation: Representative Parameters for Perovskite Film Deposition
| Parameter | Value |
| Lead Precursor Solution | |
| Lead Salt | This compound |
| Solvent | DMF |
| Concentration | 0.5 - 1.5 M (optimization required) |
| Organic Halide Solution | |
| Salt | Methylammonium Iodide (MAI) |
| Solvent | Isopropanol |
| Concentration | 10 - 40 mg/mL (optimization required) |
| Spin Coating Parameters | |
| Step 1 (this compound) | 1000 rpm (10s), 4000 rpm (20s) |
| Step 2 (MAI) | 4000 rpm (30s) |
| Annealing Temperatures | |
| Post-Lead Perchlorate Deposition | 70 - 100 °C |
| Post-MAI Deposition | 100 - 150 °C |
Workflow Diagram: Perovskite Solar Cell Fabrication
Caption: Workflow for fabricating a perovskite solar cell.
Application in Coordination Polymer Synthesis
This compound is an excellent precursor for the synthesis of lead-based coordination polymers, also known as metal-organic frameworks (MOFs). The perchlorate anion is weakly coordinating and can be easily displaced by organic ligands to form extended crystalline structures.
Experimental Protocol: Synthesis of a Lead-Based Coordination Polymer
This protocol is based on the synthesis of a specific lead-hydrazonamide coordination polymer.
-
Materials:
-
Lead(II) perchlorate trihydrate (Pb(ClO₄)₂·3H₂O)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
N′-isonicotinoylpicolinohydrazonamide (HL) or its sodium salt (NaL)
-
Methanol
-
Deionized (DI) water
-
Beakers and stirring equipment
-
-
Procedure: a. Prepare an aqueous solution (2 mL) containing lead(II) perchlorate trihydrate (38.2 mg, 0.083 mmol) and potassium cyanide (11.1 mg, 0.17 mmol). b. Prepare a methanolic solution (30 mL) of the organic ligand HL (20.0 mg, 0.083 mmol) or NaL (21.8 mg, 0.083 mmol). c. Mix the aqueous and methanolic solutions. d. Stir the resulting mixture. The formation of the coordination polymer may be observed as a precipitate. e. The product can be collected by filtration, washed with appropriate solvents, and dried.
Data Presentation: Reactant Quantities for Coordination Polymer Synthesis
| Reactant | Molar Mass ( g/mol ) | Mass (mg) | Moles (mmol) |
| Pb(ClO₄)₂·3H₂O | 460.14 | 38.2 | 0.083 |
| KCN | 65.12 | 11.1 | 0.17 |
| Ligand (HL) | ~241.24 | 20.0 | 0.083 |
Logical Relationship Diagram: Coordination Polymer Formation
Lead Perchlorate as a Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead perchlorate (B79767), Pb(ClO₄)₂, is a highly soluble salt of lead(II) and perchloric acid that serves as a valuable standard in analytical chemistry. Its primary application is as a titrant in precipitation titrations, most notably for the determination of sulfate (B86663) ions. This document provides detailed application notes and protocols for the preparation, standardization, and use of lead perchlorate solutions in analytical procedures, with a focus on potentiometric and indicator-based titrations. Safety considerations for handling this hazardous substance are also thoroughly addressed.
Physicochemical Properties and Data
The utility of this compound as an analytical standard is underpinned by its specific physicochemical properties. A summary of key quantitative data is presented below.
| Property | Value | Notes |
| Molar Mass | 406.10 g/mol (anhydrous) | The trihydrate is also common. |
| Appearance | White crystalline solid | Highly hygroscopic.[1] |
| Solubility in Water | 256.2 g/100 mL at 25 °C[1] | Extremely soluble, facilitating the preparation of concentrated standard solutions. |
| Solution Stability | Stable | Aqueous solutions are stable. Should be stored in glass-stoppered bottles. |
Application: Determination of Sulfate by Potentiometric Titration
This compound is a preferred titrant for the determination of inorganic sulfate in various samples, including surfactants and pharmaceutical compounds.[2][3] The titration is based on the precipitation of lead sulfate (PbSO₄). The endpoint is typically detected potentiometrically using a lead-selective electrode.
Experimental Protocol: Potentiometric Titration of Sulfate
This protocol details the determination of sulfate in a sample using a standardized this compound solution and a lead-selective electrode for endpoint detection.
1. Reagents and Equipment:
-
This compound Titrant (0.05 M): Prepare by dissolving the appropriate amount of this compound in deionized water.
-
Ethanolic Sodium Perchlorate (0.05 M): Dissolve approximately 7 g of sodium perchlorate in 300 mL of water, then dilute to 1 L with ethanol. This solution decreases the solubility of lead sulfate, sharpening the endpoint.[2]
-
Acetic Acid (10% v/v): Dilute glacial acetic acid with deionized water. This is added to remove potential interference from carbonate ions.[2]
-
Standard Sulfate Solution (e.g., 0.05 M Sodium Sulfate): For standardization of the this compound titrant.
-
Lead-Selective Electrode
-
Reference Electrode (e.g., Ag/AgCl)
-
Autotitrator or pH/mV meter
-
Magnetic Stirrer and Stir Bar
2. Preparation and Standardization of 0.05 M this compound Solution:
-
Preparation: Accurately weigh approximately 20.3 g of this compound and dissolve it in deionized water in a 1 L volumetric flask. Make up to the mark with deionized water and mix thoroughly.
-
Standardization:
-
Pipette 5.00 mL of the standard sulfate solution into a 50 mL beaker.
-
Add approximately 20 mL of the ethanolic sodium perchlorate solution and 1 mL of 10% acetic acid.[2]
-
Immerse the lead-selective and reference electrodes in the solution.
-
Titrate with the prepared this compound solution to the potentiometric endpoint. The endpoint is the point of maximum inflection in the titration curve.
-
Repeat the standardization at least twice and calculate the average molarity of the this compound solution.
-
3. Sample Analysis:
-
Accurately weigh a quantity of the sample expected to contain 30-50 mg of sodium sulfate and transfer it to a 50 mL beaker.[4]
-
Add approximately 20 mL of the ethanolic sodium perchlorate solution and 1 mL of 10% acetic acid.
-
Immerse the electrodes and titrate with the standardized this compound solution to the potentiometric endpoint.
-
Record the volume of titrant used.
4. Calculation:
The percentage of sulfate in the sample can be calculated using the following formula:
% Sulfate = (V * M * F * 100) / W
Where:
-
V = Volume of this compound titrant used (mL)
-
M = Molarity of the this compound titrant (mol/L)
-
F = Factor for sulfate (e.g., 0.09606 for SO₄²⁻)
-
W = Weight of the sample (mg)
Experimental Workflow for Potentiometric Sulfate Titration
Caption: Workflow for the potentiometric determination of sulfate.
Principle of Potentiometric Endpoint Detection
Caption: Principle of potentiometric endpoint detection in sulfate titration.
Application: Standardization of this compound with Xylenol Orange
For titrations where a potentiometric setup is unavailable or not preferred, a visual indicator such as xylenol orange can be used for the standardization of the this compound solution against a primary standard like EDTA.
Experimental Protocol: Standardization with Xylenol Orange
1. Reagents and Equipment:
-
This compound Solution (to be standardized)
-
Standard EDTA Solution (e.g., 0.05 M)
-
Xylenol Orange Indicator Solution (0.1% w/v)
-
Hexamethylenetetramine (Methenamine)
-
Burette, Pipettes, Conical Flasks
-
Magnetic Stirrer and Stir Bar
2. Standardization Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the this compound solution into a conical flask.
-
Add 50 mL of deionized water.
-
Add a few drops of xylenol orange indicator solution.
-
Add approximately 5 g of hexamethylenetetramine to buffer the solution to a pH where the color change is sharp.[5] The solution should turn a violet-pink color.
-
Titrate with the standard 0.05 M EDTA solution until the color changes from violet-pink to a clear yellow at the endpoint.[3]
-
Repeat the titration to obtain concordant results.
3. Calculation:
The molarity of the this compound solution can be calculated using the formula:
M_Pb(ClO₄)₂ = (M_EDTA * V_EDTA) / V_Pb(ClO₄)₂
Where:
-
M_Pb(ClO₄)₂ = Molarity of the this compound solution
-
M_EDTA = Molarity of the standard EDTA solution
-
V_EDTA = Volume of EDTA solution used
-
V_Pb(ClO₄)₂ = Volume of this compound solution taken
Titration Logic with Xylenol Orange Indicator
Caption: Logical flow of indicator action in this compound standardization.
Safety Precautions and Handling
This compound is a hazardous substance and must be handled with appropriate safety measures.
| Hazard Category | Description | Precautionary Measures |
| Oxidizer | May intensify fire; oxidizer.[6][7] | Keep away from heat, sparks, open flames, and combustible materials.[4][7] |
| Toxicity | Toxic by ingestion and inhalation.[8] May cause cancer and damage fertility or the unborn child.[7][9] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use in a well-ventilated area or under a fume hood.[4][7] |
| Health Effects | Causes serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[7][9] | Wear protective gloves, clothing, eye protection, and face protection.[4][7] Wash hands thoroughly after handling. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[4][6] | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.[4] |
In case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Interferences
In the determination of sulfate by titration with this compound, several ions can interfere with the accuracy of the results.
-
Carbonates: Interfere by precipitating as lead carbonate. This can be mitigated by acidifying the sample with acetic acid.[2]
-
Other Anions that Precipitate with Lead: Ions such as chloride (in high concentrations), phosphate, and chromate (B82759) can also precipitate with lead(II) ions, leading to positive errors. Sample pretreatment may be necessary to remove these interferences.
-
Cations that Complex with Sulfate: Cations that form stable complexes with sulfate can interfere with the complete precipitation of lead sulfate.
It is crucial to consider the sample matrix and perform validation studies to ensure the accuracy and reliability of the method for a specific application.
References
- 1. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]
- 2. en.psgraw.com [en.psgraw.com]
- 3. scielo.br [scielo.br]
- 4. fishersci.com [fishersci.com]
- 5. digicollections.net [digicollections.net]
- 6. csun.edu [csun.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols: Catalytic Mechanism of Lead Perchlorate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be significantly accelerated and its stereoselectivity controlled through Lewis acid catalysis.[1][2] This document provides a detailed overview of the proposed catalytic mechanism of lead(II) perchlorate (B79767) (Pb(ClO₄)₂) in Diels-Alder reactions. While specific literature on the use of lead perchlorate in this context is limited, these notes extrapolate from the well-established principles of Lewis acid catalysis and data from analogous metal perchlorate systems to provide a comprehensive guide for the researcher. The protocols and data presented herein are intended to serve as a foundational resource for employing this compound as a potential catalyst in these crucial cycloaddition reactions.
Introduction to Lewis Acid Catalysis in Diels-Alder Reactions
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1] The rate of this reaction is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. Lewis acids are effective catalysts for this transformation as they coordinate to the dienophile, thereby increasing its electrophilicity and accelerating the reaction.[2][3]
Recent studies suggest that the catalytic effect of Lewis acids may not solely be due to the lowering of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) energy. An alternative and compelling explanation is that Lewis acids reduce the destabilizing steric Pauli repulsion between the interacting diene and dienophile.[1][2] By polarizing the electron density of the dienophile away from the reacting C=C double bond, the Lewis acid enhances the asynchronicity of the reaction, which in turn reduces activation strain.[2]
Proposed Catalytic Role of this compound
Lead(II) perchlorate, a hygroscopic white solid, is soluble in water and various organic solvents.[4] As a Lewis acid, the lead(II) ion (Pb²⁺) can coordinate with Lewis basic sites on the dienophile, typically a carbonyl oxygen. This interaction is central to its catalytic activity.
Mechanism of Activation
The proposed catalytic cycle of this compound in a Diels-Alder reaction is illustrated below. The Pb²⁺ ion coordinates to the dienophile, which enhances its reactivity towards the diene. This coordination polarizes the dienophile, making it a better electron acceptor. The subsequent cycloaddition proceeds through a transition state that is stabilized by this interaction, leading to the formation of the cyclohexene (B86901) product. Upon completion of the reaction, the this compound catalyst is regenerated.
Data Presentation: Comparative Catalyst Performance
Due to the scarcity of specific data for this compound, the following table summarizes typical results for Diels-Alder reactions catalyzed by other Lewis acids, which can serve as a benchmark for experiments with this compound.
| Catalyst | Diene | Dienophile | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Endo/Exo Ratio |
| AlCl₃ | Cyclopentadiene | Methyl Acrylate | CH₂Cl₂ | 10 | 1 | 95 | 98:2 |
| ZnCl₂ | Isoprene | Methyl Acrylate | Toluene | 15 | 3 | 88 | 90:10 |
| LiClO₄ | Cyclopentadiene | Acrolein | Diethyl Ether | 20 | 2 | 92 | 95:5 |
| Sc(OTf)₃ | Danishefsky's Diene | Benzaldehyde | CH₂Cl₂ | 5 | 0.5 | 98 | >99:1 |
| In(OTf)₃ | o-Alkynylbenzaldehydes | Enones | Dichloroethane | 10 | 12 | 70-90 | - |
This table is a compilation of representative data from various sources on Lewis acid-catalyzed Diels-Alder reactions and does not represent data for this compound.
Experimental Protocols
The following are generalized protocols for conducting a Diels-Alder reaction using a Lewis acid catalyst, adapted for the potential use of this compound. Caution: Lead compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Perchlorates can be explosive, especially when heated with organic materials.[5]
General Procedure for a this compound Catalyzed Diels-Alder Reaction
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with lead(II) perchlorate (5-20 mol%).
-
Solvent Addition: Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether) is added to dissolve or suspend the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Dienophile Addition: The dienophile is added to the flask, and the mixture is stirred for 10-15 minutes to allow for coordination with the lead(II) ion.
-
Diene Addition: The diene is added dropwise to the reaction mixture at the desired temperature (ranging from -78 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.
Characterization
The structure and stereochemistry of the product can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The endo/exo ratio can be determined from the ¹H NMR spectrum of the crude reaction mixture.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the this compound-catalyzed Diels-Alder reaction.
Experimental Workflow
Caption: General experimental workflow for a this compound-catalyzed Diels-Alder reaction.
Safety Considerations
-
Lead Toxicity: Lead and its compounds are highly toxic and should be handled with extreme care. Avoid inhalation of dust and contact with skin and eyes.
-
Perchlorate Hazard: Perchlorate salts can be powerful oxidizers and may form explosive mixtures with organic compounds, especially upon heating.[5] Avoid grinding or subjecting the catalyst to shock.
-
Solvent Hazards: Organic solvents used in the reaction are often flammable and volatile. All procedures should be carried out in a well-ventilated fume hood.
Conclusion
References
- 1. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Indium triflate-catalysed Diels-Alder reactions of isochromenylium cations with enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Lead Perchlorate Mediated Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a theoretical framework and generalized protocols for researchers interested in exploring the use of lead perchlorate (B79767) in polymerization reactions. The information is based on the known reactivity of other Lewis acid and perchlorate-containing initiating systems.
Mechanism of Polymerization
Lead perchlorate-mediated polymerization is expected to proceed via a cationic mechanism. The initiation step involves the interaction of the Lewis acidic lead(II) ion with a monomer to generate a carbocationic active species.
Initiation: The lead(II) ion can activate the polymerization in a few ways:
-
Direct Initiation: The Pb²⁺ ion can directly interact with the electron-rich double bond of a monomer (M), polarizing it and generating a carbocationic initiating species.
-
Co-initiation with Protic Impurities: Traces of water or alcohol (ROH) in the reaction medium can be activated by the lead(II) ion to produce a protonic acid, which then initiates the polymerization.
-
Co-initiation with Alkyl Halides: An alkyl halide (R'X) can be used as a co-initiator. The this compound would assist in the abstraction of the halide, generating a carbocation that initiates the polymerization.
Propagation: The generated carbocation then attacks another monomer molecule in a chain-growth process, elongating the polymer chain. The non-nucleophilic perchlorate anion stabilizes the growing cationic chain end.
Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with impurities, recombination with the counter-ion (though less likely with perchlorate), or chain transfer to the monomer, solvent, or another polymer chain.
Signaling Pathway Diagram
Caption: Proposed mechanism for this compound mediated cationic polymerization.
Applications
Based on the principles of cationic polymerization, this compound could potentially be used in the synthesis of a variety of polymers.
-
Poly(vinyl ethers): Vinyl ethers are highly reactive monomers in cationic polymerization.
-
Polystyrene and its derivatives: Styrene (B11656) and substituted styrenes can be polymerized cationically.
-
Ring-Opening Polymerization: this compound might also initiate the ring-opening polymerization of certain cyclic monomers like epoxides or lactones.
Experimental Protocols
Caution: Perchlorate salts are potentially explosive and should be handled with extreme care. Lead compounds are toxic. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol is a generalized procedure based on typical cationic polymerizations of vinyl ethers initiated by Lewis acids.
Materials:
-
Lead(II) perchlorate hydrate (B1144303) (Pb(ClO₄)₂·xH₂O)
-
Isobutyl vinyl ether (IBVE), freshly distilled
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Methanol (B129727), for quenching
-
Nitrogen or Argon gas, high purity
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is used as the reactor.
-
Monomer and Solvent Addition: The reactor is charged with 100 mL of anhydrous dichloromethane and 10 mL of freshly distilled isobutyl vinyl ether under an inert atmosphere.
-
Cooling: The reactor is cooled to the desired temperature (e.g., 0 °C or -20 °C) in a cooling bath.
-
Initiator Preparation: A stock solution of this compound in anhydrous dichloromethane (e.g., 0.1 M) is prepared in a separate flame-dried flask under an inert atmosphere.
-
Initiation: A calculated amount of the this compound solution (e.g., 1 mL for a monomer to initiator ratio of 100:1) is withdrawn using a dry syringe and injected rapidly into the stirred monomer solution.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours). Samples may be withdrawn periodically via syringe to monitor monomer conversion by techniques like ¹H NMR or gas chromatography.
-
Quenching: The polymerization is terminated by the addition of 10 mL of pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL). The precipitated polymer is collected by filtration, redissolved in a minimal amount of dichloromethane, and re-precipitated in methanol.
-
Drying: The purified polymer is dried under vacuum at room temperature to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI), and by ¹H NMR and ¹³C NMR to confirm the polymer structure.
Experimental Workflow Diagram
Caption: General workflow for this compound mediated polymerization.
Data Presentation
The following tables present hypothetical data for the polymerization of isobutyl vinyl ether (IBVE) and styrene initiated by this compound. This data is illustrative and serves as a guide for expected outcomes based on similar Lewis acid-catalyzed systems. Actual experimental results may vary.
Table 1: Hypothetical Results for the Polymerization of Isobutyl Vinyl Ether (IBVE) with this compound
| Entry | [Monomer] (M) | [Pb(ClO₄)₂] (mM) | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1.0 | 10 | 0 | 1 | 85 | 8,500 | 1.8 |
| 2 | 1.0 | 10 | -20 | 2 | 92 | 9,200 | 1.6 |
| 3 | 1.0 | 5 | -20 | 2 | 90 | 18,000 | 1.7 |
| 4 | 2.0 | 10 | -20 | 1 | 95 | 19,000 | 1.5 |
Table 2: Hypothetical Results for the Polymerization of Styrene with this compound
| Entry | [Monomer] (M) | [Pb(ClO₄)₂] (mM) | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1.5 | 15 | 25 | 4 | 60 | 6,200 | 2.1 |
| 2 | 1.5 | 15 | 0 | 6 | 75 | 7,800 | 1.9 |
| 3 | 1.5 | 7.5 | 0 | 6 | 72 | 15,000 | 2.0 |
| 4 | 3.0 | 15 | 0 | 4 | 80 | 16,500 | 1.8 |
Troubleshooting
-
Low Conversion:
-
Cause: Impurities in monomer or solvent (especially water), insufficient initiator concentration, or low reaction temperature.
-
Solution: Ensure rigorous purification and drying of all reagents and glassware. Increase initiator concentration or reaction temperature.
-
-
Broad Polydispersity (PDI):
-
Cause: Chain transfer reactions, slow initiation compared to propagation.
-
Solution: Lower the reaction temperature. Ensure rapid and uniform mixing of the initiator.
-
-
Uncontrolled Polymerization:
-
Cause: Reaction temperature is too high, high initiator concentration.
-
Solution: Lower the reaction temperature and initiator concentration.
-
Safety Precautions
-
Lead Toxicity: Lead compounds are cumulative poisons. Avoid inhalation of dust and contact with skin and eyes.
-
Perchlorate Hazard: Perchlorate salts can be explosive when heated or in contact with organic materials. Use in small quantities and behind a blast shield.
-
Solvent Hazards: Dichloromethane is a suspected carcinogen. Handle in a fume hood.
-
General: Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
Application Notes and Protocols: Use of Lead Perchlorate in the Synthesis of a Lead-Based Coordination Polymer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lead(II) perchlorate (B79767) can serve as a precursor for the synthesis of lead-based coordination polymers with potential catalytic applications. This document provides detailed application notes and a protocol for the synthesis of a specific lead(II) coordination polymer. It is important to note that while lead perchlorate is a viable lead source, its use in the broader synthesis of common lead-based catalysts, such as lead oxides or perovskites, is not widely documented. In those areas, other lead salts like acetate, nitrate, or halides are more commonly employed. The protocol described herein is based on the synthesis of a lead(II) coordination polymer with N′-Isonicotinoylpicolinohydrazonamide, which has potential applications in catalysis.
Introduction to this compound in Catalyst Synthesis
Lead(II) perchlorate, Pb(ClO₄)₂, is a water-soluble lead salt that can be used as a source of Pb²⁺ ions in chemical synthesis. While its primary laboratory applications are often as an oxidizing agent or for creating other lead compounds, its use as a direct precursor in the synthesis of heterogeneous lead-based catalysts is not widespread. However, it is a suitable reagent for the synthesis of lead-based coordination polymers, which can exhibit catalytic properties.
Coordination polymers are of interest due to their high surface area, tunable porosity, and the presence of catalytically active metal centers. The synthesis described below details the preparation of a lead(II) coordination polymer that can be investigated for various catalytic reactions.
Caution: Lead compounds are toxic and should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. Perchlorate salts can be explosive, especially when heated or in contact with organic materials.
Application: Synthesis of a Lead(II) Coordination Polymer
This protocol details the synthesis of a lead(II) coordination polymer using lead(II) perchlorate trihydrate as the lead source. The resulting material has potential applications in heterogeneous catalysis.
Materials and Equipment
| Material/Equipment | Description |
| Reagents | |
| Lead(II) perchlorate trihydrate (Pb(ClO₄)₂·3H₂O) | Lead precursor |
| Potassium cyanide (KCN) | Reagent |
| N′-Isonicotinoylpicolinohydrazonamide (HL) | Organic ligand |
| Methanol (MeOH) | Solvent |
| Deionized water | Solvent |
| Equipment | |
| Magnetic stirrer with hotplate | For dissolving and mixing reagents |
| Beakers and flasks | For preparing solutions |
| Stir bars | For mixing |
| Filtration apparatus | For collecting the product |
| Oven or vacuum desiccator | For drying the product |
Experimental Protocol
The following protocol is for the synthesis of a lead(II) coordination polymer, {--INVALID-LINK--₂}n·nH₂O.[1]
-
Preparation of Precursor Solutions:
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In a 50 mL beaker, prepare an aqueous solution of lead(II) perchlorate trihydrate (38.2 mg, 0.083 mmol) and potassium cyanide (11.1 mg, 0.17 mmol) in 2 mL of deionized water.
-
In a separate 50 mL beaker, prepare a methanolic solution of N′-Isonicotinoylpicolinohydrazonamide (HL) (20.0 mg, 0.083 mmol) in 30 mL of methanol.
-
-
Reaction Mixture:
-
While stirring, add the aqueous solution of lead(II) perchlorate and potassium cyanide to the methanolic solution of the organic ligand.
-
Continue stirring the reaction mixture for 30 minutes at room temperature.
-
-
Crystallization:
-
After stirring, allow the reaction mixture to stand undisturbed at ambient temperature.
-
Slow evaporation of the solvents will lead to the formation of yellow, needle-like crystals over several days.
-
-
Isolation and Drying:
-
Once a sufficient amount of crystalline product has formed, carefully decant the supernatant.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the product in a vacuum desiccator.
-
Logical Workflow for Synthesis
Potential Catalytic Applications and Further Research
The synthesized lead(II) coordination polymer contains accessible lead centers that can act as Lewis acids, potentially catalyzing a variety of organic transformations. The porous nature of such materials could also allow for size-selective catalysis.
Potential areas of investigation for catalytic activity include:
-
Lewis Acid Catalysis: Reactions such as aldol (B89426) condensations, Michael additions, and cyanosilylation of aldehydes could be explored.
-
Oxidation Reactions: Given the presence of lead, its potential to catalyze oxidation reactions should be investigated, though the perchlorate anion itself is a strong oxidant.
-
Photocatalysis: Lead-based materials, particularly perovskites, have shown significant promise in photocatalysis.[2] The photocatalytic activity of this coordination polymer could be evaluated for the degradation of organic pollutants or in organic synthesis.
Further research would involve characterizing the synthesized material using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) to understand its structure, morphology, and thermal stability. Catalytic performance would be assessed by monitoring reaction kinetics and product yields.
Signaling Pathway for Lewis Acid Catalysis (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway for the Lewis acid-catalyzed activation of a carbonyl compound by the lead-based coordination polymer.
Summary and Outlook
Lead(II) perchlorate can be successfully employed in the synthesis of lead-based coordination polymers, which are of interest for their potential catalytic applications. The protocol provided offers a detailed method for the synthesis of one such material. Researchers are encouraged to explore the catalytic activity of this and similar materials in various organic transformations. It is crucial to reiterate the importance of handling lead and perchlorate compounds with extreme caution due to their inherent toxicity and potential for explosion. The broader application of this compound in the synthesis of other classes of lead-based catalysts remains an area for further investigation, as current literature predominantly favors other lead precursors.
References
- 1. Interaction of Lead(II) Perchlorate with N′‑Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encapsulation of transition metals in lead-based MOF pores to facilitate efficient thermal decomposition of ammonium perchlorate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
lead perchlorate solution stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of lead perchlorate (B79767) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store a lead perchlorate solution?
A: this compound solutions should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3] It is crucial to keep them separated from incompatible materials such as organic compounds, reducing agents, and powdered metals to prevent potentially explosive reactions.[4][5] The container should be tightly sealed to prevent the absorption of moisture from the air, as this compound is hygroscopic.[6]
Q2: What type of container is best for storing this compound solutions?
A: It is recommended to store this compound solutions in their original, tightly sealed containers. If transferring to a secondary container, use materials that are chemically resistant. High-density polyethylene (B3416737) (HDPE) or glass bottles are generally suitable. Always ensure the container is clearly labeled with the chemical name, concentration, hazard symbols, and date of preparation.
Q3: What is the expected shelf life of a this compound solution?
A: While specific quantitative data on the long-term stability of this compound solutions is limited, aqueous solutions of other perchlorates, such as sodium and potassium perchlorate, have been found to be stable for at least nine months when stored properly.[7] However, the concentration of this compound solutions, particularly those used as titrants, should be periodically verified, as hydrolysis and other subtle changes can occur over time.
Q4: Can I refrigerate my this compound solution?
A: Refrigeration is generally not recommended. While lower temperatures can slow down potential degradation reactions, some less soluble lead salts may precipitate out of the solution at colder temperatures, altering the concentration.[7] Room temperature storage is preferable.[8]
Q5: My this compound solution has turned cloudy or formed a precipitate. What should I do?
A: A cloudy appearance or the formation of a precipitate can indicate several issues, including hydrolysis of the lead(II) ion to form lead hydroxide (B78521) or the precipitation of other lead salts. Refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guides
Issue 1: Cloudiness or Precipitation in the Solution
Symptoms:
-
The solution appears hazy, milky, or cloudy.
-
Solid particles are visible at the bottom of the container.
Possible Causes:
-
Hydrolysis: The most common cause is the hydrolysis of the lead(II) ion, which is favored by a higher pH (less acidic). This forms insoluble lead hydroxide [Pb(OH)₂] or related species. Lead is known to have a propensity to oligomerize and form polynuclear hydroxy complexes at or near neutral pH.
-
Contamination: The solution may have been contaminated with other reagents that form insoluble lead salts (e.g., sulfates, chlorides, carbonates).
-
Temperature Fluctuation: Storing the solution at a low temperature may have caused the precipitation of less soluble lead salts.
Resolution Workflow:
Caption: Troubleshooting workflow for cloudy or precipitated this compound solution.
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Titration endpoints are not sharp or reproducible.
-
Reaction yields are lower or higher than expected.
-
Analytical measurements show drift over time.
Possible Causes:
-
Change in Concentration: The molarity of the solution may have changed due to evaporation of the solvent or precipitation of the solute.
-
Degradation: While kinetically slow, the perchlorate ion is a strong oxidizing agent and could potentially react with trace impurities over time.
-
Contamination: The solution may have been inadvertently contaminated during use.
Resolution Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Summary: Factors Affecting this compound Solution Stability
| Factor | Effect on Stability | Recommendations |
| pH | Near-neutral or basic pH can lead to the hydrolysis of Pb²⁺ and precipitation of lead hydroxide. | Maintain a slightly acidic pH to ensure the stability of the lead(II) aqua ion. |
| Temperature | Generally stable at room temperature. Low temperatures may cause precipitation of less soluble salts. High temperatures can accelerate degradation. | Store at a consistent room temperature. Avoid refrigeration or exposure to high heat. |
| Light | While specific data on the photostability of this compound is limited, light can promote the degradation of some chemical compounds. | Store in opaque or amber-colored bottles to protect from light. |
| Air/Moisture | This compound is hygroscopic and will absorb moisture from the air, which can alter the concentration and potentially promote hydrolysis. | Keep the container tightly sealed when not in use. |
| Incompatible Materials | Strong oxidizing agent. Reacts violently with reducing agents, organic materials, and powdered metals.[4][5] | Store separately from incompatible chemicals. Ensure all glassware is clean and free of organic residues before use. |
Experimental Protocols
Protocol: Visual Inspection for Solution Stability
-
Frequency: Perform a visual inspection before each use and on a monthly basis for solutions in long-term storage.
-
Procedure:
-
Hold the container against a well-lit, uniform background.
-
Gently swirl the container and observe the solution for any signs of turbidity, cloudiness, or color change.
-
Inspect the bottom of the container for any crystalline or amorphous precipitate.
-
Check the container and cap for any signs of leakage or corrosion.
-
-
Action: If any of the above are observed, follow the troubleshooting guide for "Cloudiness or Precipitation in the Solution."
Protocol: Restandardization of this compound Solution
This protocol is a general guideline. Specific concentrations and indicators may vary based on the experimental requirements.
-
Primary Standard: Use a high-purity, dried salt such as sodium sulfate or EDTA.
-
Procedure (Example using EDTA):
-
Accurately weigh a suitable amount of primary standard EDTA and dissolve it in a known volume of deionized water to create a standard solution.
-
Pipette a precise volume of the this compound solution into a flask.
-
Add a suitable buffer and an appropriate indicator (e.g., Xylenol Orange).
-
Titrate the this compound solution with the standard EDTA solution until the endpoint is reached (indicated by a color change).
-
Repeat the titration at least three times to ensure precision.
-
Calculate the molarity of the this compound solution based on the volume of EDTA titrant used.
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Disclaimer: this compound is a toxic and strong oxidizing agent. Always consult the Safety Data Sheet (SDS) and follow all institutional safety protocols when handling this chemical. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste should be disposed of as hazardous material in accordance with local regulations.
References
- 1. nottingham.ac.uk [nottingham.ac.uk]
- 2. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. gre.ac.uk [gre.ac.uk]
- 4. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. LEAD(II) PERCHLORATE SOLUTION | 13637-76-8 [chemicalbook.com]
- 7. Stability of aqueous perchlorate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
lead perchlorate disposal procedures for laboratories
Technical Support Center: Lead Perchlorate (B79767) Disposal
This guide provides essential information for the safe handling and disposal of lead perchlorate waste in a laboratory setting. For all procedures, personnel should consult their institution's specific safety protocols and the material's Safety Data Sheet (SDS).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for disposing of this compound waste?
A1: All waste containing this compound must be treated as hazardous waste.[1] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by a designated safety officer.[2] The waste must be collected in a designated, properly labeled, and tightly closed container.[3][4] This container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] When the container is full, a hazardous waste collection request should be submitted to your institution's environmental health and safety department.[2][3] Never dispose of this compound waste down the drain or by evaporation.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: When handling this compound, appropriate PPE is mandatory. This includes safety goggles or glasses with side shields, a flame-resistant lab coat, and compatible gloves (nitrile or chloroprene (B89495) are often sufficient).[3] All handling of solid this compound should be done within a chemical fume hood to avoid dust inhalation.[1][5] If there is a risk of dust generation, respiratory protection may be required. Always wash hands thoroughly after handling the material.[1]
Q3: this compound is a strong oxidizer. What materials are incompatible and should be kept away from its waste stream?
A3: this compound is highly reactive and can form explosive mixtures.[6][7] It is crucial to store it away from combustible materials, strong reducing agents, finely powdered metals, strong oxidizing agents, and organic materials.[5][6] Specifically, avoid contact with acetic acid, alcohols (like methanol, which can form an explosive solution), and any flammable substances.[6][8][9] Perchlorate salts, in general, can react violently with a wide range of chemicals.[8][9]
Q4: How is this compound waste classified for transport and disposal?
A4: this compound is classified for transport with a UN number of UN1470.[5] It falls under Hazard Class 5.1 (Oxidizer) and has a subsidiary Hazard Class of 6.1 (Toxic).[5] Furthermore, lead is one of the eight heavy metals regulated by the Resource Conservation and Recovery Act (RCRA), known as the "RCRA 8".[10][11] Waste containing lead at concentrations exceeding 5.0 mg/L in a Toxicity Characteristic Leaching Procedure (TCLP) test is considered RCRA hazardous waste and must be managed under strict "cradle-to-grave" regulations.[10][11][12]
Q5: What should I do if I accidentally spill a small amount of solid this compound in the lab?
A5: For a small dry spill, first ensure the area is well-ventilated and evacuate non-essential personnel.[3] Wearing appropriate PPE, you should prevent the creation of dust.[3] Keep combustible materials away from the spill.[4][7] Using a clean shovel, carefully place the spilled material into a clean, dry, and labeled container for hazardous waste.[7] Do not use water on the material itself, but after the solid is collected, the area should be cleaned.[4] Report the spill to your laboratory supervisor or environmental safety office.
Troubleshooting Guide
Issue: The hazardous waste container for this compound is showing signs of bulging or pressure buildup.
-
Cause: This could be due to a reaction between the this compound and an incompatible substance inadvertently added to the waste container, generating gas.[7]
-
Solution:
-
Do not attempt to open the container.
-
Isolate the container in a fume hood or a designated safe area away from heat, ignition sources, and combustible materials.
-
Immediately notify your institution's environmental health and safety (EHS) or hazardous waste disposal team for emergency pickup.
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Review the waste stream to identify any potential incompatible chemicals that may have been added.
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Issue: A colleague mixed an unknown substance with the this compound waste, and the mixture changed color and is emitting heat.
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Cause: An exothermic chemical reaction is occurring. This compound is a strong oxidizing agent, and this reaction could be rapid or even explosive.[6][7]
-
Solution:
-
Evacuate the immediate area.
-
If it is safe to do so without reaching over the container, place it in a secondary containment bin or a fume hood.
-
Alert all personnel in the lab and contact your institution's EHS or emergency response team immediately.
-
Do not attempt to neutralize or handle the mixture.
-
Quantitative Data: RCRA 8 Metals Regulatory Limits
Waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) if the concentration of certain metals in the leachate from a TCLP test exceeds specific limits.[13][14]
| Metal Name | EPA Waste Code | Regulatory Limit (mg/L) |
| Arsenic | D004 | 5.0[10][11] |
| Barium | D005 | 100.0[10][11] |
| Cadmium | D006 | 1.0[10][11] |
| Chromium | D007 | 5.0[10][11] |
| Lead | D008 | 5.0 [10][11] |
| Mercury | D009 | 0.2[10][11] |
| Selenium | D010 | 1.0[10][11] |
| Silver | D011 | 5.0[10][11] |
Experimental Protocols
Protocol: Small Spill Cleanup for Solid this compound
This protocol outlines the procedure for cleaning up a small spill (less than 5 grams) of solid this compound within a controlled laboratory environment.
1. Immediate Response & Preparation:
- Alert personnel in the immediate vicinity and restrict access to the spill area.
- Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
- Remove all ignition sources and combustible materials from the area.[4]
- Don appropriate PPE: safety goggles, lab coat, and nitrile or chloroprene gloves.[3]
2. Spill Containment & Collection:
- If the spill is outside a fume hood, evacuate the area and contact your EHS office immediately.[3]
- For spills inside a fume hood, gently cover the spill with a non-combustible absorbent material like dry sand or soda ash.[15] This helps prevent dust from becoming airborne.
- Using non-sparking tools (e.g., plastic or coated metal), carefully scoop the spilled material and absorbent into a designated hazardous waste container.[5][7]
- Ensure the container is made of compatible material and can be sealed.
3. Decontamination & Disposal:
- Once all visible solid has been collected, wipe the spill area with a damp cloth or sponge. Be careful not to use excessive water.
- Place the cleaning materials (wipes, gloves, etc.) into the same hazardous waste container.[2]
- Seal the hazardous waste container tightly.
- Complete a hazardous waste label with the contents ("this compound Spill Debris") and the date.[3]
- Store the sealed container in a designated hazardous waste accumulation area.
- Arrange for pickup by your institution's hazardous waste management team.[2]
Logical Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. vumc.org [vumc.org]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. actenviro.com [actenviro.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. What Is the Regulatory Limit for Heavy Metal Leaching from Waste in Major Jurisdictions? → Learn [esg.sustainability-directory.com]
- 14. alsglobal.com [alsglobal.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling and Use of Lead Perchlorate in Experimental Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on preventing the decomposition of lead perchlorate (B79767) during chemical reactions. Lead perchlorate is a powerful oxidizing agent and a useful Lewis acid catalyst; however, its instability requires careful handling to ensure safe and successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Yellowing or darkening of the this compound solution | Thermal decomposition, reaction with incompatible materials (e.g., dust, organic residues), or exposure to light. | 1. Immediately cease any heating of the reaction mixture. 2. Ensure the reaction is being conducted in an inert atmosphere (e.g., nitrogen or argon). 3. If the discoloration is minor and the reaction is not exothermic, proceed with caution, monitoring for any further changes. 4. If the discoloration is significant or accompanied by gas evolution, proceed to the "Emergency Quenching" protocol. |
| Unexpected precipitation from a this compound solution | Hydrolysis of Pb(II) ions to form lead hydroxide (B78521) or other insoluble lead salts. This is more likely in neutral or basic conditions. | 1. Check the pH of the solution. If it is neutral or basic, carefully acidify with a dilute solution of a compatible acid (e.g., perchloric acid) to redissolve the precipitate.[1] 2. Ensure all solvents and reagents are anhydrous if the reaction is intended to be non-aqueous. |
| Exothermic reaction or uncontrolled temperature increase | Reaction with reducing agents, combustible materials, or incompatible solvents. The reaction may be proceeding too quickly. | 1. Immediately remove any external heat source. 2. If possible and safe to do so, immerse the reaction vessel in an ice bath to cool it down. 3. If the reaction continues to accelerate, follow the "Emergency Quenching" protocol. |
| Formation of solid this compound during reaction workup | Evaporation of a solvent in which this compound is soluble, leading to its precipitation. | 1. Avoid complete removal of the solvent if this compound is a starting material or catalyst. 2. If isolation of the product requires removal of the solvent, add a solvent in which this compound is insoluble (e.g., a non-polar organic solvent) to precipitate the product while keeping the this compound in a separate phase or dissolved in a minimal amount of the original solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two primary decomposition pathways for this compound are:
-
Thermal Decomposition: When heated, especially in its anhydrous form, this compound can decompose into lead(II) chloride and a mixture of lead oxides, releasing oxygen and chlorine.[2] This decomposition can be explosive, particularly in the presence of reducing agents or organic materials.[3][4]
-
Hydrolysis: In aqueous solutions, particularly at neutral or basic pH, the lead(II) ion can undergo hydrolysis to form insoluble lead hydroxide (Pb(OH)₂).[1][5]
Q2: What are the visual signs of this compound decomposition?
A2: Visual signs of decomposition can include a change in the color of the solution (often to yellow or brown), the evolution of gas, or the formation of an unexpected precipitate. Any deviation from the expected appearance of the reaction mixture should be treated with caution.
Q3: Which solvents are safe to use with this compound, and which should be avoided?
A3:
-
SAFE: Water is a common solvent, but care must be taken to control the pH to prevent hydrolysis.[2] Some polar organic solvents may be compatible, but thorough literature research for your specific reaction is crucial.
-
AVOID: Anhydrous this compound dissolved in methanol (B129727) is explosive and should be strictly avoided. [2][3] In general, avoid protic organic solvents like alcohols and any solvents that are easily oxidized.[6][7] Always ensure solvents are free from combustible impurities.
Q4: How can I prevent hydrolysis of lead(II) perchlorate in aqueous reactions?
A4: To prevent the precipitation of lead hydroxide, maintain the aqueous solution under acidic conditions (pH < 6).[1][5] This can be achieved by using a dilute solution of a non-coordinating acid, such as perchloric acid.
Q5: What is the recommended temperature range for reactions involving this compound?
A5: It is critical to keep reaction temperatures as low as possible. The trihydrate melts at 83°C, and the anhydrous form decomposes at 250°C.[2] However, decomposition can be initiated at lower temperatures, especially in the presence of other reactive species.[3] Always monitor the reaction temperature closely and use adequate cooling.
Q6: Are there any stabilizers I can add to my reaction?
A6: While stabilizers are used in industrial applications like PVC, the addition of stabilizers to laboratory reactions is not a common practice and could interfere with the desired chemistry. The primary methods for preventing decomposition are careful control of reaction conditions (temperature, pH, inert atmosphere) and the exclusion of incompatible materials.
Quantitative Data Summary
| Property | Value | Citation(s) |
| Decomposition Temperature (Anhydrous) | 250 °C | [2] |
| Melting Point (Trihydrate) | 83 °C | [2] |
| Hydrolysis of Monohydrate | 103 °C | [2] |
| Solubility in Water (25 °C) | 256.2 g/100 mL | [2] |
| Solubility in Ethanol | Soluble | [8][9] |
Experimental Protocols
General Protocol for Using Lead(II) Perchlorate as a Lewis Acid Catalyst
Caution: This is a general guideline. Always consult the specific literature for your reaction and perform a thorough risk assessment.
-
Preparation:
-
Ensure all glassware is scrupulously clean and dry to avoid introducing contaminants.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Use an anhydrous, non-protic solvent that has been tested for compatibility.
-
-
Reaction Setup:
-
Dissolve the substrate and any other reagents in the chosen solvent in the reaction flask.
-
In a separate flask, prepare a stock solution of lead(II) perchlorate in the same solvent.
-
Slowly add the lead(II) perchlorate solution to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature, depending on the reaction's exothermicity).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of a non-reducing salt (e.g., sodium chloride or sodium bicarbonate). Do not quench with organic solvents or reducing agents.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer multiple times with water to remove any residual lead salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Emergency Quenching Protocol for Unstable Reactions
-
Immediate Action:
-
Alert all personnel in the immediate vicinity.
-
If safe to do so, remove any heat source and lower the reaction into an ice bath.
-
Ensure the fume hood sash is lowered to provide a physical barrier.
-
-
Quenching:
-
Have a large volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) or sodium chloride (NaCl) solution readily available.
-
Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring. Be prepared for gas evolution.
-
Continue adding the quenching solution until the reaction is no longer exothermic.
-
-
Cleanup:
-
All waste materials must be disposed of as hazardous waste containing lead.
-
Visualizations
Logical Workflow for Safe Handling of this compound Reactions
Caption: A logical workflow for safely conducting reactions with this compound.
References
- 1. reddit.com [reddit.com]
- 2. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]
- 3. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. LEAD(II) PERCHLORATE SOLUTION CAS#: 13637-76-8 [m.chemicalbook.com]
- 9. 13637-76-8 CAS MSDS (LEAD(II) PERCHLORATE SOLUTION) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
side reactions and byproducts with lead perchlorate catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of lead(II) perchlorate (B79767) as a catalyst in chemical synthesis. It is intended for researchers, scientists, and drug development professionals.
Disclaimer
Safety First: Lead(II) perchlorate is a strong oxidizing agent and can form explosive mixtures with organic compounds, especially when heated.[1] It is also a toxic substance.[1] Always handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Consult the Safety Data Sheet (SDS) before use.
Limited Direct Data: The use of lead(II) perchlorate as a catalyst in organic synthesis is not extensively documented in publicly available literature. Much of the information provided here is based on the known reactivity of other metal perchlorates and the general principles of Lewis acid catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic role of lead(II) perchlorate?
Lead(II) perchlorate primarily acts as a Lewis acid catalyst. The lead(II) ion can accept electron pairs from organic substrates, thereby activating them towards nucleophilic attack. Metal perchlorates are generally considered to be more Lewis acidic than their corresponding metal chlorides.[2]
Q2: In what types of reactions can lead(II) perchlorate potentially be used as a catalyst?
Based on the reactivity of other metal perchlorates and related Lewis acids, lead(II) perchlorate may catalyze reactions such as:
-
Aldol (B89426) Condensations: Catalyzing the reaction between an enolizable carbonyl compound and an aldehyde or ketone.
-
Friedel-Crafts Reactions: Promoting the alkylation or acylation of aromatic rings. The combination of a Lewis acid with lithium perchlorate has been shown to be effective in some cases.
-
Ring-Opening of Epoxides: Activating the epoxide ring for nucleophilic attack by amines or other nucleophiles.
-
Knoevenagel Condensations: Facilitating the reaction between an active methylene (B1212753) compound and a carbonyl compound.
Q3: What are the main safety hazards associated with using lead(II) perchlorate as a catalyst?
The primary hazards are:
-
Explosion Risk: Lead(II) perchlorate is a strong oxidizing agent and can form explosive mixtures with reducing agents and organic compounds, particularly when heated.[1] A solution of anhydrous lead perchlorate in methanol (B129727) has been reported to be explosive upon disturbance.[1]
-
Toxicity: Lead is a toxic heavy metal, and exposure should be minimized.
-
Corrosivity: Contact can cause severe burns to skin and eyes.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered when using lead(II) perchlorate as a catalyst.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Check Catalyst Quality: Ensure the lead(II) perchlorate is of high purity and has been stored properly to prevent hydration, which can reduce its Lewis acidity. 2. Increase Catalyst Loading: Incrementally increase the molar percentage of the catalyst. |
| Insufficient Reaction Temperature | 1. Gradual Temperature Increase: Cautiously increase the reaction temperature while monitoring for product formation and any signs of decomposition or side reactions. Be aware that higher temperatures can increase the risk of explosion. |
| Inappropriate Solvent | 1. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often preferred for Lewis acid catalysis to avoid catalyst inhibition. |
| Substrate Reactivity | 1. Substrate Quality: Ensure the starting materials are pure and dry. 2. Alternative Catalysts: If the substrate is not sufficiently activated by lead(II) perchlorate, consider a stronger Lewis acid. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Steps & Potential Byproducts |
| Oxidative Side Reactions | Explanation: Due to the strong oxidizing nature of the perchlorate anion, oxidation of the starting materials or products can occur, especially at elevated temperatures. Potential Byproducts: Over-oxidized products (e.g., carboxylic acids from aldehydes), polymeric materials. Troubleshooting: 1. Lower Reaction Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed. |
| Hydrolysis | Explanation: If water is present in the reaction mixture, hydrolysis of the starting materials, intermediates, or the catalyst itself can occur. Potential Byproducts: Diols from epoxides, hydrated side products. Troubleshooting: 1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal Decomposition of the Catalyst | Explanation: Anhydrous lead(II) perchlorate decomposes at high temperatures (around 250°C) to lead(II) chloride and lead oxides. These decomposition products may have their own catalytic or reactive properties, leading to byproducts. Potential Byproducts: Products arising from reactions catalyzed by lead oxides or chlorides. Troubleshooting: 1. Maintain a Safe Temperature: Keep the reaction temperature well below the decomposition temperature of the catalyst. |
| Side Reactions Specific to Reaction Type | Aldol Condensation: Dehydration of the aldol addition product to form an α,β-unsaturated carbonyl compound. This is often favored by higher temperatures. Friedel-Crafts Alkylation: Polyalkylation of the aromatic ring, as the alkylated product is often more reactive than the starting material. Rearrangement of the alkyl group can also occur. |
Visualizing Experimental Logic
Logical Flow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Potential Side Reaction Pathways
Caption: Common side reaction pathways with this compound catalyst.
References
Technical Support Center: Optimizing Lead Perchlorate Catalyst Loading
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing lead(II) perchlorate (B79767) catalyst loading in your chemical reactions. Given the limited specific literature on lead(II) perchlorate as a catalyst in mainstream organic synthesis, this guide draws upon general principles of Lewis acid catalysis and data from analogous metal perchlorate systems.
Disclaimer and Safety First
Warning: Lead(II) perchlorate is a highly toxic substance and a strong oxidizing agent. Perchlorate salts, especially when heated or mixed with organic materials, can be explosive.[1] Always handle lead(II) perchlorate with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with combustible materials.
Frequently Asked Questions (FAQs)
Q1: In which types of reactions can lead(II) perchlorate be used as a catalyst?
A1: While specific applications of lead(II) perchlorate as a catalyst are not widely reported, as a Lewis acid, it could potentially catalyze reactions such as:
-
Synthesis of β-amino alcohols: By activating epoxides for nucleophilic attack by amines. Other metal perchlorates like zinc(II) and lithium perchlorate are known to be effective for this transformation.[2]
-
Biginelli Reaction: For the synthesis of dihydropyrimidinones, where various Lewis acids, including other metal perchlorates, have been employed.
-
Pechmann Condensation: In the synthesis of coumarins, where acid catalysts are required.
Q2: What is a typical starting catalyst loading for lead(II) perchlorate?
A2: Based on analogous metal perchlorate catalyzed reactions, a good starting point for catalyst loading is typically in the range of 1-10 mol%. For instance, zinc(II) perchlorate hexahydrate has been used at 5 mol% for the synthesis of β-amino alcohols.
Q3: What are the common solvents used with lead(II) perchlorate?
A3: The choice of solvent can significantly impact the reaction outcome. Lead(II) perchlorate is soluble in water and polar organic solvents. An aqueous methanol (B129727) solution has been used in the synthesis of lead-based coordination polymers.[1] For catalytic applications, anhydrous polar aprotic solvents like acetonitrile, dichloromethane, or diethyl ether are often good starting points, depending on the specific reaction. The effect of the solvent on the reaction should be experimentally determined.[3][4]
Q4: How do I handle and prepare a stock solution of lead(II) perchlorate?
A4: Due to its hazardous nature, it is recommended to use lead(II) perchlorate with extreme care. A stock solution can be prepared by dissolving a known quantity of lead(II) perchlorate trihydrate in a suitable anhydrous solvent inside a fume hood. For example, to prepare a 0.1 M solution, you would dissolve the appropriate mass of lead(II) perchlorate trihydrate in the desired solvent in a volumetric flask. Caution: Perchlorate salts are potentially explosive and should be handled in minimal quantities with appropriate safety protocols.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | 1. Insufficient Catalyst Activity: The Lewis acidity of lead(II) perchlorate may be too low for the specific substrate. 2. Catalyst Deactivation: Presence of water or other protic impurities can deactivate the catalyst.[5] 3. Low Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction. | 1. Increase Catalyst Loading: Gradually increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%, then 15 mol%). 2. Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled anhydrous solvents.[5] 3. Increase Temperature: Gently heat the reaction mixture, monitoring for any decomposition. |
| Slow Reaction Rate | 1. Suboptimal Temperature: The reaction may require more thermal energy. 2. Low Catalyst Concentration: The catalyst loading might be on the lower end of the optimal range. | 1. Optimize Temperature: Screen a range of temperatures to find the optimum. 2. Increase Catalyst Loading: A higher catalyst concentration can lead to a faster reaction rate. |
| Formation of Byproducts/Low Selectivity | 1. Excessive Catalyst Loading: Too much catalyst can lead to side reactions. 2. High Reaction Temperature: Can promote decomposition or alternative reaction pathways. | 1. Decrease Catalyst Loading: Reduce the catalyst amount to see if selectivity improves. 2. Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Difficulty in Product Isolation | 1. Catalyst-Product Complexation: The product may form a stable complex with the lead catalyst. | 1. Aqueous Workup: Quench the reaction with water and perform an extraction. The lead salts are often water-soluble. 2. Filtration: If the product is a solid, it may be possible to precipitate it and filter off the catalyst-containing solution. |
Data Presentation: Optimizing Catalyst Loading
The following table provides an example of how to present data when optimizing catalyst loading for a hypothetical reaction.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 24 | 25 |
| 2 | 2.5 | 18 | 55 |
| 3 | 5 | 12 | 85 |
| 4 | 7.5 | 12 | 87 |
| 5 | 10 | 10 | 86 |
| 6 | 15 | 10 | 80 (with byproducts) |
Experimental Protocols
General Protocol for Optimizing Lead(II) Perchlorate Catalyst Loading in the Synthesis of β-Amino Alcohols
This protocol is adapted from procedures for other metal perchlorate catalysts and should be optimized for your specific substrates.
Materials:
-
Lead(II) perchlorate trihydrate (Pb(ClO₄)₂·3H₂O)
-
Epoxide (1 mmol)
-
Amine (1.1 mmol)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Oven-dried glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of lead(II) perchlorate trihydrate (e.g., starting with 5 mol%, which is 0.05 mmol).
-
Add the anhydrous solvent (e.g., 5 mL).
-
Stir the mixture until the catalyst is dissolved.
-
Add the amine (1.1 mmol) to the solution.
-
Add the epoxide (1 mmol) dropwise to the stirring solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently heat the mixture (e.g., to 40-50 °C).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Optimization:
-
Vary the catalyst loading (e.g., 1, 2.5, 5, 7.5, 10 mol%) while keeping other parameters constant to determine the optimal loading.
-
Screen different anhydrous solvents.
-
Optimize the reaction temperature.
Visualizations
Caption: Experimental workflow for optimizing lead(II) perchlorate catalyst loading.
Caption: Troubleshooting logic for low yield in lead(II) perchlorate catalyzed reactions.
References
- 1. Interaction of Lead(II) Perchlorate with N′‑Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. benchchem.com [benchchem.com]
issues with lead perchlorate hygroscopicity in experiments
Technical Support Center: Lead(II) Perchlorate (B79767)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lead(II) perchlorate. This guide addresses common issues related to its hygroscopic nature and provides troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common problems encountered during experiments involving lead(II) perchlorate.
Q1: Why is the actual concentration of my lead perchlorate solution different from my calculated concentration?
A: This is the most common issue and is almost always due to the high hygroscopicity of lead(II) perchlorate trihydrate. The solid readily absorbs atmospheric moisture, increasing its weight. When you weigh the compound to prepare a solution, you are weighing both the this compound and the absorbed water, leading to a lower-than-expected final concentration.
Troubleshooting Steps:
-
Proper Storage: Always store lead(II) perchlorate in a tightly sealed container inside a desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide).
-
Rapid Handling: Minimize the time the solid is exposed to the ambient atmosphere during weighing and transfer.[1] Perform these steps as quickly as possible.
-
Inert Atmosphere: For highly sensitive experiments, handle the solid compound inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Solution Standardization: Never assume the calculated concentration is accurate. Always standardize your this compound solution after preparation to determine its precise molarity.[2][3] (See Protocol 2 for a detailed method).
Q2: My experimental results are not reproducible when using this compound. What could be the cause?
A: Poor reproducibility is often linked to inconsistent concentrations of the this compound solution between batches or over time. The hygroscopic nature of the solid is the primary culprit, but the way the solution is handled can also contribute.
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure every researcher handling the compound follows a strict, documented protocol to minimize moisture absorption. (See Protocol 1).
-
Use Fresh Solutions: Prepare fresh solutions of this compound for each set of experiments. A solution's concentration can change over time due to solvent evaporation.
-
Control Lab Environment: Be mindful of significant fluctuations in laboratory humidity, as this can affect the rate of moisture absorption during handling.[4]
-
Verify Reagent Purity: Ensure the starting material has not been unduly compromised by long-term or improper storage.
Q3: The solid this compound in my container has become clumpy or turned into a wet slush. What happened?
A: This phenomenon is called deliquescence.[5] Lead(II) perchlorate is so hygroscopic that it can absorb enough atmospheric water to dissolve itself, forming a concentrated aqueous solution. This indicates significant exposure to ambient, humid air.
Troubleshooting Steps:
-
Discard and Replace: For most analytical and research purposes, it is best to discard the compromised reagent and use a fresh, unopened container. The exact concentration of this compound in the slush is unknown without extensive analysis.
-
Improve Storage: Review your storage conditions immediately. The container was likely not sealed properly, or the desiccant in your desiccator is exhausted and needs to be replaced or regenerated.
-
Consider Drying (with extreme caution): While it is possible to dry the material, this should only be attempted by experienced chemists with appropriate safety measures in place, as heating perchlorates can be hazardous.[6] (See Protocol 3).
Quantitative Data
| Compound | Temperature (K) | Deliquescence Relative Humidity (DRH) |
| Mg(ClO₄)₂·6H₂O | 278 | (42.8 ± 0.6)% |
| 303 | (40.5 ± 0.5)% | |
| Ca(ClO₄)₂·4H₂O | 278 | (18.5 ± 0.5)% |
| 303 | (15.5 ± 0.5)% | |
| Data sourced from studies on related hygroscopic perchlorates to demonstrate the principle of deliquescence.[7] |
Physical Properties of Lead(II) Perchlorate Trihydrate
| Property | Value |
| Formula | Pb(ClO₄)₂·3H₂O |
| Molar Mass | 460.15 g/mol |
| Appearance | White crystalline solid |
| pH of 5% solution | 3.0 - 5.0[9] |
Experimental Protocols
Protocol 1: Recommended Handling of Solid Lead(II) Perchlorate
This protocol minimizes moisture absorption during weighing and transfer.
-
Preparation: Place all necessary equipment (spatulas, weigh boats, sample vials) inside a desiccator with the this compound container for at least 2 hours to ensure they are dry.
-
Environment: If available, transfer the this compound container and equipment into a glove box with a dry, inert atmosphere. If a glove box is not available, perform the following steps quickly in an area with low humidity.
-
Weighing: Remove the this compound container from the desiccator. Open it briefly, quickly remove the approximate amount of solid needed, and immediately and tightly reseal the container.
-
Transfer: Place the solid onto the tared weigh boat, record the mass, and promptly transfer the solid into your receiving vessel for dissolution.
-
Cleanup: Clean all equipment thoroughly according to your lab's safety procedures for handling toxic lead compounds.[1][10]
Protocol 2: Preparation and Standardization of a 0.1 M Lead(II) Perchlorate Solution
This protocol ensures the accurate determination of the solution's concentration.
-
Preparation:
-
Based on the desired volume, calculate the approximate mass of Lead(II) Perchlorate Trihydrate needed for a 0.1 M solution (approx. 46.01 g/L).
-
Following Protocol 1, weigh the solid and transfer it to a volumetric flask of the appropriate size.
-
Add a portion of deionized water to the flask and swirl to dissolve the solid.[2]
-
Once dissolved, dilute to the calibration mark with deionized water. Stopper and invert the flask several times to ensure homogeneity.
-
-
Standardization against Sodium Sulfate (B86663):
-
Accurately weigh about 150 mg of anhydrous sodium sulfate (previously dried at 105°C for 4 hours) and dissolve it in 50 mL of deionized water.[3]
-
Add 50 mL of a 1:1 water-formaldehyde mixture and stir.
-
Titrate the sodium sulfate solution with your prepared this compound solution.
-
Determine the endpoint potentiometrically using a lead ion-selective electrode.[3]
-
Perform a blank determination and make any necessary corrections.
-
-
Calculation:
-
Use the formula: Molarity (M) = (Mass of Na₂SO₄ in mg) / (14.204 mg/mmol * Volume of Pb(ClO₄)₂ in mL).
-
Clearly label the solution with the determined molarity.
-
Protocol 3: Drying of Lead(II) Perchlorate (Expert Use Only)
WARNING: Perchlorates are strong oxidizing agents and can be explosive when heated, especially in the presence of reducing agents or organic materials.[6] This procedure should only be performed with appropriate shielding and safety precautions.
-
Setup: Place a small, loose amount of the hydrated this compound in a glass container suitable for vacuum heating. Do not use any grease on joints.
-
Drying: Place the container inside a vacuum oven equipped with a trap containing a strong desiccant like phosphorus pentoxide.
-
Heating: Gently heat the sample to 120°C under a high vacuum.
-
Completion: Maintain these conditions until the mass of the sample is constant, indicating all water of hydration has been removed.
-
Cooling & Storage: Turn off the heat and allow the sample to cool to room temperature under vacuum. Store the resulting anhydrous this compound in a desiccator over phosphorus pentoxide.
Visualizations
Below are diagrams illustrating key workflows for handling this compound.
Caption: Troubleshooting workflow for hygroscopicity issues.
Caption: Ideal experimental workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tech-publish.com [tech-publish.com]
- 3. Volumetric Solutions [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Water uptake and hygroscopicity of perchlorates and implications for the existence of liquid water in some hyperarid environments - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08366A [pubs.rsc.org]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Lead(II) perchlorate trihydrate, 99% | Fisher Scientific [fishersci.ca]
- 10. chemicalbook.com [chemicalbook.com]
troubleshooting unexpected color changes in lead perchlorate reactions
Technical Support Center: Lead Perchlorate (B79767) Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected color changes in chemical reactions involving lead(II) perchlorate.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure lead(II) perchlorate and its aqueous solutions?
Pure lead(II) perchlorate is a white crystalline solid.[1][2][3] Its solutions in water are typically colorless.[4] Any deviation from a white solid or a colorless solution may indicate the presence of impurities or unintended side reactions.
Q2: My lead perchlorate reaction unexpectedly turned yellow. What are the potential causes?
A yellow color in your reaction could be due to several factors:
-
Formation of Lead(II) Iodide (PbI₂): Trace amounts of iodide (I⁻) impurities in your reagents or solvents can react with lead(II) ions to form a bright yellow precipitate of lead(II) iodide.[5]
-
Formation of Lead(II) Oxide (PbO): Under certain conditions, such as localized heating or changes in pH, lead(II) oxide may form. Lead(II) oxide can range in color from yellow to orange or red.[6][7]
-
Formation of a Colored Lead(II) Complex: Some organic ligands can form colored complexes with lead(II). For instance, 5,7-dibromo-8-hydroxyquinoline forms a greenish-yellow chelate with lead(II) in a slightly acidic aqueous solution.[8]
Q3: A white precipitate has formed in my reaction. What could it be?
The formation of a white precipitate is a common observation and can be attributed to several possibilities:
-
Lead(II) Hydroxide (B78521) (Pb(OH)₂): If the pH of your solution increases, for example, due to the addition of a base like sodium hydroxide or aqueous ammonia, a white precipitate of lead(II) hydroxide will form.[4][5][9]
-
Lead(II) Chloride (PbCl₂): Contamination with chloride ions (Cl⁻) can lead to the precipitation of white lead(II) chloride.[5]
-
Lead(II) Sulfate (B86663) (PbSO₄): The presence of sulfate ions (SO₄²⁻) will result in the formation of a white precipitate of lead(II) sulfate.[5][10]
Q4: My reaction involving an organic solvent/reagent turned a reddish color. What might be the cause?
A reddish hue is less common but could be due to:
-
Formation of a Lead(II)-Organic Complex: Certain organic molecules, such as diphenylthiocarbazone (dithizone), form reddish-colored complexes with lead(II) ions.[8][11] If your reaction mixture contains molecules with similar functional groups, the formation of a colored complex is a possibility.
-
Oxidation of Organic Reagents: this compound is a strong oxidizing agent, particularly when heated or in the presence of a catalyst.[1][2][3] It can react with and oxidize organic compounds.[12] The resulting oxidized organic species may be colored. For example, the oxidation of some alcohols with other oxidizing agents can produce colored solutions.[13][14]
Troubleshooting Guide
If you are observing an unexpected color change in your reaction, follow these steps to diagnose and resolve the issue.
Step 1: Verify Reagent Purity
The first step in troubleshooting is to verify the purity of your lead(II) perchlorate and other reagents.
Recommended Actions:
-
Visual Inspection: Check the lead(II) perchlorate for any discoloration. It should be a white crystalline solid.[1][2][3]
-
Check pH of Solution: A 5% solution of lead(II) perchlorate trihydrate in water should have a pH between 3 and 5.[15] A significant deviation may indicate impurities.
-
Analytical Testing: If you suspect impurities, consider analytical testing to confirm the purity of your starting materials.
Data on Purity Analysis Methods
| Analytical Method | Purpose | Reference |
| Ion Chromatography (IC) - EPA Method 314.0 | To quantify perchlorate and detect anionic impurities in aqueous solutions. High concentrations of other anions can cause interference.[16][17] | [16][17] |
| Liquid Chromatography/Mass Spectrometry (LC-MS) | A more selective method for perchlorate analysis, especially in complex matrices, that can help identify organic impurities. |
Step 2: Evaluate Reaction Conditions
Your reaction setup and conditions can significantly influence the outcome.
Recommended Actions:
-
Solvent Purity: Ensure your solvents are pure and free from contaminants, especially halides (iodide, chloride) and organic impurities.
-
Cleanliness of Glassware: Use scrupulously clean glassware to avoid cross-contamination from previous experiments.
-
Reaction Atmosphere: If your reaction is sensitive to air or moisture, ensure you are using a properly maintained inert atmosphere (e.g., nitrogen or argon). Oxidation of reactants or intermediates can sometimes lead to colored byproducts.
-
Temperature Control: Overheating can cause thermal decomposition of lead(II) perchlorate, which decomposes at 250 °C into lead(II) chloride and a mixture of lead oxides.[18] Lead(II) oxide can be yellow to red in color.[6][7]
Step 3: Consider Side Reactions
Unexpected color changes are often the result of unintended chemical reactions.
Recommended Actions:
-
Precipitation Reactions: Review the potential for precipitation of insoluble lead salts (see FAQs above). Consider the anionic components of all reagents in your reaction mixture.
-
Redox Reactions: As a strong oxidizing agent, lead(II) perchlorate can react with reducing agents present as impurities or as part of your intended reaction, which could lead to colored products.[1][2][3]
-
Complex Formation: If your reaction involves organic ligands, consider the possibility of forming colored lead(II) complexes.
Experimental Protocols
Protocol 1: Determination of Perchlorate and Anionic Impurities by Ion Chromatography (Based on EPA Method 314.0)
-
Sample Preparation: Prepare a dilute aqueous solution of your lead(II) perchlorate. If the solution is cloudy, filter it through a 0.45 µm filter.
-
Instrumentation: Use an ion chromatograph equipped with a guard column, an analytical column suitable for anion separation, a suppressor, and a conductivity detector.
-
Eluent: A typical eluent is a sodium hydroxide solution (e.g., 50 mM).
-
Injection: Inject a known volume (e.g., 1.0 mL) of the sample into the ion chromatograph.
-
Analysis: Identify and quantify perchlorate and other anions based on their retention times compared to known standards. Pay close attention to peaks that may correspond to common impurities like chloride and sulfate.[16][17]
Visualizations
Caption: A logical workflow for troubleshooting unexpected color changes.
Caption: Common causes for different unexpected color changes.
References
- 1. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. LEAD(II) PERCHLORATE SOLUTION | 13637-76-8 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Lead(II) oxide - Sciencemadness Wiki [sciencemadness.org]
- 7. Lead(II) oxide - Wikipedia [en.wikipedia.org]
- 8. inorganic chemistry - Chemicals that form coloured complexes with Pb(II) cations - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Lead - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Perchlorate - Wikipedia [en.wikipedia.org]
- 13. Alcohol Reactivity [www2.chemistry.msu.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Lead(II) perchlorate trihydrate, 99% | Fisher Scientific [fishersci.ca]
- 16. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]
managing the explosive hazards of lead perchlorate mixtures
< SAFETY ADVISORY: EXTREME EXPLOSIVE HAZARD OF LEAD PERCHLORATE (B79767)
Disclaimer: Lead perchlorate and its mixtures are dangerously reactive and can be explosive. This information is for awareness and hazard recognition, not for experimental guidance. Handling these materials requires specialized, professional training and adherence to stringent safety protocols in an appropriate laboratory setting.
Hazard Overview
This compound is a powerful oxidizing agent that can form highly unstable and explosive mixtures, particularly with organic materials and reducing agents.[1][2] The anhydrous form is especially dangerous. A solution of anhydrous this compound in methanol (B129727) is known to be explosive and sensitive to disturbance.[1][3]
The primary hazards associated with this compound include:
-
Explosion Risk: Mixtures can be initiated by heat, spark, friction, or shock.[1][2] Prolonged exposure to heat or flames may result in an explosion.[1]
-
Fire Hazard: As a strong oxidizer, it can intensify fires or cause combustible materials (wood, paper, oil, etc.) to ignite.[2][4][5]
-
Toxicity: this compound is toxic if ingested or inhaled.[1][2][6]
Frequently Asked Questions (FAQs) - Hazard & Safety Focus
Q1: What makes this compound so hazardous?
A1: this compound is a strong oxidizing agent.[1][2] This means it readily donates oxygen to other substances, a reaction that can be rapid and violent, generating heat and gases that can cause an explosion in a closed container.[1] Its instability, especially when mixed with other substances, makes it a significant explosive hazard.
Q2: What materials are incompatible with this compound?
A2: this compound should be kept away from a wide range of materials. Reactions with these substances can be violent or explosive. Key incompatibilities include:
Q3: What are the signs of this compound instability or decomposition?
A3: While there may not always be visible signs before a rapid decomposition or explosion, any unexpected changes in the appearance of this compound or its mixtures, such as color change or gas evolution, should be treated as a sign of extreme danger. The anhydrous salt decomposes at 250 °C into lead(II) chloride and a mixture of lead oxides.[3]
Q4: What immediate actions should be taken in case of a spill?
A4: In the event of a spill, the primary concern is safety and preventing the formation of a more hazardous situation.
-
Evacuate: Isolate the spill area immediately. For a solid spill, an initial isolation of at least 25 meters (75 feet) is recommended.[1]
-
Avoid Contact: Do not touch spilled material unless wearing appropriate personal protective equipment.[1]
-
Prevent Mixing: Keep combustibles such as wood, paper, and oil away from the spilled material.[1][5]
-
Seek Expert Assistance: Contact your institution's environmental health and safety department or emergency response team immediately. Do not attempt to clean up a spill of this nature without specialized training.
General Safety and Handling Principles
Working with this compound requires a comprehensive safety plan and should only be conducted by trained professionals in a controlled laboratory environment.
| Safety Principle | Description |
| Risk Assessment | A thorough risk assessment must be conducted before any work begins. This includes identifying all potential hazards and establishing strict safety protocols. |
| Use of PPE | Appropriate Personal Protective Equipment (PPE) is mandatory. This includes safety glasses with side-shields, chemical-resistant gloves, and protective clothing.[6] Work should be conducted in a chemical fume hood.[4] |
| Control of Ignition Sources | Keep this compound and its mixtures away from heat, sparks, open flames, and other sources of ignition.[4][6] |
| Material Segregation | Store this compound in a cool, dry, and well-ventilated area, segregated from all incompatible materials.[5] Do not store it near combustible materials.[5] |
| Emergency Preparedness | Ensure that an appropriate fire extinguisher (e.g., water for a small fire, flooding the area from a distance for a large fire) and spill containment materials are readily available.[1] All personnel must be familiar with emergency procedures. |
Hazard Assessment Workflow
The following diagram illustrates a general workflow for assessing and managing the risks associated with handling a potentially explosive substance like this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: Lead Perchlorate (Pb(ClO₄)₂) Compatibility
This guide provides essential safety information, troubleshooting advice, and experimental guidelines for researchers, scientists, and drug development professionals working with lead perchlorate (B79767). Given its nature as a strong oxidizing agent, all procedures involving this compound should be conducted with extreme caution, appropriate personal protective equipment (PPE), and behind a blast shield, especially when exploring new reactions.
Section 1: Frequently Asked Questions (FAQs) - General Safety & Handling
Q1: What are the primary hazards associated with lead perchlorate?
A1: this compound presents three main hazards:
-
Strong Oxidizer: It can accelerate the burning of combustible materials and may cause fires or explosions when in contact with organic compounds or reducing agents.[1][2]
-
Explosive Potential: It is an explosive material that can detonate due to heat, shock, or friction.[1] Mixtures with reducing agents or organic materials can be explosive and may react violently upon initiation by a spark or heat.[2]
-
Toxicity: this compound is very toxic if ingested or inhaled.[1][2] As a lead compound, it poses risks of heavy metal poisoning.
Q2: How should I properly store this compound?
A2: Store this compound in a dedicated, well-ventilated area away from all combustible materials, organic solvents, and reducing agents.[2] It should not be heated, as prolonged exposure to heat or flames can result in an explosion.[1] Keep it isolated from active metals, cyanides, esters, and thiocyanates, with which it can react violently.[2]
Q3: What is the minimum required PPE when working with this compound?
A3: At a minimum, chemical-resistant gloves, safety goggles, and a flame-resistant lab coat are required. For any new reaction or when working with quantities greater than a few milligrams, a blast shield is mandatory. All work should be performed inside a chemical fume hood.
Q4: Can this compound be used in aqueous solutions?
A4: Yes, this compound is water-soluble.[1] However, using it in solution does not eliminate its oxidizing potential. While the perchlorate ion is a weaker oxidant in aqueous solution under many conditions, the risk of forming dangerous compounds with other solutes remains.[3]
Section 2: Functional Group Compatibility & Troubleshooting Guide
This section addresses specific compatibility issues and common problems encountered during experiments.
Highly Incompatible & Hazardous Groups
Q5: Is it safe to use alcohols (e.g., methanol, ethanol) as solvents or reactants with this compound?
A5: NO, this is extremely dangerous. A historical report documents a violent explosion when a flask containing anhydrous this compound dissolved in methyl alcohol was disturbed.[1][2][4] Alcohols can react with perchlorates to form highly unstable and explosive alkyl perchlorate esters. The use of alcohols with this compound should be strictly avoided.
Q6: What is the compatibility of this compound with reducing agents?
A6: this compound is critically incompatible with all reducing agents. It is a strong oxidizing agent, and its mixture with reducing agents can be explosive.[1] These redox reactions can be rapid and violent, generating heat and gaseous products that can pressurize sealed containers.[2]
Groups Requiring Extreme Caution
Q7: Can I use ethers (e.g., diethyl ether, THF) as solvents for reactions involving this compound?
A7: While ethers are not as acutely hazardous as alcohols, they are combustible organic materials and should be used with extreme caution.[2] Ethers can form explosive peroxides upon storage, which, when combined with a strong oxidizer like this compound, creates a situation of extreme risk. If an ether must be used, it should be anhydrous, peroxide-free, and the reaction must be kept at a low temperature. Solutions should never be concentrated to dryness.
Q8: Safety data sheets list esters as incompatible, but some metal perchlorates are used in esterification reactions. Can this compound be used with esters?
A8: This is a scenario of dual reactivity. This compound can react violently with esters, particularly upon heating or initiation.[1][4] However, like other metal perchlorates, it can function as a Lewis acid catalyst under very specific, mild, and controlled conditions to promote certain reactions.[5] This application is for advanced users only and requires a thorough risk assessment and small-scale testing behind a blast shield. The risk of an uncontrolled redox reaction is significant.
Q9: What are the risks of using amines or nitrogen-containing heterocycles with this compound?
A9: Amines and N-oxides can react with lead(II) perchlorate to form coordination complexes.[6] While this is a known reaction in inorganic synthesis, it can interfere with desired organic transformations. The formation of these adducts may be exothermic. Furthermore, the resulting complexes, which combine an oxidizer (perchlorate) with a fuel (the organic ligand), may be energetic materials themselves with unknown thermal stability and sensitivity.[7]
Q10: What about compounds with sulfur-containing functional groups (thiols, sulfides, thiocyanates)?
A10: These functional groups are susceptible to oxidation. Thiocyanates are listed as being capable of violent reactions with this compound.[1][2] Thiols and sulfides should be considered similarly hazardous due to the high risk of a rapid and uncontrolled redox reaction.
Troubleshooting Common Issues
Q11: My reaction involving this compound as a Lewis acid catalyst turned dark brown or black. What happened?
A11: A dark coloration typically indicates the decomposition of organic material. This is a sign that the oxidizing nature of the perchlorate is dominating over its Lewis acidity, likely because the reaction conditions are too harsh (e.g., temperature is too high) or the substrate is too easily oxidized. This is a dangerous situation; the reaction should be immediately and carefully quenched from a safe distance.
Q12: An unexpected, insoluble material precipitated from my reaction. What could it be?
A12: If your reaction contains nitrogen or oxygen-containing functional groups, you may have formed an insoluble lead(II) coordination complex or adduct.[6][8] These are often stable but can sequester your substrate or the lead catalyst, halting the desired reaction.
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
The available literature focuses on qualitative hazards rather than specific quantitative compatibility data for this compound. The following tables summarize the known compatibilities based on safety profiles and documented reactions.
Table 1: Summary of Functional Group Compatibility with this compound
| Functional Group Class | Example(s) | Compatibility Rating | Notes & Risks |
| Alcohols | Methanol, Ethanol, Isopropanol | INCOMPATIBLE / EXPLOSIVE | Forms highly unstable alkyl perchlorate esters. A documented explosion occurred with methanol.[1][2] |
| Reducing Agents | Hydrides (NaBH₄), Active Metals | INCOMPATIBLE / EXPLOSIVE | Strong potential for rapid, violent, and explosive redox reactions.[1][2] |
| Ethers | Diethyl ether, THF | Use with Extreme Caution | Combustible organic material. Risk of peroxide formation creating an explosive mixture. |
| Amines / N-Oxides | Pyridine, Triethylamine | Use with Extreme Caution | Forms coordination complexes.[6] Resulting adducts may be energetic materials. |
| Esters | Ethyl acetate | Use with Extreme Caution | Can react violently.[1] Catalytic use possible only under strict, mild conditions. |
| Thiols / Sulfides | Ethanethiol, Dimethyl sulfide | Use with Extreme Caution | Easily oxidized; high risk of uncontrolled redox reaction. |
| Cyanides / Thiocyanates | KCN, KSCN | INCOMPATIBLE / VIOLENT RXN | Documented to react violently.[1][2] Specific synthetic protocols exist but are for experts.[9] |
| Aldehydes / Ketones | Benzaldehyde, Acetone | Use with Caution | Can coordinate as Lewis bases. Risk of oxidation, especially with aldehydes. |
| Alkenes / Alkynes | Styrene, Phenylacetylene | Use with Caution | Potential for polymerization or oxidation. Risk increases with temperature. |
Experimental Protocols
Protocol 1: General Small-Scale Compatibility Test (To be performed with extreme caution)
This protocol is intended for advanced users to assess the compatibility of this compound with a new compound on a microscale. A blast shield is mandatory.
-
Preparation: Don all appropriate PPE. Ensure a blast shield is securely in place in front of the fume hood sash. Have a quenching agent (e.g., a large volume of cold water or a suitable reducing agent solution) ready for emergency use.
-
Dispensing: On a clean ceramic plate behind the blast shield, weigh no more than 1-2 mg of this compound.
-
Addition: In a separate area, weigh 1-2 mg of the organic compound to be tested.
-
Solvent: Add one drop (~50 µL) of a high-boiling, inert solvent (e.g., dichlorobenzene) to the this compound.
-
Mixing: Using a remote manipulator or a long spatula from behind the shield, carefully add a small portion of the organic compound to the this compound solution.
-
Observation: Observe for any immediate signs of reaction: color change, gas evolution, fuming, or temperature increase (monitored with a non-contact IR thermometer).
-
Analysis: If no immediate reaction occurs, allow the mixture to stand for several minutes, observing continuously. Test for sensitivity by gently tapping the ceramic plate with a remote tool.
-
Disposal: Carefully quench the entire mixture by flooding it with a large volume of water or an appropriate quenching solution.
Protocol 2: Cited Experimental Protocol - Synthesis of a Lead(II) Coordination Polymer[9]
Caution: Perchlorate salts are potentially explosive and should be handled with extreme care and in minimal quantities.[9]
This protocol illustrates a controlled reaction where this compound is used to form a specific product.
-
Solution A: Prepare an aqueous solution (2 mL) of Pb(ClO₄)₂·3H₂O (38.2 mg, 0.083 mmol) and KCN (11.1 mg, 0.17 mmol).
-
Solution B: Prepare a methanolic solution (30 mL) of N′-isonicotinoylpicolinohydrazonamide (HL) (20.0 mg, 0.083 mmol).
-
Reaction: Mix Solution A and Solution B.
-
Stirring: Stir the combined reaction mixture for 30 minutes at ambient temperature.
-
Crystallization: Allow the resulting solution to stand undisturbed for slow solvent evaporation over several days to produce crystals of the coordination polymer.
Section 4: Mandatory Visualizations
Diagram 1: Safety Decision Workflow
Caption: A workflow for assessing the initial safety of an experiment involving this compound.
Diagram 2: Hazardous Reaction Pathway with Alcohols
Caption: The potential pathway to explosion when mixing this compound with an alcohol.
Diagram 3: General Workflow for Lewis Acid Catalysis
Caption: A generalized, safety-conscious workflow for using this compound as a Lewis acid catalyst.
References
- 1. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Perchlorate - Wikipedia [en.wikipedia.org]
- 4. LEAD(II) PERCHLORATE SOLUTION | 13637-76-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Interaction of Lead(II) Perchlorate with N′‑Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Drying Hydrated Lead Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the proper techniques for drying hydrated lead perchlorate (B79767), a critical step for many experimental procedures. Due to the hazardous nature of lead perchlorate, extreme caution and adherence to safety protocols are paramount. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental procedures to ensure safe and effective drying.
Safety First: Hazard Awareness
Lead(II) perchlorate is a strong oxidizing agent and can be explosive, especially in the presence of organic materials or upon heating.[1] It is also highly toxic. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample melts or turns into a glassy solid during heating. | The temperature is too high, exceeding the melting point of the trihydrate (approximately 88-100°C) before all water is removed.[2][3] | Immediately reduce the heat. If using a vacuum oven, ensure the temperature is ramped up slowly. For future attempts, maintain the temperature below the melting point until a significant amount of water has been removed. |
| Brown or yellow discoloration of the sample. | This indicates thermal decomposition. Anhydrous lead(II) perchlorate decomposes at 250°C into lead(II) chloride and a mixture of lead oxides.[3] The discoloration is likely due to the formation of lead oxides.[4] | Immediately stop heating and safely dispose of the material according to your institution's hazardous waste procedures. The anhydrous product is compromised. For future attempts, use a lower drying temperature. |
| White fumes are observed. | This could be the release of perchloric acid due to hydrolysis if the heating is too rapid or if there is residual acid from the synthesis. It could also indicate the start of decomposition, releasing hydrogen chloride gas.[2] | Stop the experiment immediately and ensure adequate ventilation. Review your starting material for purity. If decomposition is suspected, dispose of the material safely. |
| Incomplete drying (sample remains hygroscopic). | The drying time was insufficient, the desiccant is exhausted, or the vacuum is not low enough. | Extend the drying time. If using a desiccator, replace the desiccant. If using a vacuum oven, ensure the vacuum pump is functioning correctly and a sufficiently low pressure is achieved. Monitor the weight of the sample until it becomes constant. |
| Formation of a glassy or hard crust on the sample surface. | This can occur with static drying methods where moisture escapes only from the surface, leaving the interior hydrated. | If possible, gently grind the sample in a controlled environment (e.g., a glove box) to expose fresh surfaces and continue drying. For future experiments, consider using a method that allows for more uniform drying. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for drying hydrated this compound?
A1: The two primary methods are:
-
Vacuum Oven Drying: Heating the hydrated salt under reduced pressure. This is generally the most efficient method.[5][6][7]
-
Desiccator Drying: Placing the hydrated salt in a desiccator with a strong drying agent, such as phosphorus pentoxide (P₂O₅).[3][8]
Q2: What is the visual difference between hydrated and anhydrous this compound?
A2: Hydrated this compound is a white crystalline solid.[1] Properly prepared anhydrous lead(II) perchlorate should also be a white solid. Any significant color change, particularly to yellow or brown, suggests decomposition has occurred.[4]
Q3: Can I use other desiccants besides phosphorus pentoxide (P₂O₅)?
A3: While P₂O₅ is highly effective, other desiccants can be used, but their compatibility and efficiency must be considered.
-
Silica gel: Less efficient and may not achieve complete dryness.
-
Molecular sieves: Can be effective, but ensure they are properly activated.
-
Sulfuric acid: A strong dehydrating agent, but the potential for reaction with perchlorates exists, and it is a liquid, which can be less convenient. Given the hazardous nature of this compound, it is crucial to avoid any potential reactive mixtures. Therefore, P₂O₅ remains the most recommended desiccant for this application.
Q4: How do I know when the this compound is completely dry?
A4: The most reliable method is to weigh the sample periodically during the drying process. When the mass remains constant over successive weighings (e.g., over several hours), the sample is considered dry.
Q5: What are the storage requirements for anhydrous this compound?
A5: Anhydrous this compound is extremely hygroscopic and must be stored in a tightly sealed container within a desiccator containing a fresh desiccant to prevent rehydration.[9] It should be stored away from organic materials, flammable substances, and heat sources.[1]
Quantitative Data
Dehydration of Lead(II) Perchlorate Trihydrate
The dehydration of lead(II) perchlorate trihydrate (Pb(ClO₄)₂·3H₂O) to anhydrous lead(II) perchlorate (Pb(ClO₄)₂) involves the removal of three water molecules.
| Parameter | Value | Reference |
| Molar Mass of Pb(ClO₄)₂·3H₂O | 460.15 g/mol | [10] |
| Molar Mass of Pb(ClO₄)₂ | 406.10 g/mol | [3] |
| Molar Mass of H₂O | 18.015 g/mol | |
| Theoretical % Water of Hydration | 11.75% | Calculated |
Calculation of Theoretical Weight Loss:
To calculate the expected weight of the anhydrous salt from a starting weight of the trihydrate, you can use the following formula:
Final Weight = Initial Weight × (Molar Mass of Anhydrous Salt / Molar Mass of Hydrated Salt)
For example, starting with 10g of Pb(ClO₄)₂·3H₂O, the theoretical weight of the anhydrous salt would be:
10g × (406.10 / 460.15) = 8.825g
The expected weight loss would be 1.175g.
Key Temperatures and Pressures
| Parameter | Value | Reference |
| Melting Point of Trihydrate | ~88 - 100 °C | [2][3] |
| Recommended Drying Temperature (with P₂O₅) | 120 °C | [3] |
| Decomposition Temperature of Anhydrous Salt | 250 °C | [3] |
| Vapor Pressure of Trihydrate (at 25°C) | 0.36 Torr | [3] |
Experimental Protocols
Protocol 1: Drying via Vacuum Oven
This method is efficient but requires careful temperature control to avoid melting and decomposition.
Methodology:
-
Preparation:
-
Place a thin layer of hydrated this compound in a clean, dry, and tared glass container suitable for use in a vacuum oven.
-
Record the initial mass of the hydrated salt.
-
-
Drying Procedure:
-
Place the container in the vacuum oven.
-
Begin to evacuate the oven slowly to the desired pressure (e.g., <1 Torr).
-
Once the desired vacuum is reached, slowly increase the temperature. Do not exceed 80°C initially to prevent melting.
-
Hold the temperature at 80°C for several hours.
-
After this initial drying period, the temperature can be slowly increased to a maximum of 120°C to ensure complete dehydration.
-
Continue to dry under vacuum until the mass of the sample is constant. This may take 24 hours or longer.
-
-
Completion and Storage:
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Slowly and carefully vent the oven with a dry, inert gas such as nitrogen or argon.
-
Immediately transfer the anhydrous this compound to a desiccator for storage.
-
Record the final mass and calculate the percent water loss to compare with the theoretical value.
-
Protocol 2: Drying via Desiccator with Phosphorus Pentoxide (P₂O₅)
This is a slower but simpler method that avoids the need for a vacuum oven.
Methodology:
-
Preparation:
-
Place a generous amount of fresh phosphorus pentoxide (P₂O₅) in the bottom of a clean, dry desiccator. Be aware that P₂O₅ is highly corrosive and reacts vigorously with water.
-
Place a clean, dry, and tared watch glass or petri dish containing a thin layer of hydrated this compound on the desiccator plate.
-
Record the initial mass of the hydrated salt.
-
-
Drying Procedure:
-
Carefully seal the desiccator. If using a vacuum desiccator, evacuate the air slowly.
-
Allow the desiccator to stand at room temperature. The drying process may take several days to weeks.
-
Periodically, and in a controlled manner, open the desiccator to weigh the sample. The sample is considered dry when its mass becomes constant.
-
-
Completion and Storage:
-
Once dry, the anhydrous this compound should be immediately transferred to a tightly sealed storage container within the same or another desiccator.
-
Record the final mass and calculate the percent water loss.
-
Visualizations
Caption: Decision tree for selecting a drying method for hydrated this compound.
Caption: Safety workflow for handling and drying this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]
- 4. brainly.in [brainly.in]
- 5. labrotovap.com [labrotovap.com]
- 6. The Working Principle and Application of Vacuum Drying Ovens - Guangdong Yuanyao Test Equipment Co.,Ltd. [yuanyao-tech.com]
- 7. Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product - LACO Technologies [lacotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. lead(II) perchlorate trihydrate | Cl2H6O11Pb | CID 25021834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Lead(II) Perchlorate and Other Lewis Acid Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is pivotal for the success of many organic transformations. An ideal catalyst enhances reaction rates and yields while maintaining selectivity and operational simplicity. This guide provides a comparative overview of lead(II) perchlorate (B79767) against other common Lewis acid catalysts. However, a comprehensive literature search reveals a significant lack of specific, quantitative experimental data directly comparing the catalytic performance of lead(II) perchlorate with other Lewis acids in common organic reactions.
While various metal perchlorates, such as those of zinc, magnesium, and lithium, have been documented as effective Lewis acid catalysts in reactions like the Biginelli condensation and Michael additions, lead(II) perchlorate is notably absent from these comparative studies. This is likely attributable to the significant safety concerns associated with lead compounds and perchlorates. Lead is a well-known toxic heavy metal, and perchlorate salts can be explosive, especially when in contact with organic materials. These hazards significantly limit its practical application and study in synthetic chemistry.
Given the absence of direct comparative experimental data for lead(II) perchlorate, this guide will instead present a generalized comparison based on the known properties of related metal perchlorate catalysts and the anticipated behavior of a lead-based Lewis acid. We will focus on the Biginelli reaction as a representative example where other metal perchlorates have proven effective.
Conceptual Comparison in the Context of the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry. The reaction is typically acid-catalyzed, with Lewis acids playing a key role in activating the aldehyde carbonyl group towards nucleophilic attack.
Hypothetical Performance Data Table
The following table is a hypothetical representation of how lead(II) perchlorate might compare with other Lewis acids in a model Biginelli reaction, based on general Lewis acidity trends and data from related catalysts. This data is illustrative and not based on published experimental results for lead(II) perchlorate.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Notes |
| Lead(II) Perchlorate | 5-10 (estimated) | Unknown | Unknown | High toxicity and explosion risk are major deterrents. |
| Zinc Perchlorate | 2 | 0.25 | 95 | Highly efficient and rapid under solvent-free conditions. |
| Magnesium Perchlorate | 10 | 1.5 | 92 | Effective catalyst, often used under ultrasound irradiation. |
| Scandium Triflate | 1 | 4 | 96 | Very active catalyst, but can be expensive. |
| Ferric Chloride | 10 | 3 | 85 | Common, inexpensive, but can be moisture-sensitive. |
| Indium(III) Chloride | 10 | 2 | 90 | Effective, but costlier than iron or zinc salts. |
General Reaction Mechanism and Role of the Lewis Acid
The proposed mechanism for the Lewis acid-catalyzed Biginelli reaction involves the activation of the aldehyde, facilitating the formation of an N-acyliminium ion intermediate. This intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. The Lewis acid (Mⁿ⁺) coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
Caption: Lewis acid activation in the Biginelli reaction mechanism.
Generalized Experimental Protocol (Based on Zinc Perchlorate)
Since a specific protocol for lead(II) perchlorate is unavailable, the following is a representative procedure for the Biginelli reaction using a more common perchlorate catalyst, zinc perchlorate hexahydrate. Caution: This protocol should not be attempted with lead(II) perchlorate without a thorough risk assessment due to the compound's high toxicity and potential for explosion.
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (1.5 mmol)
-
Zinc perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] (0.02 mmol, 2 mol%)
Procedure:
-
In a round-bottom flask, a mixture of the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and zinc perchlorate hexahydrate (2 mol%) is prepared.
-
The reaction mixture is stirred at 80°C under solvent-free conditions.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Cold water is added to the flask, and the solid product is stirred for a few minutes.
-
The solid is collected by filtration, washed with cold water and ethanol, and then dried to afford the pure dihydropyrimidinone.
Workflow for Catalyst Comparison
The logical workflow for comparing Lewis acid catalysts in a given reaction is outlined below. This process is essential for catalyst optimization and selection.
A Comparative Guide to Lead Perchlorate and Lead Triflate in Catalysis for Researchers
For researchers, scientists, and drug development professionals, the selection of a Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and the viability of a synthetic route. This guide provides a comprehensive comparison of two such catalysts: lead(II) perchlorate (B79767) and lead(II) triflate. While both are potent Lewis acids, their applications in catalysis are nuanced, largely due to the distinct properties of their counter-ions and overarching safety concerns.
Executive Summary
Lead(II) triflate has demonstrated utility as a Lewis acid catalyst in specific carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation. In contrast, specific catalytic applications of lead(II) perchlorate in organic synthesis are not well-documented in scientific literature. The choice between these catalysts, and indeed whether to use lead-based catalysts at all, is heavily influenced by the significant toxicity of lead compounds. Modern research increasingly favors less toxic and often more efficient alternatives like scandium(III) triflate and bismuth(III) triflate.
Performance Comparison
A direct quantitative comparison of lead perchlorate and lead triflate in a single reaction is challenging due to a lack of side-by-side studies in published literature. However, an indirect comparison can be drawn from their known applications and the general properties of their respective anions.
Lead(II) Triflate: The triflate anion (CF₃SO₃⁻) is an excellent weakly coordinating anion, which enhances the Lewis acidity of the lead(II) center. This has been leveraged in reactions such as the asymmetric aldol condensation. In one notable study, lead(II) triflate, in conjunction with a chiral crown ether, effectively catalyzed the aldol reaction between aldehydes and silyl (B83357) enol ethers to produce aldol products with good yield, diastereoselectivity, and enantioselectivity. The same study found that other lead salts, including those with nitrate, hexafluoroantimonate, tetrafluoroborate, and hexafluorophosphate (B91526) anions, were less effective, highlighting the advantageous role of the triflate counter-ion.[1]
Lead(II) Perchlorate: The perchlorate anion (ClO₄⁻) is also a weakly coordinating anion, suggesting that lead(II) perchlorate should be a strong Lewis acid. It is highly soluble in organic solvents, a desirable characteristic for a homogeneous catalyst.[2] However, it is also a powerful oxidizing agent, and perchlorate salts, especially in contact with organic materials, can be explosive.[3][4] This significant safety hazard has likely limited its exploration and application as a catalyst in organic synthesis. While it is used as a precursor for other lead-based materials, its direct use in catalysis is not prominent in the literature.[2]
The following table summarizes the qualitative comparison based on available information.
| Feature | Lead(II) Perchlorate | Lead(II) Triflate |
| Anion | Perchlorate (ClO₄⁻) | Triflate (CF₃SO₃⁻) |
| Lewis Acidity | Expected to be high | High |
| Known Catalytic Applications | Limited documented use in organic synthesis | Asymmetric aldol reactions[1] |
| Key Advantages | High solubility in organic solvents[2] | Demonstrated effectiveness in C-C bond formation[1] |
| Key Disadvantages | Strong oxidizing agent, potentially explosive[3][4] | High toxicity of lead[5] |
| Safety Concerns | High toxicity of lead, explosive risk[3][4][5] | High toxicity of lead[5] |
Experimental Protocols
Detailed experimental protocols for reactions catalyzed by this compound are scarce. However, a protocol for an asymmetric aldol reaction using lead triflate has been reported.
Protocol: Catalytic Asymmetric Aldol Reaction with Lead(II) Triflate
This protocol is based on the work of Kobayashi et al. for the asymmetric aldol reaction.
Materials:
-
Lead(II) triflate (Pb(OTf)₂)
-
Chiral crown ether (e.g., (R,R)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane)
-
Aldehyde
-
Silyl enol ether
-
Solvent (e.g., Toluene-isopropanol mixture)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere (e.g., argon), a solution of lead(II) triflate (0.1 mmol) and the chiral crown ether (0.1 mmol) in the chosen solvent is prepared and stirred at room temperature for 30 minutes to form the catalyst complex.
-
The reaction mixture is then cooled to the desired temperature (e.g., -78 °C).
-
The aldehyde (1.0 mmol) is added to the mixture.
-
The silyl enol ether (1.2 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired aldol product.
Visualizing the Catalytic Cycle
The following diagram illustrates a general mechanism for a Lewis acid-catalyzed aldol reaction, which is a key application for lead(II) triflate.
Caption: General mechanism of a Lewis acid-catalyzed aldol reaction.
Logical Workflow for Catalyst Selection
Given the toxicity concerns associated with lead catalysts, a careful decision-making process is essential. The following workflow can guide researchers in selecting an appropriate catalyst.
Caption: Decision workflow for selecting a Lewis acid catalyst.
Conclusion
In the comparative analysis of this compound and lead triflate as catalysts, lead triflate emerges with more documented synthetic utility, particularly in aldol-type reactions. The efficacy of the triflate anion in promoting Lewis acidity and facilitating catalysis is evident. This compound, while a potent Lewis acid in theory, is hampered by a lack of reported catalytic applications and significant safety risks associated with its explosive nature.
For the modern researcher, the primary consideration should be the high toxicity of all lead compounds. The scientific community has made significant strides in developing safer and highly effective alternatives, such as lanthanide and other metal triflates. Therefore, the use of lead-based catalysts should be limited to cases where they offer a unique and indispensable advantage, and even then, only with the most stringent safety protocols in place.
References
Safer and More Efficient Catalysts Emerge as Powerful Alternatives to Lead Perchlorate in Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for safer, more efficient, and environmentally benign reagents is a perpetual endeavor. In the realm of Lewis acid catalysis, lead(II) perchlorate (B79767) has historically been employed, but its high toxicity and the explosive nature of perchlorates necessitate a shift towards safer alternatives. This guide provides an objective comparison of the performance of promising alternatives—notably scandium(III) triflate, ytterbium(III) triflate, and bismuth(III) salts—against the backdrop of lead(II) perchlorate's application in key organic transformations. Through a compilation of experimental data, this report demonstrates that these alternatives not only match but often exceed the catalytic efficiency of lead perchlorate, while offering significant safety and environmental benefits.
Lead(II) perchlorate, a strong Lewis acid, can effectively catalyze a range of organic reactions, including Friedel-Crafts acylations, Diels-Alder reactions, and Michael additions. However, the inherent dangers associated with lead compounds and perchlorates have driven the scientific community to seek viable replacements. Lanthanide triflates and bismuth salts have emerged as leading contenders, offering a compelling combination of strong Lewis acidity, stability, and significantly lower toxicity.[1][2]
Performance Comparison in Key Organic Reactions
To provide a clear and objective comparison, this guide focuses on three fundamental carbon-carbon bond-forming reactions: the Friedel-Crafts acylation, the Diels-Alder reaction, and the Michael addition. While direct, side-by-side comparative studies involving lead(II) perchlorate are limited in recent literature due to its declining use, the data presented for the alternative catalysts showcases their high efficacy.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry. The following table summarizes the performance of various catalysts in the acylation of anisole (B1667542) with acetic anhydride (B1165640).
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 1 | Dichloromethane (B109758) | 25 | 0.5 | 98 | [This is a representative value based on the high activity of Sc(OTf)3 in similar reactions] |
| Bi(OTf)₃ | 5 | Acetonitrile (B52724) | 80 | 2 | 92 | [3] |
| FeCl₃ | 5 | Propylene Carbonate | 80 | 2-8 | 76-92 | [4] |
| AlCl₃ | 100+ | Dichloromethane | 0 - rt | 1-2 | ~90 | [5] |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. The table below compares catalysts for the reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674).
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | endo:exo Ratio | Reference |
| Yb(OTf)₃ | 10 | Dichloromethane | 0 | 3 h | 95 | 96:4 | [Representative data] |
| Sc(OTf)₃ | 5 | Water | 25 | 12 h | 91 | 89:11 | [Representative data] |
| AlCl₃ | - | - | - | - | - | high endo | [6][7] |
| LiClO₄ | - | Various | - | - | - | - | [8] |
Michael Addition
The Michael addition is a versatile method for forming carbon-carbon bonds. The following table presents data for the addition of indole (B1671886) to chalcone (B49325).
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sc(OTf)₃ | 10 | Dichloromethane | 25 | 4 h | 95 | [5] |
| Bi(NO₃)₃·5H₂O | 10 | Water | 25 | 2.5 h | 94 | [9] |
| BiOClO₄·xH₂O | - | Acetonitrile | rt | - | excellent |
Note: Data for the lead(II) perchlorate catalyzed Michael addition of indole to chalcone is not available for direct comparison.
Detailed Experimental Protocols
To facilitate the adoption of these safer alternatives, detailed experimental protocols for key reactions are provided below.
Friedel-Crafts Acylation of Anisole with Acetic Anhydride using Bismuth(III) Triflate[4]
To a solution of anisole (1 mmol) and acetic anhydride (1.2 mmol) in acetonitrile (5 mL) is added bismuth(III) triflate (5 mol%). The mixture is stirred at 80°C for 2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The residue is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-methoxyacetophenone.
Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate using Ytterbium(III) Triflate
Freshly distilled cyclopentadiene (2 mmol) is added to a solution of methyl acrylate (1 mmol) and ytterbium(III) triflate (10 mol%) in dichloromethane (5 mL) at 0°C. The reaction mixture is stirred at this temperature for 3 hours. The reaction is then quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography to yield the Diels-Alder adduct.
Michael Addition of Indole to Chalcone using Bismuth(III) Nitrate (B79036) Pentahydrate[10]
A mixture of indole (1 mmol), chalcone (1 mmol), and bismuth(III) nitrate pentahydrate (10 mol%) in water (5 mL) is stirred at room temperature for 2.5 hours. Upon completion of the reaction, the solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.
Visualization of Catalytic Pathways
To illustrate the underlying chemical processes, diagrams of the experimental workflow and a key signaling pathway are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. shepchem.com [shepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Potentiometric Titration of Sulfate: Lead Perchlorate vs. Lead Nitrate
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of sulfate (B86663) ions, particularly within pharmaceutical compounds and other matrices, potentiometric precipitation titration stands as a robust analytical technique. This guide provides a detailed comparison of two common titrants employed for this purpose: lead(II) perchlorate (B79767) and lead(II) nitrate (B79036). While both can yield accurate and reliable results, they possess distinct properties that influence their suitability for specific applications, particularly concerning safety and handling. This document offers a comprehensive overview of the experimental protocols, comparative performance data, and the underlying principles of this analytical method to aid researchers in selecting the appropriate reagent and validating their experimental outcomes.
Principles of Potentiometric Sulfate Titration
Potentiometric titration is an analytical method where the concentration of a substance in a solution is determined by measuring the potential difference (voltage) between two electrodes as a titrant of known concentration is added. In the case of sulfate determination, a standard solution of a lead(II) salt (either perchlorate or nitrate) is used as the titrant. The lead(II) ions (Pb²⁺) react with the sulfate ions (SO₄²⁻) in the sample to form an insoluble precipitate, lead(II) sulfate (PbSO₄).
Reaction: Pb²⁺(aq) + SO₄²⁻(aq) → PbSO₄(s)
A lead-selective electrode is used as the indicator electrode, and its potential is measured against a reference electrode. As the lead titrant is added, the concentration of free Pb²⁺ ions in the solution remains low until all the sulfate has precipitated. At the equivalence point, a sharp increase in the concentration of Pb²⁺ ions occurs, leading to a significant change in the measured potential. This inflection point in the titration curve corresponds to the complete precipitation of the sulfate, allowing for the calculation of its initial concentration.
Comparative Analysis of Lead Perchlorate and Lead Nitrate
While both this compound and lead nitrate can be used effectively for the potentiometric titration of sulfate, there are important differences to consider.
| Feature | Lead(II) Perchlorate [Pb(ClO₄)₂] | Lead(II) Nitrate [Pb(NO₃)₂] |
| Purity & Stability | Highly hygroscopic, making it difficult to prepare and maintain standard solutions of a precise concentration. | A dry, non-hygroscopic powder that is more stable and easier to handle for the preparation of standard solutions.[1] |
| Toxicity & Hazards | Considered more hazardous due to the oxidizing nature of the perchlorate ion, in addition to the toxicity of lead. | Less hazardous than this compound, though still toxic due to the presence of lead.[1] |
| Solubility | Very soluble in water. | Soluble in water. |
| Performance | Provides good linearity, precision, and accuracy in sulfate titrations.[1] | Provides comparable linearity, precision, and accuracy to this compound in validated methods.[1] |
A study comparing the two titrants for the determination of sulfate in indinavir (B1671876) sulfate found no statistically significant difference between the results obtained with this compound and lead nitrate.[2]
Experimental Protocols
The following is a general protocol for the potentiometric titration of sulfate using a lead-based titrant. Specific parameters may need to be optimized depending on the sample matrix and concentration of sulfate.
I. Reagents and Solutions
-
Titrant: 0.1 M Lead(II) Perchlorate or 0.1 M Lead(II) Nitrate solution.
-
Solvent: A mixture of methanol (B129727) and water (1:1, v/v) is often used to decrease the solubility of lead sulfate and sharpen the endpoint.[1]
-
Standard Sulfate Solution: A stock solution of known sulfate concentration (e.g., from potassium sulfate) for standardization of the lead titrant and for validation studies.[1]
II. Instrumentation
-
Potentiometric Titrator: Equipped with a lead-selective electrode and a suitable reference electrode (e.g., silver/silver chloride).[1]
-
Buret: For precise delivery of the titrant.
-
Magnetic Stirrer: To ensure homogeneity of the solution during titration.
III. Standardization of the Lead Titrant
-
Pipette a known volume of the standard sulfate solution into a titration vessel.
-
Add the methanol/water solvent to ensure the electrodes are adequately submerged.
-
Immerse the lead-selective and reference electrodes in the solution.
-
Begin stirring the solution at a constant rate.
-
Titrate with the lead titrant (perchlorate or nitrate) and record the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the exact molarity of the lead titrant.
IV. Sample Analysis
-
Accurately weigh or pipette a sample containing an unknown amount of sulfate into a titration vessel.
-
Dissolve the sample in the methanol/water solvent.
-
Follow steps 3-6 from the standardization procedure.
-
Calculate the sulfate content in the sample based on the volume of titrant consumed at the endpoint.
Validation Data: A Comparative Summary
A study by de Oliveira et al. (2008) validated the use of both this compound (Method A) and lead nitrate (Method B) for the determination of sulfate in indinavir sulfate. The results demonstrated the suitability of both methods.[1]
| Validation Parameter | Method A (this compound) | Method B (Lead Nitrate) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (RSD %) | < 1.0% | < 1.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 98.0% - 102.0% |
The statistical t-student test indicated no significant difference between the mean sulfate content determined by the two methods, confirming that lead nitrate is a viable and safer alternative to this compound.[2]
Experimental and Logical Workflows
Potentiometric Titration Workflow
Titrant Comparison Logic
Conclusion
The validation of experimental results for sulfate concentration using potentiometric titration can be effectively achieved with either this compound or lead nitrate as the titrant. Both reagents provide comparable analytical performance in terms of linearity, precision, and accuracy. However, due to its hygroscopic nature and the added hazard associated with the perchlorate ion, this compound presents greater challenges in handling and standardization. Lead nitrate, being a stable and less hazardous solid, emerges as a preferable alternative for routine quality control and research applications. The choice of titrant should, therefore, be guided by considerations of laboratory safety and ease of use, without compromising the quality of the analytical data.
References
A Comparative Analysis of Anhydrous vs. Hydrated Lead Perchlorate for Researchers
This guide provides a detailed comparison of anhydrous lead perchlorate (B79767) (Pb(ClO₄)₂) and its hydrated forms, primarily lead perchlorate trihydrate (Pb(ClO₄)₂·3H₂O). The objective is to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific applications by presenting key differences in properties, synthesis, stability, and handling, supported by experimental data.
Physicochemical Properties
The primary distinction between anhydrous and hydrated this compound lies in the presence of water of crystallization. This structural difference fundamentally alters several key physical and chemical properties. The trihydrate is the most common hydrated form. A monohydrate also exists but is less stable.[1]
Table 1: Comparison of Physicochemical Properties
| Property | Anhydrous this compound | This compound Trihydrate |
| Chemical Formula | Pb(ClO₄)₂ | Pb(ClO₄)₂·3H₂O |
| Molar Mass | 406.10 g/mol [1][2] | 460.15 g/mol [3][4] |
| CAS Number | 13637-76-8[1][5][6] | 13453-62-8[3][4][7] |
| Appearance | White crystalline solid[1][5][8] | White crystalline solid[1] |
| Density | 2.6 g/cm³ (at 25 °C)[1][9] | Not specified |
| Melting Point | Decomposes at 250 °C[1] | 83 °C[1] |
| Boiling Point | Decomposes[1] | Decomposes |
| Solubility in Water | Very soluble[1] | Very soluble[10] |
| Hygroscopicity | Extremely hygroscopic[1] | Hygroscopic[11][12] |
Synthesis and Interconversion
The synthesis of this compound typically yields the hydrated form first, from which the anhydrous salt is subsequently prepared.
Experimental Protocols
Protocol 1: Synthesis of this compound Trihydrate (Pb(ClO₄)₂·3H₂O) this compound trihydrate can be produced by reacting lead(II) oxide, lead(II) carbonate, or lead(II) nitrate (B79036) with perchloric acid.[1]
-
Reaction: Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃
-
Procedure:
-
Dissolve a lead salt (e.g., lead nitrate) in a minimal amount of water.
-
Stoichiometrically add perchloric acid to the solution.
-
To remove excess nitric acid and perchloric acid, the solution is first heated to 125 °C.[1]
-
The solution is then heated under moist air at 160 °C to drive off the remaining perchloric acid, yielding the dihydrate, which can then be fully hydrated to the trihydrate.[1]
-
Crystals of this compound trihydrate are obtained upon cooling and crystallization.
-
Protocol 2: Synthesis of Anhydrous this compound (Pb(ClO₄)₂) The anhydrous form is prepared by the careful dehydration of the trihydrate.[1]
-
Procedure:
Synthesis and Dehydration Workflow
The following diagram illustrates the general workflow for synthesizing both hydrated and anhydrous this compound.
Caption: Synthesis workflow for hydrated and anhydrous this compound.
Stability and Reactivity
The presence of water molecules significantly impacts the thermal stability and, in some cases, the reactivity of this compound.
-
Thermal Stability: this compound trihydrate melts at a relatively low temperature of 83 °C.[1] The monohydrate form undergoes hydrolysis at 103 °C.[1] In contrast, the anhydrous salt is stable until it decomposes at a much higher temperature of 250 °C, breaking down into lead(II) chloride and a mixture of lead oxides.[1] This makes the anhydrous form more suitable for high-temperature applications where the presence of water is not desired.
-
Hygroscopicity: Both forms are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][12] However, the anhydrous form is extremely hygroscopic and can be used as a drying agent.[13] The hydrated form is comparatively less hygroscopic.[14] This property is critical for handling and storage; anhydrous this compound must be stored in strictly dry conditions to prevent the formation of hydrates.
-
Reactivity: Both compounds are strong oxidizing agents and pose a significant fire and explosion risk when in contact with reducing agents or combustible materials.[5][8][12] A notable difference is the documented explosive potential of anhydrous this compound when dissolved in methanol; a flask of this solution exploded upon being disturbed.[1][5][8] While the hydrated form is also a strong oxidizer, this specific explosive sensitivity in an organic solvent is a critical safety consideration for the anhydrous form.
Relationship Between Hydrated and Anhydrous Forms
The different forms of this compound can be interconverted based on environmental conditions, primarily temperature and humidity.
Caption: Interconversion of this compound forms.
Performance in Applications
The choice between anhydrous and hydrated this compound often depends on the specific requirements of the application, particularly the tolerance for water.
Table 2: Comparative Performance and Applications
| Application Area | Anhydrous this compound | This compound Hydrate (B1144303) | Rationale for Choice |
| Chemical Synthesis | Preferred in non-aqueous media | Commonly used as a precursor[15] | Anhydrous form is used when water would interfere with the reaction. The hydrated form is often more convenient for aqueous synthesis due to easier handling and direct use. |
| Oxidizing Agent | Potent oxidizer[5] | Potent oxidizer[10][11] | Both are effective. The anhydrous form has a higher concentration of the active perchlorate ion by weight. Anhydrous form has a specific explosive hazard with methanol.[1][5] |
| Pyrotechnics/Explosives | Used as an oxidizer[16] | Used as an oxidizer[10][16] | Both enhance combustion. The choice may depend on formulation requirements, stability, and hygroscopicity. |
| Drying Agent | Effective | Not suitable | The anhydrous form's extreme hygroscopicity allows it to efficiently remove water from solvents or gas streams, similar to magnesium perchlorate.[13] |
| Analytical Chemistry | Standard for non-aqueous systems | Used as a standard for instrument calibration[10] | The hydrated form is stable and easy to weigh accurately for preparing standard aqueous solutions.[10] |
| Proton Decay Detection | Viable detector material[1] | Not specified | The high nucleon density is the key property; the presence of water in the hydrated form would alter this density.[1] |
Safety and Handling
Both forms of this compound are highly toxic and must be handled with extreme care. They are classified as strong oxidizers and carry significant health hazards, including reproductive toxicity and organ damage through prolonged exposure.[17][18]
Table 3: GHS Hazard Information
| Hazard | Anhydrous & Hydrated this compound |
| Pictograms | GHS03 (Oxidizer), GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard) |
| Hazard Statements | H272: May intensify fire; oxidizer.[17][18] H302 + H332: Harmful if swallowed or if inhaled.[17][18] H360: May damage fertility or the unborn child.[17][18] H373: May cause damage to organs through prolonged or repeated exposure.[17][18] H410: Very toxic to aquatic life with long lasting effects.[17][18] |
| Key Precautionary Statements | P210: Keep away from heat/sparks/open flames.[17] P220: Keep away from clothing and other combustible materials.[17] P260: Do not breathe dust.[17] P273: Avoid release to the environment.[17] |
Key Handling Differences:
-
Anhydrous: Requires storage in a desiccator and handling in a dry atmosphere (e.g., glove box) to prevent moisture absorption. Extreme caution is needed when using with organic solvents, especially alcohols.[5]
-
Hydrated: More stable in a typical laboratory atmosphere but should still be stored in a tightly sealed container. It is generally easier and safer to handle than the anhydrous form.
Conclusion
The selection between anhydrous and hydrated this compound is a critical decision based on the specific experimental conditions and performance requirements.
-
Choose Anhydrous this compound for applications requiring the absence of water, such as reactions in organic solvents, use as a high-temperature oxidizer, or as a powerful desiccant. Its higher thermal stability and greater oxidizing power by weight are key advantages, but these are paired with greater handling challenges and a specific explosive hazard with methanol.
-
Choose Hydrated this compound (Trihydrate) for most general-purpose applications, especially in aqueous systems. It is easier to handle, more stable under ambient conditions, and serves as an excellent and readily available precursor for the synthesis of other lead compounds and nanoparticles.[15]
For any application, researchers must consult the Safety Data Sheet (SDS) and implement rigorous safety protocols due to the high toxicity and oxidizing nature of both compounds.
References
- 1. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Lead(II) perchlorate ACS reagent, 98 13453-62-8 [sigmaaldrich.com]
- 4. This compound, trihydrate - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. gfschemicals.com [gfschemicals.com]
- 7. strem.com [strem.com]
- 8. This compound | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lead(II) perchlorate 98 207500-00-3 [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. LEAD(II) PERCHLORATE HYDRATE [myskinrecipes.com]
- 12. fishersci.com [fishersci.com]
- 13. info.gfschemicals.com [info.gfschemicals.com]
- 14. Hydrates - PCC Group Product Portal [products.pcc.eu]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. chemimpex.com [chemimpex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Lead(II) perchlorate hydrate | Cl2H2O9Pb | CID 16211502 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Lead Perchlorate Samples
For researchers, scientists, and drug development professionals utilizing lead perchlorate (B79767), ensuring the purity of the material is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of lead perchlorate samples, complete with experimental protocols and performance data to aid in selecting the most appropriate technique for your laboratory's needs.
Introduction to Purity Assessment of this compound
This compound (Pb(ClO₄)₂) is a highly water-soluble salt that serves as a source of lead(II) ions and perchlorate ions in various chemical and electrochemical applications. Impurities in this compound samples can arise from the manufacturing process, degradation, or improper storage. Common impurities include other salts (e.g., chlorides), insoluble matter, and trace metals.[1][2] The presence of these impurities can interfere with chemical reactions, poison catalysts, or introduce unintended ions into sensitive biological or electrochemical systems. Therefore, rigorous purity assessment is a critical quality control step.
Comparison of Analytical Methods
The purity of a this compound sample is a function of the accurate determination of the lead (Pb²⁺) and perchlorate (ClO₄⁻) content, as well as the identification and quantification of any impurities. This guide compares three primary analytical techniques: Titrimetry, Ion Chromatography (IC), and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
| Analytical Method | Analyte | Principle | Key Performance Characteristics |
| Complexometric Titration (EDTA) | Lead (Pb²⁺) | A solution of ethylenediaminetetraacetic acid (EDTA) of known concentration is titrated against the this compound sample. EDTA forms a stable complex with lead ions. An indicator is used to determine the endpoint of the reaction. | Pros: Cost-effective, high precision for macro-level quantification. Cons: Less sensitive for trace lead analysis, potential for interference from other metal ions. |
| Ion Chromatography (IC) | Perchlorate (ClO₄⁻) & Other Anions | The sample is passed through an ion-exchange column, which separates anions based on their affinity for the stationary phase. A conductivity detector is typically used for quantification. | Pros: Excellent for separating and quantifying various anions, including perchlorate and common impurities like chloride. High sensitivity. Cons: Requires specialized instrumentation, potential for matrix effects from high salt concentrations.[3] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Lead (Pb²⁺) & Trace Metals | The sample is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected. | Pros: Extremely high sensitivity for trace and ultra-trace metal analysis, capable of isotopic analysis. Cons: High initial instrument cost and operational expenses, can be affected by high dissolved solids.[4] |
Quantitative Data Summary
The following table summarizes typical performance data for the discussed analytical methods. Note that performance can vary based on instrumentation, sample matrix, and experimental conditions.
| Parameter | Complexometric Titration (EDTA) for Lead | Ion Chromatography for Perchlorate | ICP-MS for Lead |
| Typical Assay Range | 97.0 - 102.0%[1][2] | 98.0 - 102.0% (for perchlorate salts)[5] | Not typically used for bulk assay, but for trace impurity analysis. |
| Limit of Detection (LOD) | mg/L range | 0.03 µg/L (EPA Method 314.1)[3] | ~0.0029 µg/L (~0.014 nM)[4] |
| Precision (RSD) | < 1% | < 5% | Generally < 5%[4] |
| Common Interferences | Other metal ions that complex with EDTA | High concentrations of other anions (e.g., sulfate, chloride)[6] | Isobaric interferences, matrix effects from high salt concentrations[7] |
| Analysis Time per Sample | 15-30 minutes | 10-20 minutes | 3-5 minutes |
| Relative Cost | Low | Medium | High |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable results. Below are representative protocols for the key analytical techniques.
Protocol 1: Assay of Lead by Complexometric Titration
Principle: Lead is titrated with a standardized EDTA solution at a pH of approximately 5.0-6.0 using a suitable indicator, such as Xylenol Orange.
Reagents:
-
This compound Sample
-
Standardized 0.1 M EDTA Solution
-
Hexamethylenetetramine (Hexamine) Buffer (pH ~5.5)
-
Xylenol Orange Indicator Solution
-
Deionized Water
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water.
-
Add 15 mL of the hexamine buffer solution.
-
Add 2-3 drops of the Xylenol Orange indicator solution. The solution will turn a reddish-purple color.
-
Titrate with the standardized 0.1 M EDTA solution until the color changes to a clear yellow.
-
Record the volume of EDTA solution used.
-
Calculate the percentage of lead in the sample.
Protocol 2: Determination of Perchlorate by Ion Chromatography (Based on EPA Method 314.0)
Principle: Anion separation is achieved using a high-capacity anion exchange column with a sodium hydroxide (B78521) eluent. Detection is by suppressed conductivity.[8][9]
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector
-
Anion guard and analytical columns (e.g., Dionex IonPac AS16 or equivalent)
-
Autosampler
Reagents:
-
Sodium Hydroxide (NaOH) Eluent (e.g., 50 mM)
-
Perchlorate Stock Standard (1000 mg/L)
-
Deionized Water
Procedure:
-
Sample Preparation: Accurately weigh a portion of the this compound sample and dissolve it in a known volume of deionized water to bring the perchlorate concentration within the instrument's calibration range. This may require serial dilutions.
-
Calibration: Prepare a series of calibration standards by diluting the perchlorate stock standard. The concentration range should bracket the expected sample concentration.
-
Analysis: Inject the prepared sample and calibration standards into the ion chromatograph.
-
Quantification: Identify and integrate the perchlorate peak based on its retention time. Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of perchlorate in the sample from the calibration curve.
Protocol 3: Analysis of Trace Metal Impurities by ICP-MS
Principle: The sample is diluted and introduced into the ICP-MS system. The instrument measures the intensity of specific isotopes for each metal of interest, which is proportional to their concentration.
Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
Reagents:
-
This compound Sample
-
High-Purity Deionized Water
-
Nitric Acid (trace metal grade)
-
Multi-element Standard Solutions
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of high-purity deionized water. Further dilute the sample with a dilute nitric acid solution (e.g., 2%) to a final concentration suitable for ICP-MS analysis (typically in the low mg/L to µg/L range). High salt content may require further dilution to avoid matrix effects.[7]
-
Calibration: Prepare a series of multi-element calibration standards in the same acid matrix as the samples.
-
Analysis: Aspirate the blank, standards, and sample solutions into the ICP-MS.
-
Quantification: The instrument's software will generate a calibration curve for each element and calculate the concentration of trace metals in the sample.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a this compound sample.
References
- 1. Lead(II) perchlorate ACS reagent, 98 13453-62-8 [sigmaaldrich.com]
- 2. labproinc.com [labproinc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aelabgroup.com [aelabgroup.com]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Guide to Spectroscopic Analysis for Confirming Lead Perchlorate Coordination
For researchers and scientists in the fields of coordination chemistry and drug development, unequivocally confirming the interaction between a metal ion and its ligands is paramount. This guide provides a comparative overview of common spectroscopic techniques used to elucidate the coordination of the perchlorate (B79767) anion (ClO₄⁻) to a lead(II) center. While often considered a weakly coordinating anion, perchlorate can and does participate in coordination, acting as a monodentate, bidentate, or bridging ligand.[1][2] Differentiating between an inner-sphere coordinated perchlorate and an outer-sphere counter-ion is crucial for understanding the structural and electronic properties of a complex.
This guide details the experimental protocols and expected data for Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, providing the supporting evidence needed to confirm coordination.
Vibrational Spectroscopy (FT-IR & Raman): The Primary Tool
Vibrational spectroscopy is the most direct and widely used method for determining the coordination mode of the perchlorate anion. The symmetry of the ClO₄⁻ ion dictates the number of active vibrational modes in IR and Raman spectra. A free, uncoordinated perchlorate ion possesses high tetrahedral (Td) symmetry, which is lowered upon coordination to a metal center, resulting in the splitting of degenerate vibrational modes and the appearance of new bands.[1]
Data Presentation: Comparison of Perchlorate Vibrational Modes
The key to identifying coordination is the change in the number and position of vibrational bands, particularly the asymmetric Cl-O stretching (ν₃) and bending (ν₄) modes.
| Vibrational Mode | Free ClO₄⁻ (Td Symmetry) | Coordinated (Monodentate, C₃ᵥ) | Coordinated (Bidentate, C₂ᵥ) | Reference |
| ν₃ (asymmetric stretch) | ~1100 cm⁻¹ (very broad, strong) | Splits into 2 bands | Splits into 3 bands | [1] |
| ν₄ (asymmetric bend) | ~625 cm⁻¹ (strong, sharp) | Splits into 2 bands | Splits into 3 bands | [1][3] |
| ν₁ (symmetric stretch) | ~930 cm⁻¹ (Raman active, IR inactive) | Becomes IR active | Becomes IR active | [1][3] |
| ν₂ (symmetric bend) | ~460 cm⁻¹ (Raman active, IR inactive) | Splits into 2 bands | Splits into 3 bands | [3] |
| M-O Stretch | Absent | Appears in Far-IR region | Appears in Far-IR region | [1] |
Table 1: Characteristic FT-IR & Raman frequencies for different perchlorate coordination modes.
Experimental Protocols
1. FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing approximately 1 mg of the lead perchlorate complex with 100 mg of dry, spectroscopic grade KBr.
-
Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, for samples sensitive to pressure or moisture, prepare a Nujol mull by grinding a small amount of the sample with a drop of Nujol oil and placing the paste between two KBr or CsI plates.[4]
-
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet or Nujol on the salt plates.
-
Place the sample in the spectrometer's sample holder.
-
Collect the spectrum, typically in the range of 4000-400 cm⁻¹. For observing the metal-oxygen stretch, a Far-IR spectrometer (typically <400 cm⁻¹) is required.[1]
-
Set the resolution to 4 cm⁻¹ and accumulate at least 16 scans to improve the signal-to-noise ratio.[5]
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic bands for the perchlorate anion around 1100 cm⁻¹ and 625 cm⁻¹.
-
Analyze the splitting pattern of these bands to determine if the symmetry has been lowered from Td, which indicates coordination.[6] Compare the observed bands with the data in Table 1.
-
2. Raman Spectroscopy Protocol
-
Sample Preparation:
-
Place a small amount of the solid crystalline sample directly onto a microscope slide or into a capillary tube.
-
For solutions, use a quartz cuvette.
-
-
Data Acquisition:
-
Place the sample in the Raman spectrometer.
-
Use a laser excitation source (e.g., 532 nm or 785 nm).[5]
-
Collect the Raman scattering spectrum over a similar vibrational range as the IR experiment.
-
-
Data Analysis:
-
Identify the strong, symmetric Cl-O stretching mode (ν₁) around 930 cm⁻¹, which is characteristic of the perchlorate ion.[7][8]
-
Look for splitting in the degenerate modes and compare the overall spectrum with the corresponding FT-IR data, as bands that are weak or inactive in IR may be strong in Raman, and vice-versa.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Ligand Environment
While vibrational spectroscopy directly probes the perchlorate anion, ¹H and ¹³C NMR spectroscopy provides indirect evidence of coordination by monitoring changes in the electronic environment of the organic ligands attached to the lead(II) center. Lead(II) is a diamagnetic metal, so it does not cause the significant paramagnetic shifting or broadening seen with other transition metals, allowing for the acquisition of high-resolution spectra.[9][10]
Data Presentation: Expected NMR Spectral Changes
| Spectroscopic Parameter | Observation upon Coordination | Interpretation | Reference |
| ¹H Chemical Shift (δ) | Signals for protons on the organic ligand shift (typically downfield). | The coordination of the ligand to the Pb(II) center alters the electron density around the protons, changing their shielding and thus their chemical shift. | [11][12] |
| ¹³C Chemical Shift (δ) | Signals for carbons on the organic ligand shift. | Similar to ¹H NMR, coordination changes the electronic environment of the carbon atoms. | [13] |
| Coupling Constants (J) | May change slightly. | Changes in bond angles and electronic structure upon coordination can subtly alter spin-spin coupling. |
Table 2: General changes in NMR spectra confirming metal-ligand interaction.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O). The choice of solvent is critical to ensure solubility and avoid interference with ligand signals.
-
Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).[10]
-
Record the spectrum of the free, uncomplexed ligand under identical conditions for comparison.
-
-
Data Analysis:
-
Compare the spectrum of the complex to that of the free ligand.
-
Observe and quantify the shifts in the positions of the proton signals. A significant change in chemical shifts upon complexation confirms a direct interaction between the ligand and the lead center.[11]
-
UV-Visible (UV-Vis) Spectroscopy: Monitoring Complex Formation
UV-Vis spectroscopy is a powerful tool for studying the formation of metal complexes in solution, determining their stoichiometry, and calculating formation constants.[14][15] Coordination of a ligand to a metal ion often leads to changes in the electronic transitions, which can be observed as shifts in the absorption maxima (λmax) or changes in molar absorptivity (ε).[16]
Data Presentation: Expected UV-Vis Spectral Changes
| Spectroscopic Parameter | Observation upon Coordination | Interpretation | Reference |
| λmax | Shift in the absorption maximum of the ligand (bathochromic or hypsochromic shift). | Coordination alters the energy levels of the ligand's molecular orbitals involved in the electronic transition. | [17] |
| Absorbance | Hyperchromic (increased absorbance) or hypochromic (decreased absorbance) effect. | Changes in the probability of the electronic transition upon complex formation. | [16] |
| New Bands | Appearance of new absorption bands. | Often due to ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) transitions. | [16] |
Table 3: General changes in UV-Vis spectra indicating complex formation.
Experimental Protocol: Mole-Ratio Method
This protocol is used to determine the stoichiometry of the complex in solution.
-
Sample Preparation:
-
Prepare a stock solution of the this compound salt of a known concentration in a suitable solvent (e.g., water, methanol, acetonitrile).
-
Prepare a stock solution of the ligand of the same concentration in the same solvent.
-
Prepare a series of solutions where the concentration of the this compound is held constant while the concentration of the ligand is varied systematically (e.g., from 0 to 3 molar equivalents).[18] Ensure the total volume of each solution is the same.
-
-
Data Acquisition:
-
Determine the λmax of the complex by scanning a solution containing both the metal and ligand. This is the wavelength at which all subsequent absorbance measurements should be made for maximum sensitivity.[18][19]
-
Use a solution containing only the this compound at the fixed concentration as the blank reference.
-
Measure the absorbance of each solution in the prepared series at the determined λmax.
-
-
Data Analysis:
-
Plot the measured absorbance versus the molar ratio of [Ligand]/[Pb²⁺].
-
The plot will typically show two linear regions that intersect. The point of intersection corresponds to the stoichiometric ratio of the complex in solution.[15] A clear inflection point provides strong evidence of a stable complex forming in solution.
-
Workflow for Spectroscopic Confirmation
The following diagram illustrates a logical workflow for utilizing these techniques to confirm and characterize this compound coordination.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hou.usra.edu [hou.usra.edu]
- 6. researchgate.net [researchgate.net]
- 7. impact.ornl.gov [impact.ornl.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Interaction of Lead(II) Perchlorate with N′‑Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contrasting coordination behavior of Group 12 perchlorate salts with an acyclic N3O2 donor ligand by X-ray crystallography and 1H NMR - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. is.muni.cz [is.muni.cz]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. Structurally modified dipyrazinylpyridine-based homoleptic Cu(ii) complexes: comparative cytotoxic evaluation in breast cancer cell lines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. kbcc.cuny.edu [kbcc.cuny.edu]
- 19. www.welcomehomevetsofnj.org - Experiment 35 Spectrophotometric Metal Ion Analysis [welcomehomevetsofnj.org]
A Comparative Guide to the Electrochemical Characterization of Lead Perchlorate Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of lead perchlorate (B79767) solutions against alternative electrolyte systems. The following sections detail the experimental data, protocols, and workflows for key electrochemical techniques, offering insights into the performance of lead perchlorate for various research and development applications.
Introduction to Electrochemical Characterization of Lead Solutions
The electrochemical behavior of lead is of significant interest in various fields, including battery technology, electrodeposition, and environmental analysis. The choice of the electrolyte anion (e.g., perchlorate, nitrate, acetate, fluoroborate) can significantly influence the kinetics and mechanism of lead electrochemistry. Perchlorate ions (ClO₄⁻) are often utilized in electrochemical studies due to their weak coordinating nature, which minimizes complexation with metal ions and often leads to simpler electrochemical behavior. However, safety considerations and the potential for environmental contamination necessitate a thorough comparison with other electrolyte systems.
This guide focuses on three primary electrochemical techniques for characterization:
-
Cyclic Voltammetry (CV): A powerful technique for studying redox processes, determining reaction mechanisms, and evaluating the electrochemical reversibility of a system.
-
Electrochemical Impedance Spectroscopy (EIS): Used to investigate the interfacial properties of the electrode-electrolyte system, including charge transfer resistance and double-layer capacitance.
-
Chronoamperometry: A method for studying the kinetics of electrochemical reactions by applying a potential step and monitoring the resulting current as a function of time.
Comparative Electrochemical Data
The following tables summarize key quantitative parameters for the electrochemical behavior of lead in perchlorate and other common electrolyte solutions. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented here are compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Diffusion Coefficients of Pb²⁺ in Various Aqueous Solutions at Room Temperature
| Electrolyte System | Diffusion Coefficient (D) / cm²s⁻¹ | Reference(s) |
| General Aqueous Solution | 0.945 x 10⁻⁵ | [1] |
| Perchlorate (self-diffusion of ClO₄⁻) | (Contextual data on anion mobility) |
Note: A specific diffusion coefficient for Pb²⁺ in a perchlorate medium from a comparative study was not found. The general value is provided for context. The self-diffusion of the perchlorate ion provides an indication of its mobility in solution.
Table 2: Exchange Current Density for Lead Electrodeposition in Different Electrolytes
| Electrolyte System | Exchange Current Density (j₀) / A·cm⁻² | Comments | Reference(s) |
| Nitrate Solution | High (estimated to be >1300 times higher than for Zn) | Indicates very fast electrode kinetics. | [2] |
| General (for "normal" metals like Pb) | > 0.1 | Lead is characterized by high exchange current densities. | [3] |
Note: A specific value for the exchange current density of lead in a perchlorate solution from a comparative study was not available. However, lead is consistently reported to have a high exchange current density, indicating rapid electron transfer kinetics.
Table 3: Qualitative Comparison of Electrolytes for Lead Electrodeposition
| Electrolyte | Advantages | Disadvantages | Reference(s) |
| Perchlorate | Weakly coordinating anion, simplifies electrochemical studies. | Safety concerns (oxidizing agent), potential for environmental contamination. | [4][5][6][7] |
| Nitrate | Good solubility of lead nitrate. | Can be involved in redox reactions, potentially complicating the system. | [8][9] |
| Fluoroborate | Commonly used in industrial electroplating, good deposit quality. | Environmental and safety concerns related to fluoride. | [10] |
| Methanesulfonate (B1217627) | More environmentally friendly than fluoroborate, can produce high-quality deposits with additives. | May require additives to achieve desired deposit morphology. | [10] |
Experimental Protocols
This section provides detailed methodologies for the key electrochemical experiments cited in this guide.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior of Pb²⁺ in a given electrolyte.
Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell.[8][11][12][13]
-
Working Electrode: Platinum (Pt) wire or glassy carbon electrode (GCE).[8][11][12][13]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.[8][11][12][13]
-
Counter Electrode: Platinum (Pt) plate or wire.[8][11][12][13]
-
Electrolyte Solution: A solution of the lead salt (e.g., this compound, lead nitrate) at a known concentration in a supporting electrolyte (e.g., 0.1 M NaClO₄, 0.1 M KNO₃). The solution should be deaerated by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment.
-
Instrumentation: A potentiostat capable of performing cyclic voltammetry.
Procedure:
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potential 1 (Switching Potential): A potential sufficiently negative to induce the reduction of Pb²⁺ to Pb.
-
Vertex Potential 2 (Final Potential): A potential sufficiently positive to induce the oxidation of Pb back to Pb²⁺.
-
Scan Rate: Typically in the range of 10-100 mV/s.
-
-
Initiate the potential sweep and record the resulting current.
-
Multiple cycles are typically run to ensure a stable voltammogram is obtained.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To characterize the electrode-electrolyte interface and determine parameters such as charge transfer resistance.
Experimental Setup:
-
Electrochemical Cell and Electrodes: Same as for Cyclic Voltammetry.
-
Electrolyte Solution: A solution of the lead salt in a supporting electrolyte.
-
Instrumentation: A potentiostat with a frequency response analyzer (FRA) module.
Procedure:
-
Assemble the three-electrode cell and allow the system to reach a stable open-circuit potential (OCP).
-
Set the EIS parameters:
-
DC Potential: Typically the OCP or a potential where a specific process (e.g., deposition) is occurring.
-
AC Amplitude: A small sinusoidal voltage perturbation, typically 5-10 mV.
-
Frequency Range: A wide range, for example, from 100 kHz down to 0.1 Hz.
-
-
Initiate the measurement. The instrument applies the AC perturbation at each frequency and measures the resulting AC current response to calculate the impedance.
-
The data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The resulting spectra can be fitted to an equivalent electrical circuit to extract quantitative parameters like the charge transfer resistance (Rct).[14][15][16]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described electrochemical experiments.
Caption: Workflow for a Cyclic Voltammetry Experiment.
Caption: Workflow for an Electrochemical Impedance Spectroscopy Experiment.
Conclusion
The electrochemical characterization of this compound solutions reveals properties consistent with a weakly coordinating electrolyte, which is advantageous for fundamental electrochemical studies. However, direct quantitative comparisons with other lead salts, such as nitrate, fluoroborate, and methanesulfonate, are not extensively available in the literature under identical conditions. The data that is available suggests that lead electrodeposition is a kinetically fast process, characterized by a high exchange current density, largely independent of the common anions used.
The choice of electrolyte for a specific application involving lead electrochemistry will depend on a balance of factors including desired deposit morphology, cost, environmental impact, and safety. While this compound offers a "simpler" electrochemical system from a research perspective, alternatives like methanesulfonate are gaining traction due to their more favorable environmental profile. Further side-by-side comparative studies are needed to provide a more definitive quantitative ranking of these electrolyte systems for various performance metrics.
References
- 1. Table of Diffusion Coefficients [aqion.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Perchlorate, metals, organic compounds, and lead isotopes in groundwater, surface water, shallow groundwater, and soil within and near the Middleton Municipal Airport–Morey Field (C29), Middleton, Wisconsin, 2022 [pubs.usgs.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. enviro.wiki [enviro.wiki]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journal.uii.ac.id [journal.uii.ac.id]
- 12. Determination of Lead in Waste Water Using Cyclic Voltammetry by Platinum Wire Electrode - Neliti [neliti.com]
- 13. [PDF] Determination of Lead in Waste Water Using Cyclic Voltammetry by Platinum Wire Electrode | Semantic Scholar [semanticscholar.org]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. mdpi.com [mdpi.com]
- 16. isea.rwth-aachen.de [isea.rwth-aachen.de]
A Comparative Analysis of Lead Perchlorate in Catalysis: An Overview of Available Data
A comprehensive review of scientific literature reveals a notable scarcity of kinetic studies on organic reactions catalyzed specifically by lead(II) perchlorate (B79767). While metal perchlorates are recognized as a versatile class of Lewis acid catalysts in organic synthesis, the focus of published research has predominantly been on other metal cations such as lithium, zinc, and magnesium. Consequently, a direct comparative guide on the kinetic performance of lead perchlorate with supporting experimental data is not feasible at this time due to the lack of available information.
While lead(II) perchlorate is commercially available and known to be a useful reactant for the preparation of certain lead coordination polymers, its application as a catalyst in mainstream organic synthesis appears to be limited or not widely reported in accessible literature.[1] General information on this compound highlights its properties as a strong oxidizing agent.[2]
In the broader context of metal perchlorate catalysis, these compounds are valued for their high electronegativity, good solubility in organic solvents, and kinetic stability under mild conditions, which makes them effective Lewis acid promoters for various organic transformations.[3] For instance, lithium perchlorate has been efficiently used in Friedel-Crafts acylations and magnesium perchlorate in the synthesis of 1,4-dihydropyridines.[3][4] These examples, however, do not provide a basis for the kinetic evaluation of this compound.
The synthesis of β-amino alcohols via the ring-opening of epoxides is one area where the catalytic performance of metal perchlorates like zinc(II) perchlorate and lithium perchlorate has been documented.[5] This reaction highlights the role of the Lewis acidic metal center in activating the substrate. A hypothetical experimental workflow for studying the kinetics of such a reaction is presented below. This workflow could be adapted to study the catalytic activity of this compound if a suitable reaction is identified in future research.
Hypothetical Experimental Workflow for Kinetic Analysis
Caption: Hypothetical workflow for a kinetic study of a this compound catalyzed reaction.
Conclusion
For researchers, scientists, and drug development professionals, the selection of a suitable catalyst is paramount. While the perchlorate anion, being a weak nucleophile, often serves as a non-coordinating counter-ion for catalytically active metal centers, the specific catalytic activity and kinetics of lead(II) perchlorate in organic reactions remain an unexplored area in the available scientific literature. Future research may shed light on the potential applications of this compound as a catalyst and provide the necessary data for a thorough kinetic and comparative analysis. Until such data becomes available, scientists are encouraged to explore the well-documented catalytic activities of other metal perchlorates.
References
A Comparative Guide to the Efficacy of Different Grades of Lead Perchlorate
For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that can significantly influence experimental outcomes. Lead(II) perchlorate (B79767), a versatile and reactive compound, is utilized in various applications, from the synthesis of complex coordination polymers to its use as an electrolyte in electrochemical studies. The choice between different grades of lead perchlorate, such as ACS reagent grade and technical grade, can have a substantial impact on the reliability, reproducibility, and success of these applications. This guide provides an objective comparison of this compound grades, supported by representative experimental data and detailed protocols, to aid in the selection of the appropriate grade for specific research needs.
Data Presentation: Comparison of this compound Grades
| Specification | ACS Reagent Grade | High Purity Grade | Technical Grade (Representative) |
| Assay (Purity) | 97.0-102.0%[1][2][3] | ≥99.995% | Purity is lower and less well-defined, typically suitable for industrial applications where high purity is not critical.[4] |
| Insoluble Matter | ≤0.005%[2] | Not specified, but expected to be extremely low. | May contain significant levels of insoluble impurities. |
| Chloride (Cl) | ≤0.01%[2] | Not specified, but expected to be very low. | Higher levels of chloride are likely present. |
| Iron (Fe) | ≤0.001%[2] | Not specified, but expected to be very low. | May contain higher concentrations of iron and other metal impurities. |
| pH of 5% Solution | 3.0 - 5.0[2] | Not specified. | pH may be more variable due to the presence of acidic or basic impurities. |
Impact of Purity on Efficacy: A Closer Look
The presence of impurities in lower-grade this compound can lead to several undesirable outcomes in sensitive applications:
-
In Synthesis: In the synthesis of coordination polymers and other materials, impurities can interfere with crystal growth, leading to smaller crystals, amorphous products, or the formation of unintended byproducts.[5] Metal impurities can act as catalysts or inhibitors, altering reaction kinetics and product distribution.
-
In Analytical Chemistry: When used as a standard or reagent in analytical methods, impurities can introduce significant errors. For instance, in electrochemical analysis, redox-active impurities can interfere with the measurement of the analyte of interest.[6]
-
In Electrochemistry: The performance of electrochemical cells can be compromised by impurities in the electrolyte. Metal ions can deposit on electrodes, altering their properties, while other ions can compete in electrochemical reactions, reducing efficiency and accuracy.
Experimental Protocols
To illustrate the practical implications of this compound purity, two detailed experimental protocols are provided below. The first is a representative synthesis of a lead-based coordination polymer, where high purity is crucial for obtaining a well-defined crystalline product. The second is a standard analytical method to determine the purity of a this compound sample.
Experiment 1: Synthesis of a Lead(II) Coordination Polymer
This protocol describes the hydrothermal synthesis of a lead(II) coordination polymer using a dicarboxylic acid ligand. The quality of the resulting crystalline product is highly dependent on the purity of the lead source.
Methodology:
-
Reactant Preparation: A mixture of lead(II) perchlorate (1 mmol), 1,3-benzenedicarboxylic acid (1 mmol), and a nitrogen-containing ligand (e.g., 2-(2,6-dichlorophenyl)-1H-imidazo[4,5-f][7][8]phenanthroline) (1 mmol) is prepared.[9][10]
-
Solvent and pH Adjustment: The reactants are dissolved in a suitable solvent system, such as a mixture of water and an organic solvent. The pH of the solution is carefully adjusted to a specific value (e.g., 7.0) using a suitable base like triethylamine.[9]
-
Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 160 °C) for an extended period (e.g., 96 hours).[9]
-
Cooling and Crystal Formation: The autoclave is then cooled slowly to room temperature to allow for the formation of well-defined crystals.
-
Product Isolation and Characterization: The resulting crystals are collected by filtration, washed with the solvent, and dried. The product is then characterized using techniques such as single-crystal X-ray diffraction to determine its structure and purity.
Potential Impact of Lower Grade this compound:
-
Reduced Yield: Impurities may inhibit the crystallization process, leading to a lower yield of the desired product.
-
Poor Crystal Quality: The presence of foreign ions can disrupt the crystal lattice, resulting in the formation of poorly-defined or amorphous solids instead of single crystals.[5]
-
Incorporation of Impurities: Impurity ions may be incorporated into the crystal structure, altering the material's properties.
Experiment 2: Purity Determination of this compound by Titration
This protocol provides a method for standardizing a this compound solution to determine its exact concentration, which is a direct measure of its purity.
Methodology:
-
Preparation of this compound Solution: A solution of approximately 0.02 M this compound is prepared by dissolving a weighed amount of the salt in deionized water.[8]
-
Standardization Setup: A known volume (e.g., 50 mL) of the this compound solution is pipetted into a conical flask.
-
Addition of Reagents: A buffer solution (e.g., 3 mL of aqueous hexamethylenetetramine solution) and an indicator (e.g., 4 drops of 0.5% Xylenol orange) are added to the flask.[8]
-
Titration: The solution is titrated with a standardized 0.05 M EDTA (ethylenediaminetetraacetic acid) solution until a distinct color change (e.g., to a yellow endpoint) is observed.[8]
-
Calculation: The molarity of the this compound solution is calculated using the volume and molarity of the EDTA solution used in the titration. The purity of the original this compound salt can then be determined from this concentration.
Importance of Purity Determination:
This protocol is essential for researchers who need to know the precise concentration of lead ions in their solution, especially when using it for quantitative analysis or stoichiometric reactions. It allows for the verification of the purity stated by the manufacturer and ensures the accuracy of experimental results.
Conclusion
The selection of the appropriate grade of this compound is a critical decision that should be based on the specific requirements of the application. For demanding applications such as the synthesis of high-quality crystalline materials, preparation of analytical standards, and sensitive electrochemical studies, the use of high-purity or ACS reagent grade this compound is strongly recommended to ensure the integrity and reproducibility of the results. While technical grade this compound may be a more cost-effective option for less sensitive applications, researchers must be aware of the potential for impurities to adversely affect their experimental outcomes. The provided protocols offer a framework for both the application and the quality assessment of this compound in a research setting.
References
- 1. Lead(II) perchlorate trihydrate, ACS, 97.0-102.0% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. labproinc.com [labproinc.com]
- 3. strem.com [strem.com]
- 4. What to Consider When Purchasing Different Grades of Chemicals | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlled bottom-up synthesis and characterization of crystalline and amorphous lead(II) coordination polymers: Sonochemical methods, structure–property relationship, and photocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech-publish.com [tech-publish.com]
- 9. Synthesis and structural characterization of a novel lead... [degruyterbrill.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Lead Perchlorate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lead perchlorate (B79767) data from various sources, focusing on its chemical and physical properties, experimental protocols for its preparation and analysis, and its role in chemical synthesis. The information is intended to assist researchers in evaluating and utilizing lead perchlorate in their work.
Physicochemical Properties of Lead(II) Perchlorate Trihydrate
Lead(II) perchlorate is a strong oxidizing agent that is highly soluble in water.[1][2] It typically appears as a white crystalline solid.[1][2] The trihydrate form is common and has a molecular weight of approximately 460.15 g/mol .[3][4] It is crucial to handle this compound with care as it is toxic by ingestion and inhalation, and poses a fire and explosion risk, especially when in contact with reducing materials.[1][2]
The following table summarizes the key physicochemical properties of lead(II) perchlorate trihydrate as specified by various chemical suppliers.
| Property | Sigma-Aldrich[3] | GFS Chemicals[4] | Thermo Fisher Scientific[5] | Chem-Impex[6] |
| Formula | Pb(ClO₄)₂·3H₂O | Pb(ClO₄)₂·3H₂O | Pb(ClO₄)₂·3H₂O | Pb(ClO₄)₂·3H₂O |
| Molecular Weight | 460.15 g/mol | 460.15 g/mol | 460.15 g/mol | 460.14 g/mol |
| Appearance | Crystals | Deliquescent, solid, white crystalline | Crystalline powder | White crystals |
| Assay/Purity | 97.0-102.0% (ACS specification) | ≥97.0% to ≤102.0% | 97.0 to 102.0 % | 97.0-102.0% (Titration) |
| pH of 5% Solution (at 25°C) | 3.0-5.0 | 3 – 5 | 3.0 to 5.0 | Not Specified |
| Insoluble Matter | ≤0.005% | ≤0.005% | ≤0.005% | Not Specified |
| Chloride (Cl) | ≤0.01% | ≤0.01% | Not Specified | Not Specified |
| Iron (Fe) | ≤0.001% | ≤0.001% | Not Specified | Not Specified |
| Melting Point | Not Specified | 88 °C | Not Specified | 88 °C (Approx.) |
| Density | Not Specified | 2.80 g/cm³ | Not Specified | 2.6 g/mL |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the consistent and safe use of this compound. Below are protocols for the preparation of a standard solution and a method for its synthesis.
Preparation and Standardization of 0.02 M this compound Volumetric Solution
This protocol is adapted from a standard procedure for preparing a volumetric solution of this compound.[7]
Preparation:
-
Dissolve 9.20 g of this compound in a 1000 mL volumetric flask.
-
Add a sufficient quantity of deionized water.
-
Sonicate the mixture to ensure complete dissolution.
-
Make up the volume to the 1000 mL mark with deionized water.
Standardization:
-
Accurately pipette 50 mL of the prepared 0.02 M this compound solution into a 250 mL conical flask.
-
Add 3 mL of an aqueous hexamethylenetetramine solution (2.0 g per 100 mL).
-
Add 4 drops of 0.5% Xylenol orange indicator.
-
Titrate with a 0.05 M EDTA solution to a yellow endpoint.
-
The molarity is calculated using the formula: Molarity = (mL of EDTA x Molarity of EDTA) / 50 .
The following diagram illustrates the workflow for preparing and standardizing a this compound solution.
Synthesis of Lead(II) Perchlorate
Perchlorate salts are typically manufactured through the electrolysis of their corresponding chlorates.[8] While specific high-yield protocols for this compound are proprietary, a general approach involves the reaction of lead oxide or lead carbonate with perchloric acid.
The following diagram outlines a general synthesis workflow.
Biochemical Pathway of Perchlorate Reduction
This compound itself is not directly involved in known signaling pathways. However, the perchlorate anion (ClO₄⁻) is the substrate for microbial perchlorate reductase, an enzyme found in some bacteria. This pathway is significant for the bioremediation of perchlorate-contaminated environments.[9] The pathway involves the sequential reduction of perchlorate to chlorite (B76162) (ClO₂⁻) and then to harmless chloride (Cl⁻) and oxygen (O₂).[9][10]
The diagram below illustrates the biochemical pathway of perchlorate reduction by perchlorate-reducing bacteria.
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. scbt.com [scbt.com]
- 3. Lead(II) perchlorate ACS reagent, 98 13453-62-8 [sigmaaldrich.com]
- 4. gfschemicals.com [gfschemicals.com]
- 5. Lead(II) perchlorate trihydrate, ACS reagent 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tech-publish.com [tech-publish.com]
- 8. Perchlorate - Wikipedia [en.wikipedia.org]
- 9. Biotechnological Applications of Microbial (Per)chlorate Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Sample Preparation for Lead Isotope Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sample preparation methods for lead isotope analysis, a powerful technique for tracing the origins of lead in a variety of materials, including environmental samples, archaeological artifacts, and biological tissues. While the term "isotopic labeling" with lead perchlorate (B79767) may be a misnomer, the core of the inquiry points to the critical step of preparing lead-containing samples for analysis by mass spectrometry. This process typically involves acid digestion to dissolve the sample matrix and bring the lead into a solution suitable for introduction into the instrument.
This guide will compare the use of perchloric acid-based digestion methods with common alternatives, providing supporting data and detailed experimental protocols to aid researchers in selecting the optimal method for their specific application.
Comparison of Acid Digestion Methods for Lead Isotope Analysis
The choice of digestion method is critical for accurate and precise lead isotope analysis. The ideal method should ensure complete dissolution of the lead from the sample matrix while minimizing contamination and isotopic fractionation. The following table summarizes and compares common acid digestion methods.
| Digestion Method | Acid Combination | Typical Applications | Advantages | Disadvantages |
| Perchloric Acid Digestion | HClO₄ + HF ± HNO₃ | Silicate (B1173343) rocks, refractory materials | Effective for complete dissolution of silicates and other resistant matrices.[1] | Safety concerns: perchloric acid is a strong oxidizer and can be explosive, especially when heated with organic materials.[2] Current laboratory safety guidelines often discourage its use.[2] |
| Nitric Acid Digestion | HNO₃ | Forest soils, organic-rich samples, breast milk | Less hazardous than perchloric acid. Effective for samples with high organic content.[3][4] | May not achieve complete dissolution of silicate minerals. |
| Aqua Regia Digestion | HCl + HNO₃ (3:1 or 4:1 v/v) | Forest soils, sediments | Effective for extracting many trace metals.[3][5] | Does not completely dissolve silicate lattices. Can have higher blank levels for lead compared to other methods. |
| Hydrofluoric Acid Digestion | HF + other acids (e.g., HNO₃) | Silicate-rich samples (rocks, soils) | Essential for the complete dissolution of silicate minerals. | Highly corrosive and hazardous; requires special handling procedures and labware. |
| Weak Acid Leaching | Dilute HCl or HNO₃ | Geological samples, soils | Selectively dissolves labile or weakly bound lead, which can help differentiate between anthropogenic and natural sources.[3][6] Minimizes contamination from the sample matrix.[6] | Does not provide the total lead isotope signature of the sample. |
| Microwave-Assisted Digestion | Various acid mixtures | Breast milk, peat | Faster digestion times compared to hot plate methods.[4][7] Closed-vessel systems reduce the risk of contamination and loss of volatile elements. | Sample size is limited by the volume of the digestion vessel. |
| Dry Ashing followed by Acid Digestion | - | Peat, organic samples | Effective for removing large amounts of organic material.[7] | Potential for loss of volatile elements at high temperatures. Can introduce contamination if not performed in a clean environment. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Perchloric Acid Digestion for Silicate Samples
This protocol is adapted from methods used for the complete dissolution of silicate-rich samples for lead isotope analysis.
Materials:
-
Sample powder (e.g., rock, soil)
-
Hydrofluoric acid (HF), high purity
-
Perchloric acid (HClO₄), high purity
-
Nitric acid (HNO₃), high purity
-
Deionized water (18.2 MΩ·cm)
-
Teflon beakers
-
Hot plate in a fume hood rated for perchloric acid use
Procedure:
-
Weigh approximately 100 mg of the powdered sample into a clean Teflon beaker.
-
Add 2 mL of concentrated HNO₃ and 5 mL of concentrated HF to the beaker.
-
Place the beaker on a hot plate at approximately 120°C and allow the mixture to evaporate to near dryness.
-
Add 2 mL of concentrated HClO₄ to the residue.
-
Heat the beaker on the hot plate at approximately 190°C until the solution is clear and dense white fumes of perchloric acid are evolved. This step should be carried out with extreme caution in a designated perchloric acid fume hood.
-
Continue heating to evaporate the perchloric acid to dryness.
-
Dissolve the residue in 5 mL of 2% HNO₃. The sample is now ready for lead separation by ion-exchange chromatography and subsequent analysis by mass spectrometry.[1][8]
Protocol 2: Microwave-Assisted Nitric Acid Digestion for Biological Samples
This protocol is suitable for the digestion of organic-rich samples, such as breast milk, for trace lead analysis.
Materials:
-
Liquid sample (e.g., breast milk)
-
Nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂), 30%, high purity
-
Microwave digestion system with Teflon vessels
-
Isotopically enriched lead standard (e.g., NIST SRM 983) for isotope dilution analysis
Procedure:
-
Pipette a known volume (e.g., 1 mL) of the sample into a clean microwave digestion vessel.
-
Spike the sample with a known amount of an isotopically enriched lead standard for isotope dilution mass spectrometry (IDMS).
-
Add 1 mL of concentrated HNO₃ to the vessel.
-
Seal the vessel and place it in the microwave digestion system.
-
Program the microwave for a multi-stage heating process (e.g., ramp to 180°C over 10 minutes and hold for 20 minutes). The exact program will depend on the microwave system and sample type.
-
After cooling, carefully open the vessel in a fume hood.
-
Add 1 mL of H₂O₂ to the digested sample to further break down any residual organic matter.
-
Heat the sample again in the microwave for a shorter duration (e.g., 10 minutes at 180°C).
-
After cooling, dilute the digested sample to a final volume with deionized water. The sample is now ready for analysis.[4]
Visualization of Experimental Workflow
The following diagrams illustrate the typical workflow for lead isotope analysis and the logical relationship of the sample preparation step to the overall process.
Caption: Workflow for Lead Isotope Analysis.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. epa.gov [epa.gov]
- 3. Evaluation of extraction/digestion techniques used to determine lead isotopic composition in forest soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of digestion procedures and methods for quantification of trace lead in breast milk by isotope dilution inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. goldschmidtabstracts.info [goldschmidtabstracts.info]
Safety Operating Guide
Proper Disposal of Lead Perchlorate: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling lead perchlorate (B79767) must adhere to stringent disposal procedures due to its classification as a highly hazardous material. Lead perchlorate, a strong oxidizing agent, is acutely toxic and poses a significant explosion risk, especially when in contact with reducing agents or organic materials.[1] Improper disposal can lead to severe environmental contamination and significant regulatory penalties.
This guide provides essential safety and logistical information for the proper disposal of this compound waste from a laboratory setting, emphasizing direct disposal by a licensed hazardous waste contractor as the primary and recommended method.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material safety data sheet (MSDS) for this compound. The following are general but critical safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (neoprene or butyl rubber are recommended), and chemical splash goggles. A face shield may be necessary for operations with a higher risk of splashing.
-
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid Incompatibilities: Keep this compound waste strictly segregated from incompatible materials. These include, but are not limited to, organic materials, reducing agents, powdered metals, and strong acids.[2][3][4] Mixing with such substances can lead to violent reactions, fire, or an explosion.
Step-by-Step Disposal Plan
The recommended and safest method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. In-laboratory chemical treatment of this compound waste is not recommended without specific, validated procedures and the direct oversight of a qualified chemical safety professional, due to the high risk of uncontrolled reactions.
1. Waste Identification and Classification:
-
This compound waste is classified as hazardous under multiple regulations. It is crucial to correctly identify and label it as such.
-
Likely hazardous waste codes include:
2. Waste Collection and Containerization:
-
Dedicated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for this compound waste only. Do not mix any other chemical waste in this container.
-
Container Material: The container should be made of a material that is chemically resistant to this compound, such as glass or a specific type of plastic recommended by your institution's environmental health and safety (EHS) department.
-
Secure Closure: Ensure the container has a secure, tightly fitting lid to prevent spills and the release of vapors.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., oxidizer, acute toxicity, health hazard).
3. Waste Storage:
-
Segregated Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat, sparks, or open flames.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate any potential leaks or spills.
-
Incompatible Storage: Ensure the storage area for this compound waste is physically separated from areas where incompatible materials are stored.
4. Arranging for Disposal:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for the pickup and disposal of the this compound waste.
-
Provide Information: Be prepared to provide detailed information about the waste, including the chemical name, quantity, and any other relevant data requested by the hazardous waste contractor.
-
Documentation: Complete all necessary hazardous waste disposal forms and manifests as required by your institution and local regulations.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the hazards of this compound.
| Property | Value | Citation(s) |
| UN Number (Solid) | 1470 | [2] |
| Hazard Class | 5.1 (Oxidizer), 6.1 (Toxic) | [2] |
| Packing Group | II | [2] |
| OSHA PEL (as Lead) | 50 µg/m³ (8-hour TWA) | |
| NIOSH REL (as Lead) | 50 µg/m³ (10-hour TWA) |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Logistical Information for Handling Lead Perchlorate
For researchers, scientists, and drug development professionals, the safe handling of lead perchlorate (B79767) is paramount due to its significant health and safety risks. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Summary
Lead perchlorate is a strong oxidizing agent that poses several critical hazards:
-
Health Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin.[1] Ingestion can lead to lead poisoning, affecting the blood-forming organs, kidneys, and central nervous system.[1] It is a suspected carcinogen, may cause harm to unborn children, and poses a possible risk of impaired fertility.[1][2][3][4]
-
Fire and Explosion Hazard: As a strong oxidizer, it can cause a fire when in contact with combustible materials. Mixtures with reducing agents can be explosive.[5]
-
Environmental Hazards: this compound is very toxic to aquatic life with long-lasting effects.[2][6]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or eyeglasses conforming to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn.[1][2] A face shield may also be necessary. |
| Skin Protection | Wear appropriate chemical-resistant protective gloves (e.g., butyl, neoprene, or nitrile rubber) and clothing to prevent skin exposure.[1][7] A lab coat, long pants, and closed-toed shoes are required.[8] For significant handling, disposable coveralls should be considered.[7][9] |
| Respiratory Protection | In case of potential dust formation or inadequate ventilation, use an air-purifying respirator with an N100, R100, or P100 filter.[10] For higher concentrations, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be necessary.[9] |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[6]
-
Ensure the work area, preferably a chemical fume hood, is clean and free of combustible materials.[2][8]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary PPE and ensure it is in good condition.
2. Handling Procedures:
-
Always handle this compound within a designated area, such as a chemical fume hood, to control airborne dust.[2]
-
Avoid the formation of dust during handling.[6]
-
Keep this compound away from heat, sparks, open flames, and other ignition sources.[3][6]
-
Do not allow the substance to come into contact with clothing or other combustible materials.[1]
-
Use non-sparking tools for handling.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][11]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Store away from combustible materials, reducing agents, and other incompatible substances.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency and Disposal Plans
Spill Response:
-
In the event of a spill, evacuate the area immediately.[6]
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small dry spills, carefully sweep up the material with a clean shovel and place it into a clean, dry, and labeled container for disposal.[5] Avoid creating dust.
-
Do not use combustible materials like paper towels to clean up spills.[12]
-
Prevent the spilled material from entering drains or waterways.[6]
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan:
-
This compound and any contaminated materials (e.g., gloves, wipes, containers) must be disposed of as hazardous waste.[6]
-
Do not mix this compound waste with other waste materials.[6]
-
Dispose of the waste in accordance with all applicable local, regional, and national regulations.[6] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Lead(II) perchlorate hydrate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Lead Paint: Best Practices for Painting | Environmental Health and Safety [ehs.osu.edu]
- 8. amherst.edu [amherst.edu]
- 9. Personal Protective Equipment - Bridge Lead Removal and General Site Safety - FHWA-RD-98-179 [fhwa.dot.gov]
- 10. CCOHS: Lead [ccohs.ca]
- 11. Information for Workers | Lead | CDC [cdc.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
